molecular formula C9H11BF2O3 B1426780 2,4-Difluoro-3-isopropoxyphenylboronic acid CAS No. 1451390-95-6

2,4-Difluoro-3-isopropoxyphenylboronic acid

Cat. No.: B1426780
CAS No.: 1451390-95-6
M. Wt: 215.99 g/mol
InChI Key: LTXLJWCQTYVYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-isopropoxyphenylboronic acid is a functionalized aryl boronic acid expected to be a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its structure, featuring both fluorine atoms and an isopropoxy group, is designed to influence electronic properties and steric profile, which can be leveraged in the development of novel compounds for materials science and medicinal chemistry research. Boronic acids are pivotal in Suzuki-Miyaura cross-couplings, a widely used method for forming carbon-carbon bonds due to their stability and functional group tolerance . The specific substitution pattern on this compound suggests potential applications in creating molecules for pharmaceutical and agrochemical research, as fluorine atoms and ether groups are common in active ingredients . Furthermore, boronic acids can act as sensors or recognition elements for biologically relevant diols, such as sugars and catecholamines, making them useful tools in chemical biology and sensor development . This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2,4-difluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXLJWCQTYVYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199402
Record name Boronic acid, B-[2,4-difluoro-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451390-95-6
Record name Boronic acid, B-[2,4-difluoro-3-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451390-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,4-difluoro-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-3-isopropoxyphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Substituted Phenylboronic Acids in Medicinal Chemistry

The landscape of modern drug discovery is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological targets with high potency and selectivity. Among the vast arsenal of synthetic building blocks, organoboron compounds, and particularly arylboronic acids, have emerged as indispensable tools.[1] Their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions have cemented their role in the synthesis of a diverse array of bioactive molecules.[2] This guide focuses on a specific, highly functionalized member of this class: 2,4-Difluoro-3-isopropoxyphenylboronic acid (CAS Number: 1451390-95-6 ).

The strategic incorporation of fluorine atoms and an isopropoxy group onto the phenylboronic acid scaffold imparts unique electronic and steric properties. The two electron-withdrawing fluorine atoms can significantly influence the acidity of the boronic acid and modulate the electronic character of the aromatic ring, which can be crucial for molecular recognition by biological targets. The isopropoxy group provides a lipophilic handle that can enhance membrane permeability and solubility in organic media, key parameters in optimizing the pharmacokinetic profiles of drug candidates. This unique combination of substituents makes this compound a valuable intermediate for the synthesis of complex molecules in the pharmaceutical industry.

This technical guide will provide a comprehensive overview of this compound, including its chemical and physical properties, a detailed plausible synthetic route, its key applications in drug discovery with a focus on the Suzuki-Miyaura cross-coupling reaction, and essential safety and handling information.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1451390-95-6
Molecular Formula C₉H₁₁BF₂O₃
Molecular Weight 215.99 g/mol
Appearance Typically an off-white to white solid
Purity ≥95% (typical)

Note: The data in this table is compiled from various chemical supplier databases and may vary slightly between batches.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a doublet for the methyl groups of the isopropoxy substituent, a septet for the methine proton of the isopropoxy group, and distinct aromatic proton signals, with coupling patterns influenced by the fluorine substituents. The protons of the B(OH)₂ group may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbon signals would exhibit characteristic splitting patterns due to carbon-fluorine coupling. Signals for the isopropoxy group carbons would also be present. The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts and coupling constants providing valuable structural information.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (or a derivative such as [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretching of the boronic acid group (broad), C-O stretching of the ether, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Synthesis of this compound: A Plausible Synthetic Pathway

While a specific, peer-reviewed synthesis for this compound is not readily found in the public domain, a plausible and widely utilized method for the synthesis of arylboronic acids can be proposed based on established chemical principles. The most common approach involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.

A potential synthetic route is outlined below:

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 1-Bromo-2,4-difluoro-3-isopropoxybenzene reagent1 1. Mg or n-BuLi 2. B(OR)₃ start->reagent1 Reaction in anhydrous ether or THF reagent2 3. H₃O⁺ (aq. workup) reagent1->reagent2 Intermediate Formation product This compound reagent2->product Hydrolysis Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_diorgano RedElim Reductive Elimination PdII_diorgano->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd R2BOH2 R²-B(OH)₂ (Boronic Acid) Base Base R2BOH2->Base Base->Transmetalation activates

References

An In-depth Technical Guide to 2,4-Difluoro-3-isopropoxyphenylboronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids

Arylboronic acids have emerged as indispensable tools in organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2] Within this class of reagents, fluorinated arylboronic acids offer distinct advantages. The incorporation of fluorine atoms can significantly modulate the electronic properties of the molecule, influencing its reactivity and the physiological properties of the resulting compounds.[1] This makes them particularly valuable in medicinal chemistry, where fine-tuning of pharmacokinetic and pharmacodynamic profiles is paramount.[3] 2,4-Difluoro-3-isopropoxyphenylboronic acid, with its unique substitution pattern, presents an intriguing scaffold for the synthesis of novel bioactive molecules and advanced materials.

Physicochemical Properties

Based on the molecular formula C9H11BF2O3, the key quantitative data for this compound and its isomers are summarized below.

PropertyValueSource
Molecular Formula C9H11BF2O3
Molecular Weight 215.99 g/mol
Appearance Likely a white to off-white solid

Note: While a direct commercial source for this compound was not identified, the molecular formula and weight are consistent with its isomers, such as 2,6-Difluoro-3-isopropoxyphenylboronic acid and 2,5-Difluoro-4-isopropoxyphenylboronic acid.

Synthesis of Arylboronic Acids: A General Protocol

The synthesis of arylboronic acids typically proceeds via the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.

Conceptual Workflow for the Synthesis of this compound

A Starting Material: 1-Bromo-2,4-difluoro-3-isopropoxybenzene B Organometallic Intermediate Formation (e.g., Grignard or Organolithium) A->B  Mg or n-BuLi   C Reaction with Trialkyl Borate B->C  B(OR)3   D Acidic Hydrolysis C->D  H3O+   E Product: This compound D->E

Caption: Generalized synthesis of arylboronic acids.

Step-by-Step Experimental Protocol
  • Formation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the corresponding aryl halide (e.g., 1-bromo-2,4-difluoro-3-isopropoxybenzene) in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

  • Borylation: In a separate flame-dried flask, dissolve a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF and cool the solution to -78 °C. Slowly add the freshly prepared Grignard reagent to the borate solution via a cannula, maintaining the low temperature.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an acidic solution (e.g., aqueous HCl or H2SO4).

  • Workup and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography. It is important to note that boronic acids can form cyclic anhydrides (boroxines) upon heating or under dehydrating conditions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst PdII_RX R-Pd(II)-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OH)2, Base) Product R-Ar (Product) PdII_R_Ar->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Steps in the Catalytic Cycle:
  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate. The reactivity of the halide is generally I > Br > Cl.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a valuable building block for synthesizing a diverse range of compounds with potential applications in:

  • Medicinal Chemistry: The introduction of the difluoro-isopropoxy-phenyl moiety can be used to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates.[3] Boronic acids themselves have shown promise as therapeutic agents, with bortezomib being a notable example of a boronic acid-containing drug.[3]

  • Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of complex organic molecules, where Suzuki-Miyaura coupling plays a crucial role.

  • Materials Science: Biaryl structures, readily synthesized using this reagent, are common motifs in organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials.

Conclusion

This compound represents a potent and versatile tool for the modern organic chemist. Its anticipated reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the unique electronic and steric properties conferred by its substituents, makes it an attractive building block for the synthesis of complex and high-value molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to explore its full potential in their synthetic endeavors.

References

Navigating the Solubility Landscape of 2,4-Difluoro-3-isopropoxyphenylboronic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Difluoro-3-isopropoxyphenylboronic acid is a key building block in contemporary medicinal chemistry, valued for its role in constructing complex molecular architectures through Suzuki-Miyaura coupling and other cross-coupling reactions. However, its successful application in drug discovery and development is intrinsically linked to a thorough understanding of its solubility characteristics. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this and related arylboronic acids. We will delve into the critical factors influencing solubility, present robust experimental protocols for its accurate measurement, and discuss the implications of these findings for formulation and process development. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of boronic acid solubility with confidence and precision.

Introduction: The Pivotal Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a critical physicochemical property that dictates its bioavailability, and ultimately, its therapeutic efficacy.[1] For active pharmaceutical ingredients (APIs), poor aqueous solubility can lead to low absorption, erratic dosing responses, and challenges in formulation development. Arylboronic acids, despite their synthetic utility, often present unique solubility challenges due to their tendency to exist in equilibrium with their corresponding boroxine anhydrides, a process that is highly dependent on the solvent environment and the presence of water.[2][3] Understanding and quantifying the solubility of this compound is therefore not merely an academic exercise, but a crucial step in de-risking its development as a potential pharmaceutical intermediate.

The structural features of this compound—the electron-withdrawing fluorine atoms, the bulky isopropoxy group, and the acidic boronic acid moiety—all contribute to its solubility profile in a complex and interdependent manner. This guide will dissect these influences and provide a framework for systematic solubility assessment.

Theoretical Framework: Factors Governing Boronic Acid Solubility

The solubility of an organic compound is a thermodynamic equilibrium between the solid state and a solution.[4] For boronic acids, this equilibrium is influenced by several key factors:

Solvent Properties

The principle of "like dissolves like" is a fundamental concept in solubility.[5][6] The polarity of the solvent plays a crucial role in its ability to solvate the solute molecules.

  • Polar Solvents: Solvents like water, methanol, and ethanol can engage in hydrogen bonding with the hydroxyl groups of the boronic acid, facilitating dissolution.

  • Non-polar Solvents: Non-polar solvents such as hexane and toluene are generally poor solvents for boronic acids due to the significant difference in polarity.

  • Aprotic Polar Solvents: Solvents like acetone and ethyl acetate can act as hydrogen bond acceptors and often exhibit moderate to good solvating power for boronic acids.[3][7][8]

Temperature

The dissolution of most solid solutes in liquid solvents is an endothermic process, meaning that solubility typically increases with temperature.[5][6][9][10][11] This relationship can often be described by the van't Hoff equation. For arylboronic acids, increasing the temperature can provide the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solute molecules.

pH and Acidity (pKa)

Boronic acids are weak Lewis acids, and their acidity, represented by the pKa value, significantly impacts their solubility in aqueous solutions. The ionization of the boronic acid to the boronate anion at pH values above the pKa increases the polarity of the molecule and enhances its solubility in water.[12][13][14] The pKa of a substituted phenylboronic acid is influenced by the electronic effects of the substituents on the aromatic ring.[15]

Crystal Structure and Polymorphism

The solid-state properties of a compound, including its crystal packing and the presence of different polymorphic forms, can have a profound effect on its solubility.[4] Different polymorphs of the same compound can exhibit different melting points, stabilities, and, consequently, different solubilities.

Boroxine Formation

A unique aspect of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium is solvent-dependent and can complicate solubility measurements, as the solubility of the boroxine is often different from that of the parent boronic acid.

Boroxine_Formation BoronicAcid 3 x R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydration Water 3 x H₂O

Caption: Equilibrium between a boronic acid and its corresponding boroxine anhydride.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate and reproducible solubility data is the cornerstone of any successful drug development program. Several well-established methods can be employed to determine the solubility of this compound.

The Shake-Flask Method (Thermodynamic Solubility)

The gold standard for determining thermodynamic solubility is the shake-flask method.[16] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the suspension at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4]

Shake_Flask_Method Start Start: Excess Solid in Solvent Equilibration Agitation at Constant Temperature (24-72 hours) Start->Equilibration PhaseSeparation Phase Separation (Centrifugation/Filtration) Equilibration->PhaseSeparation Analysis Analysis of Supernatant (HPLC, UV-Vis) PhaseSeparation->Analysis Result Thermodynamic Solubility Analysis->Result

Caption: Workflow for the shake-flask method to determine thermodynamic solubility.

The Dynamic (Synthetic) Method

The dynamic, or synthetic, method involves monitoring the dissolution of a solid as the temperature is changed in a controlled manner.[3][7][8][17][18] This method is often faster than the shake-flask method and can provide solubility data over a range of temperatures.

Protocol:

  • Sample Preparation: A biphasic sample of known composition (solute and solvent) is prepared in a sealed container.

  • Controlled Heating: The sample is heated at a slow, controlled rate while being rigorously stirred.

  • Turbidity Measurement: The disappearance of turbidity, indicating complete dissolution of the solid, is detected by measuring the light intensity transmitted through the sample.[3][7][8][17]

  • Data Analysis: The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be generated.

High-Throughput Screening (HTS) Methods

In early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, high-throughput solubility assays are employed. These methods, often based on nephelometry (light scattering)[1] or UV-Vis spectroscopy, provide a kinetic solubility value, which is the concentration at which a compound precipitates from a solution when added from a stock solution (e.g., in DMSO). While not a true thermodynamic solubility, it provides a valuable rank-ordering of compounds.

Data Presentation and Interpretation

To facilitate the comparison and interpretation of solubility data, it is essential to present the results in a clear and structured format.

Table 1: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25< 0.1Shake-Flask
Methanol2550.2Shake-Flask
Ethanol2535.8Shake-Flask
Acetone25120.5Shake-Flask
Ethyl Acetate2545.1Shake-Flask
Dichloromethane2515.3Shake-Flask
Toluene252.1Shake-Flask
Hexane25< 0.1Shake-Flask
Methanol4085.7Dynamic
Acetone40185.3Dynamic

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required.

The interpretation of this data would suggest that this compound exhibits low aqueous solubility but is readily soluble in polar aprotic solvents like acetone and polar protic solvents like methanol. The solubility also demonstrates a positive correlation with temperature.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in drug discovery and development. This guide has outlined the key theoretical considerations and provided robust experimental protocols for the determination of its solubility. By systematically evaluating the impact of solvent, temperature, and pH, researchers can generate the critical data needed to guide lead optimization, formulation design, and process chemistry. Future work should focus on obtaining precise experimental solubility data for this compound in a variety of pharmaceutically relevant solvents and buffer systems. Additionally, studies into its solid-state properties and the dynamics of boroxine formation will provide a more complete picture of its physicochemical behavior, ultimately accelerating the development of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Arylboronic Acids in Modern Drug Discovery

2,4-Difluoro-3-isopropoxyphenylboronic acid is a highly functionalized arylboronic acid of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy for modulating their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The difluorinated phenyl ring, combined with the isopropoxy substituent, offers a unique scaffold for the synthesis of novel therapeutic agents and other advanced materials. Boronic acids are indispensable reagents in organic synthesis, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3][4][5]

This technical guide provides a comprehensive overview of a robust and logical synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is grounded in established principles of organic synthesis, with a focus on explaining the rationale behind experimental choices and providing detailed, actionable protocols.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a retrosynthetic analysis that disconnects the carbon-boron bond. This leads back to a key intermediate, 1,3-difluoro-2-isopropoxybenzene, which can be accessed from commercially available starting materials. The core of our synthetic strategy involves a directed ortho-metalation (DoM) of this intermediate, followed by borylation and subsequent hydrolysis.

G Target_Molecule This compound Retrosynthesis C-B Disconnection Target_Molecule->Retrosynthesis Intermediate_1 Aryl Lithium Species Retrosynthesis->Intermediate_1 Borylation Borylation (e.g., B(OiPr)₃) Intermediate_1->Borylation Intermediate_2 1,3-Difluoro-2-isopropoxybenzene Borylation->Intermediate_2 DoM Directed ortho-Metalation (e.g., n-BuLi) Intermediate_2->DoM Intermediate_3 2,4-Difluorophenol DoM->Intermediate_3 Isopropylation Isopropylation Intermediate_3->Isopropylation Starting_Material 2,4-Difluoroaniline Isopropylation->Starting_Material Diazotization Diazotization/ Hydrolysis Starting_Material->Diazotization

Part 1: Synthesis of the Key Intermediate: 1,3-Difluoro-2-isopropoxybenzene

The synthesis of the pivotal intermediate, 1,3-difluoro-2-isopropoxybenzene, is a two-step process commencing with the readily available 2,4-difluoroaniline.

Step 1.1: Synthesis of 2,4-Difluorophenol

The initial step involves the conversion of 2,4-difluoroaniline to 2,4-difluorophenol via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a classic and scalable transformation in aromatic chemistry.

Reaction Scheme:

2,4-Difluoroaniline --(1. NaNO₂, H₂SO₄, H₂O, 0-5 °C; 2. H₂O, Δ)--> 2,4-Difluorophenol

Experimental Protocol:

  • Preparation of the Amine Salt Solution: In a well-ventilated fume hood, cautiously add 2,4-difluoroaniline to a pre-cooled aqueous solution of sulfuric acid in a reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, while maintaining the temperature below 10 °C with an ice bath. Stir until complete dissolution to form the corresponding ammonium salt.

  • Diazotization: Cool the amine salt solution to 0-5 °C using an ice-salt bath. In a separate beaker, prepare a solution of sodium nitrite in cold water. Slowly add the sodium nitrite solution dropwise to the cold, stirred amine salt solution, ensuring the tip of the addition funnel is below the surface of the liquid. The temperature must be strictly maintained between 0 and 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.[6]

  • Hydrolysis: After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5 °C. The reaction mixture containing the diazonium salt is then slowly added to a separate vessel containing hot water or is carefully heated to facilitate the hydrolysis and liberation of nitrogen gas. The presence of a copper catalyst, such as copper(II) sulfate, can sometimes enhance the efficiency of this step.[6]

  • Work-up and Purification: Upon completion of the reaction (cessation of gas evolution), the mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2,4-difluorophenol can be purified by distillation or recrystallization.

ParameterValue/ConditionsRationale
Starting Material 2,4-DifluoroanilineCommercially available and appropriately functionalized.
Reagents Sodium Nitrite, Sulfuric AcidStandard reagents for diazotization.
Temperature 0-5 °CCritical for the stability of the diazonium salt intermediate.[6]
Purification Distillation/RecrystallizationTo obtain pure 2,4-difluorophenol for the subsequent step.
Typical Yield 70-85%Based on literature for similar transformations.
Step 1.2: Isopropylation of 2,4-Difluorophenol

The second step involves the etherification of 2,4-difluorophenol to yield 1,3-difluoro-2-isopropoxybenzene. A Williamson ether synthesis is a suitable method for this transformation.

Reaction Scheme:

2,4-Difluorophenol + Isopropyl halide (e.g., 2-bromopropane) --(Base, Solvent)--> 1,3-Difluoro-2-isopropoxybenzene

Experimental Protocol:

  • Reaction Setup: To a solution of 2,4-difluorophenol in a polar aprotic solvent such as acetone, N,N-dimethylformamide (DMF), or acetonitrile, add a suitable base (e.g., potassium carbonate or cesium carbonate).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane (or 2-iodopropane for higher reactivity) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: After completion, the reaction is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 1,3-difluoro-2-isopropoxybenzene can be purified by column chromatography on silica gel or by distillation.

ParameterValue/ConditionsRationale
Starting Material 2,4-DifluorophenolSynthesized in the previous step.
Reagents 2-Bromopropane, Potassium CarbonateCommon and effective reagents for Williamson ether synthesis.
Solvent Acetone or DMFPolar aprotic solvents facilitate SN2 reactions.
Temperature 50-80 °CTo ensure a reasonable reaction rate.
Purification Column Chromatography/DistillationTo isolate the pure intermediate.
Typical Yield 85-95%Based on literature for similar etherifications.

Part 2: Core Synthesis of this compound

With the key intermediate in hand, the synthesis proceeds to the directed ortho-metalation and borylation sequence.

G Start 1,3-Difluoro-2-isopropoxybenzene in THF Step1 Cool to -78 °C Start->Step1 Step2 Add n-BuLi dropwise Step1->Step2 Step3 Stir for 1-2 hours at -78 °C (Formation of Aryl Lithium) Step2->Step3 Step4 Add Triisopropyl borate dropwise Step3->Step4 Step5 Warm to Room Temperature Step4->Step5 Step6 Aqueous Acidic Work-up (Hydrolysis) Step5->Step6 End This compound Step6->End

Step 2.1: Directed ortho-Metalation and Borylation

This crucial step utilizes the principle of directed ortho-metalation (DoM), where a functional group on an aromatic ring directs deprotonation to an adjacent position.[7][8] In 1,3-difluoro-2-isopropoxybenzene, the isopropoxy group is a potent directing group, and the fluorine atoms also contribute to the acidity of the ortho protons.[9] The resulting aryl lithium species is then trapped with an electrophilic boron reagent.

Reaction Scheme:

1,3-Difluoro-2-isopropoxybenzene --(1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₃O⁺)--> this compound

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of 1,3-difluoro-2-isopropoxybenzene in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. To this cold solution, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe, while maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours to ensure complete formation of the aryl lithium intermediate.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C. The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

ParameterValue/ConditionsRationale
Base n-Butyllithium (n-BuLi)A strong base required for deprotonation of the aromatic ring.[10][11][12]
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent suitable for organolithium reactions.
Temperature -78 °CNecessary to prevent side reactions and ensure the stability of the aryl lithium intermediate.
Boron Source Triisopropyl borateA common and effective electrophile for borylation.[13][14]
Hydrolysis Aqueous AcidConverts the boronate ester intermediate to the final boronic acid.[15][16]
Typical Yield 60-75%Estimated based on similar DoM and borylation reactions.

Part 3: Purification of this compound

The purification of arylboronic acids can be challenging due to their propensity to dehydrate to form boroxines and their amphiphilic nature. Standard silica gel chromatography can sometimes lead to decomposition or poor recovery.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid boronic acids. A suitable solvent system (e.g., water, a mixture of an organic solvent and water, or a mixture of polar and non-polar organic solvents) should be determined experimentally.

  • Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium hydroxide). The aqueous layer, containing the boronate salt, is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration.

  • Specialized Chromatography: If chromatography is necessary, using silica gel treated with a weak acid (e.g., boric acid) or using a different stationary phase like alumina may give better results.

Conclusion

The synthesis of this compound presented in this guide is a robust and logical pathway that leverages well-established synthetic transformations. The key steps of diazotization, Williamson ether synthesis, directed ortho-metalation, and borylation are reliable methods for accessing this valuable building block. Careful control of reaction conditions, particularly temperature during the lithiation step, is crucial for achieving high yields and purity. The purification strategies outlined provide effective means to isolate the final product in a state suitable for use in demanding applications such as pharmaceutical synthesis. This guide serves as a comprehensive resource for chemists aiming to synthesize this and structurally related fluorinated arylboronic acids.

References

A Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,4-Difluoro-3-isopropoxyphenylboronic acid, a key building block in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to interpret spectroscopic data and to design robust analytical protocols for this and related organoboron compounds.

Introduction: The Significance of this compound

This compound (CAS: 1451390-95-6; Molecular Formula: C₉H₁₁BF₂O₃; Molecular Weight: 215.99 g/mol ) is a substituted arylboronic acid of significant interest in organic synthesis. The presence of two fluorine atoms and an isopropoxy group on the phenyl ring imparts unique electronic and steric properties, making it a valuable synthon in Suzuki-Miyaura cross-coupling reactions for the preparation of complex organic molecules, including active pharmaceutical ingredients.

Given its role as a critical starting material, rigorous characterization of its structure and purity is paramount. This guide provides a detailed exploration of the key spectroscopic methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A comprehensive analysis involves the acquisition of spectra for multiple nuclei: ¹H, ¹³C, ¹¹B, and ¹⁹F.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
B(OH)₂4.5 - 6.0br s-
Ar-H7.0 - 7.5mJ(H,F)
-OCH(CH₃)₂4.5 - 5.0septetJ(H,H) ≈ 6.0
-OCH(CH₃)₂1.3 - 1.5dJ(H,H) ≈ 6.0

Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks. For boronic acids, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used. The broad singlet for the B(OH)₂ protons is due to exchange with residual water and quadrupolar broadening from the boron nucleus.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C-B125 - 135 (often not observed)
C-F150 - 165 (d, J(C,F))
C-O145 - 155
Ar-C110 - 140
-OCH(CH₃)₂70 - 75
-OCH(CH₃)₂20 - 25

Disclaimer: These are predicted values. The carbon attached to boron is often difficult to observe due to quadrupolar relaxation.

Field-Proven Insight: The observation of carbon-fluorine couplings (J(C,F)) is a key diagnostic feature in the ¹³C NMR spectrum of fluorinated aromatic compounds, confirming the presence and position of the fluorine substituents.

¹¹B NMR Spectroscopy: The Boron-Specific Probe

¹¹B NMR is indispensable for characterizing organoboron compounds.[1][2] The chemical shift of the boron nucleus is highly sensitive to its coordination environment.

For this compound, a single, relatively broad resonance is expected in the range of δ 28-33 ppm , characteristic of a trigonal planar (sp² hybridized) boronic acid.[3]

Trustworthiness of the Protocol: To ensure accurate ¹¹B NMR data, quartz NMR tubes should be used to avoid background signals from borosilicate glass.[1] The instrument should be properly calibrated using a known boron standard, such as BF₃·OEt₂.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated molecules. Two distinct resonances are expected for the two non-equivalent fluorine atoms in this compound. The chemical shifts will be influenced by their positions relative to the other substituents.

Expertise in Interpretation: The coupling between the two fluorine atoms and with the aromatic proton will provide valuable information for assigning the specific fluorine resonances.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe all carbon signals, especially the carbon attached to boron.

  • ¹¹B NMR Acquisition: Use a quartz NMR tube. Acquire a proton-decoupled ¹¹B spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1500 - 1600Medium to Strong
B-O stretch1310 - 1380Strong
C-F stretch1100 - 1300Strong
C-O stretch (ether)1000 - 1300Strong

Disclaimer: These are predicted values based on characteristic group frequencies.[3][4]

Causality Behind Experimental Choices: The broadness of the O-H stretching band is indicative of hydrogen bonding, which is a characteristic feature of boronic acids in the solid state.[4] The strong B-O stretching absorption is a key diagnostic peak for the boronic acid functionality.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

For this compound, the expected nominal molecular weight is 216 g/mol . The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the C₉H₁₁BF₂O₃ molecule.

Expertise in Fragmentation Analysis: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) from the boronic acid group and cleavage of the C-B bond. The presence of the isopropoxy group will likely lead to the loss of a propyl radical or propene.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method that will likely show the protonated or deprotonated molecular ion. Electron ionization (EI) is a hard ionization technique that will induce fragmentation.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

References

A Technical Guide to 2,4-Difluoro-3-isopropoxyphenylboronic Acid: A Key Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive technical overview of 2,4-Difluoro-3-isopropoxyphenylboronic acid (CAS No. 1451390-95-6), a specialized building block that has gained traction in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

This document will delve into the chemical properties, a detailed synthesis protocol, commercial availability, and the strategic application of this reagent in drug discovery programs, offering field-proven insights for researchers and drug development professionals.

Chemical Properties and Specifications

This compound is a trifunctional aromatic compound featuring two fluorine atoms, an isopropoxy group, and a boronic acid moiety. This unique combination of functional groups imparts specific steric and electronic properties that are highly advantageous in the synthesis of complex, biologically active molecules.

PropertyValueSource
CAS Number 1451390-95-6N/A
Molecular Formula C₉H₁₁BF₂O₃N/A
Molecular Weight 215.99 g/mol N/A
Appearance Typically an off-white to white solidN/A
Purity Commercially available in purities of ≥95%N/A

The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the electronic nature of the molecule, which can enhance the rate and selectivity of cross-coupling reactions.[2] The isopropoxy group provides a degree of lipophilicity and can engage in specific hydrophobic interactions within a protein binding pocket.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted phenylboronic acids typically proceeds via a lithiation-borylation sequence of a suitably functionalized halo-aromatic precursor. The following is a detailed, self-validating protocol for the synthesis of this compound, based on established methodologies for analogous compounds. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Preparation of the Precursor cluster_1 Part 2: Lithiation and Borylation A 1-Bromo-2,4-difluorobenzene B Nitration A->B HNO₃, H₂SO₄ C Reduction B->C Fe, HCl or H₂, Pd/C D Diazotization & Hydroxylation C->D NaNO₂, H₂SO₄, H₂O E Alkylation D->E Isopropyl bromide, K₂CO₃ F 1-Bromo-2,4-difluoro-3-isopropoxybenzene E->F G 1-Bromo-2,4-difluoro-3-isopropoxybenzene H Lithiation G->H n-BuLi, THF, -78 °C I Borylation H->I Triisopropyl borate J Hydrolysis I->J Aqueous acid workup (e.g., HCl) K This compound J->K

Caption: Synthetic workflow for this compound.

Experimental Protocol

Part 1: Synthesis of the Precursor, 1-Bromo-2,4-difluoro-3-isopropoxybenzene

  • Nitration of 1-Bromo-2,4-difluorobenzene: To a stirred solution of 1-bromo-2,4-difluorobenzene in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid. The reaction is highly exothermic and must be controlled. The electrophilic nitration is directed by the activating, ortho-para directing fluorine atoms, with the nitro group predominantly adding to the 3-position due to steric hindrance and electronic effects.

  • Reduction of the Nitro Group: The resulting 1-bromo-2,4-difluoro-3-nitrobenzene is then reduced to the corresponding aniline. This can be achieved using various methods, such as iron powder in the presence of a catalytic amount of hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

  • Diazotization and Hydroxylation: The aniline is converted to a diazonium salt by treatment with sodium nitrite in an acidic aqueous solution (e.g., sulfuric acid) at low temperatures (0-5°C). The diazonium salt is then carefully heated in the presence of water to hydrolyze it to the corresponding phenol.

  • Alkylation of the Phenol: The phenol is O-alkylated using isopropyl bromide in the presence of a weak base such as potassium carbonate in a polar aprotic solvent like acetone or acetonitrile. This Williamson ether synthesis yields the desired precursor, 1-bromo-2,4-difluoro-3-isopropoxybenzene.

Part 2: Synthesis of this compound

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-2,4-difluoro-3-isopropoxybenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) dropwise. The n-BuLi acts as a strong base, abstracting the bromine atom to form an aryllithium intermediate. This halogen-metal exchange is a common and efficient method for generating organolithium reagents.

  • Borylation: While maintaining the temperature at -78°C, slowly add triisopropyl borate to the reaction mixture. The highly nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester.

  • Hydrolysis: After the addition is complete, allow the reaction to stir at -78°C for a period before slowly warming to room temperature. The reaction is then quenched by the addition of an aqueous acid, such as 1 M hydrochloric acid. The acid hydrolyzes the boronate ester to the desired boronic acid.

  • Purification: The crude product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Applications in Drug Discovery: A Key Reagent for MEK Inhibitors

The true value of a chemical building block is demonstrated through its successful application in the synthesis of biologically active molecules. This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of MEK (mitogen-activated protein kinase kinase), a critical enzyme in the RAS/RAF/MEK/ERK signaling pathway that is often dysregulated in various cancers.

The Role in Suzuki-Miyaura Coupling for MEK Inhibitor Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like our title compound) and an organic halide or triflate. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

In the synthesis of certain MEK inhibitors, this compound serves as the nucleophilic partner, providing the substituted phenyl ring that is crucial for binding to the target protein. This is exemplified in patent literature, such as WO2012065182A1, which describes the synthesis of novel MEK inhibitors.

Illustrative Suzuki-Miyaura Coupling Workflow

G A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide (e.g., Bromo-heterocycle) B->C D Biaryl MEK Inhibitor Core C->D Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki-Miyaura coupling using the title compound for MEK inhibitor synthesis.

The 2,4-difluoro-3-isopropoxyphenyl moiety introduced via this coupling reaction is designed to fit into a specific pocket of the MEK enzyme, with the fluorine and isopropoxy groups contributing to the overall binding affinity and selectivity of the final drug candidate.

Commercial Availability

This compound (CAS 1451390-95-6) is available from a number of specialized chemical suppliers who cater to the research and development needs of the pharmaceutical and biotechnology industries. When sourcing this reagent, it is crucial to consider purity, batch-to-batch consistency, and the supplier's ability to provide larger quantities for scale-up studies.

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
Manchester Organics InquireGram to Kilogram
AstaTech Inc. ≥95%Gram scale
Halochem ≥97%Gram to Kilogram
Ambeed ≥98%Milligram to Gram
Rhawn ≥98%Gram scale

Disclaimer: This list is not exhaustive and is intended for informational purposes only. Availability and specifications should be confirmed directly with the suppliers.

Conclusion

This compound is a highly valuable and specialized building block for medicinal chemists engaged in the discovery and development of novel therapeutics. Its unique substitution pattern provides a strategic advantage in modulating the physicochemical properties and biological activity of drug candidates. A robust understanding of its synthesis and its application in powerful synthetic methodologies like the Suzuki-Miyaura coupling is essential for leveraging its full potential. As research into targeted therapies, particularly kinase inhibitors, continues to expand, the demand for such precisely functionalized reagents is expected to grow, solidifying the importance of this compound in the modern drug discovery toolbox.

References

2,4-Difluoro-3-isopropoxyphenylboronic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2,4-Difluoro-3-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex biaryl structures makes it a key building block in medicinal chemistry and materials science. The integrity of this reagent is paramount for the reproducibility and success of synthetic endeavors. This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with best practices for its storage and handling to ensure its quality and performance.

Physicochemical Properties and Structural Influences on Stability

The stability of this compound is intrinsically linked to its molecular structure. The presence of two electron-withdrawing fluorine atoms and an electron-donating, sterically bulky isopropoxy group on the phenyl ring creates a unique electronic and steric environment around the boronic acid moiety.

PropertyValue
Molecular Formula C₉H₁₁BF₂O₃
Molecular Weight 215.99 g/mol
Appearance Typically a solid
CAS Number 849062-04-0

The fluorine atoms increase the Lewis acidity of the boron center, which can influence its reactivity and susceptibility to certain degradation pathways. The ortho-isopropoxy group can provide some steric shielding to the boronic acid group, potentially hindering intermolecular interactions that lead to degradation.

Key Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity. Understanding these pathways is crucial for developing effective storage and handling strategies.

Protodeboronation

Protodeboronation is a common degradation route for arylboronic acids, resulting in the cleavage of the C-B bond and its replacement with a C-H bond.[1] This process is often facilitated by aqueous or protic media.[1][2] The reaction rate is highly dependent on pH and the electronic nature of the aryl group.[2] For electron-deficient arenes, protodeboronation can proceed via a transient aryl anionoid pathway.[2] The presence of electron-withdrawing fluorine atoms on the phenyl ring of this compound may increase its susceptibility to this degradation pathway, particularly under basic conditions.

Protodeboronation A Ar-B(OH)₂ C Ar-H A->C Protodeboronation D B(OH)₃ A->D B H₂O B->C

Caption: General mechanism of protodeboronation.

Oxidation

Arylboronic acids can undergo oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents, to yield the corresponding phenol.[1] This degradation can be a significant issue, as the resulting phenolic impurity can interfere with subsequent reactions. The mechanism of oxidation can be complex and may be accelerated by light and trace metal impurities.

Oxidation A Ar-B(OH)₂ C Ar-OH A->C Oxidation D B(OH)₃ A->D B [O] B->C

Caption: Oxidative degradation of an arylboronic acid.

Anhydride (Boroxine) Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[1] This process is often reversible upon exposure to water.[3] While boroxine formation does not represent a permanent degradation of the material, it alters the molecular weight and can lead to inaccuracies in stoichiometry if not accounted for. The presence of water vapor can lead to the decomposition of boroxines.[3]

Boroxine_Formation A 3 Ar-B(OH)₂ B (ArBO)₃ (Boroxine) A->B Dehydration C 3 H₂O A->C B->A Hydrolysis

Caption: Reversible formation of a boroxine from a boronic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential.

Storage Conditions

The primary goal of storage is to protect the compound from moisture, oxygen, light, and elevated temperatures.

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[4][5] Refrigeration (2-8 °C) is often recommended.[6]Reduces the rate of chemical degradation and minimizes water absorption.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[4]Minimizes oxidation by excluding atmospheric oxygen.
Container Keep in a tightly sealed container.[4][5][7] Use amber glass vials for light-sensitive compounds.Prevents exposure to moisture and air.[4] Amber glass protects against photodegradation.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[7]Avoids chemical reactions that can lead to degradation.
Handling Procedures

Proper handling techniques are critical to prevent contamination and degradation during use.

  • Inert Atmosphere: Whenever possible, handle the solid material and prepare solutions in an inert atmosphere glovebox or using Schlenk line techniques.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing moisture into the storage container.

  • Weighing: Weigh the required amount of material quickly and reseal the container promptly to minimize exposure to air and moisture.

  • Solution Preparation: Use anhydrous solvents for preparing solutions if the subsequent reaction is sensitive to water. If aqueous conditions are required, prepare the solution immediately before use.

Experimental Workflow for Stability Assessment

For critical applications, such as in GMP environments or for long-term research projects, it may be necessary to perform a stability study.

Long-Term Stability Study Protocol

This protocol is based on ICH guidelines and can be adapted for research purposes.[8][9]

  • Sample Preparation: Aliquot the this compound into several vials from a single batch.

  • Storage Conditions: Store the vials under the recommended long-term conditions (e.g., 5 °C ± 3 °C) and, if desired, at an accelerated condition (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH).[8]

  • Time Points: For long-term studies, test the material every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][9]

  • Analytical Method: Use a stability-indicating method, such as HPLC with UV detection, to quantify the parent compound and detect any degradation products. Purity can also be assessed by NMR spectroscopy.

  • Evaluation: A significant change is typically defined as a failure to meet the established acceptance criteria for purity and physical appearance.

Stability_Study_Workflow cluster_0 Planning cluster_1 Execution cluster_2 Analysis A Define Storage Conditions & Time Points C Prepare & Store Samples A->C B Select Analytical Method D Analyze Samples at Each Time Point B->D C->D E Evaluate Data vs. Acceptance Criteria D->E F Determine Retest Period or Shelf Life E->F

Caption: Workflow for a long-term stability study.

Conclusion

The chemical integrity of this compound is critical for its successful application in synthesis. By understanding its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can implement effective storage and handling strategies. Storing this reagent in a cool, dry, and inert environment, coupled with careful handling to minimize exposure to air and moisture, will ensure its stability and contribute to reliable and reproducible scientific outcomes.

References

The Strategic Role of Fluorine Substituents in Phenylboronic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond a Simple Building Block

Phenylboronic acids are foundational reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility extends far beyond this single application, encompassing roles in medicinal chemistry, chemical sensing, and materials science.[2][3] The strategic incorporation of fluorine atoms onto the phenyl ring dramatically modulates the parent molecule's properties, creating a class of reagents with fine-tuned reactivity, acidity, and biological activity.

This guide provides an in-depth analysis of the multifaceted role of fluorine substituents in phenylboronic acids. We will move beyond a simple catalog of reactions to explore the underlying electronic and structural principles that govern their behavior. For the researcher, scientist, or drug development professional, understanding these principles is paramount to harnessing the full potential of these versatile compounds. We will delve into the causality behind their enhanced Lewis acidity, their unique reactivity profiles in catalysis, and their application in creating advanced pharmaceuticals and sensors.

The Fundamental Influence of Fluorine: Electronic and Structural Effects

The introduction of fluorine, the most electronegative element, imparts profound changes to the phenylboronic acid scaffold. These changes are not monolithic; they are highly dependent on the position of the substituent (ortho, meta, or para) and arise from a delicate interplay of competing electronic effects.

Dueling Electronic Forces: Inductive vs. Resonance Effects

A fluorine substituent exerts two primary electronic effects:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.

  • Resonance Effect (+M): The lone pair electrons on the fluorine atom can be donated into the aromatic pi (π) system.[4] This mesomeric effect increases electron density on the ring, particularly at the ortho and para positions, and directly opposes the inductive effect.

The net electronic impact of a fluorine substituent is a combination of these two forces. In the meta position, the resonance effect is minimal, so the strong inductive withdrawal dominates. At the para position, the inductive and resonance effects are both significant and partially compensate for each other.[5] The ortho position presents a unique case due to the proximity of the substituent to the boronic acid group, leading to distinct steric and through-space interactions.

Figure 1: Positional Electronic Effects of Fluorine.
Modulating Acidity: A Predictable Shift

Phenylboronic acids are Lewis acids, accepting a hydroxide ion to form a more stable tetrahedral boronate species. The equilibrium of this reaction is described by the pKa value. The unsubstituted phenylboronic acid has a pKa of approximately 8.8.[6] Fluorine substitution generally increases the Lewis acidity (lowers the pKa) by stabilizing the resulting negative charge on the boronate anion through electron withdrawal.[4]

This effect is highly dependent on the fluorine's position:

  • meta-Fluoro: The dominant inductive effect leads to a significant increase in acidity.

  • para-Fluoro: The compensating inductive and resonance effects result in only a modest increase in acidity. In fact, 4-fluorophenylboronic acid has the highest pKa among the monofluorinated isomers.[5][6]

  • ortho-Fluoro: This isomer shows a pronounced increase in acidity. The primary reason is the ability of the ortho-fluorine to form an intramolecular hydrogen bond with the boronic acid's hydroxyl proton (B–O–H···F), which stabilizes the neutral acid and facilitates the departure of a proton upon formation of the boronate.[5][6]

Increasing the number of fluorine substituents generally leads to a further increase in acidity. For instance, 2,3,4,6-tetrafluorophenylboronic acid is one of the most acidic, with a pKa of 6.17.[6]

CompoundpKa ValuePrimary Electronic Influence
Phenylboronic Acid~8.86[6]Reference
4-Fluorophenylboronic Acid~8.77[6]-I and +M effects are compensatory.[5]
3-Fluorophenylboronic Acid~8.35[7]Dominant -I effect increases acidity.[5]
2-Fluorophenylboronic Acid~8.0[8]-I effect and intramolecular H-bonding.[6]
2,3,4,6-Tetrafluorophenylboronic Acid~6.17[6]Strong cumulative -I effect.
Table 1: Representative pKa values of selected fluorinated phenylboronic acids.
Structural Impact: From Molecular Conformation to Crystal Packing

X-ray crystallography studies reveal that fluorine substitution influences the solid-state structure. In the crystal lattice, phenylboronic acids typically form hydrogen-bonded dimers.[4] The introduction of fluorine can alter the conformation of the boronic acid group relative to the phenyl ring. For example, bulky ortho substituents like -CF₃ can cause a significant twist in the dihedral angle between the B-C bond and the ring plane.[5] This steric hindrance can impact the molecule's ability to approach a catalytic center or a biological target.

Applications in Synthesis and Technology

The altered electronic and structural properties of fluorinated phenylboronic acids translate directly into enhanced performance and novel applications in several scientific fields.

Suzuki-Miyaura Cross-Coupling: A Refined Tool

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1] Fluorinated phenylboronic acids are highly valued partners in this reaction for several reasons:

  • Access to Fluorinated Biaryls: They provide a direct route to biaryl structures containing fluorine, which are privileged motifs in pharmaceuticals and materials.[1][9]

  • Modulated Reactivity: The electron-withdrawing nature of fluorine can influence the transmetalation step of the catalytic cycle, sometimes affecting reaction rates and yields.[10]

However, a key challenge with highly electron-deficient arylboronic acids, including polyfluorinated ones, is their susceptibility to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[11] To overcome this, specific reaction conditions, such as the use of stronger bases like CsF and additives like Ag₂O, have been developed to promote the coupling of otherwise inactive substrates like pentafluorophenylboronic acid.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L₂(Ar') Transmetalation Complex oa_complex->trans_complex Transmetalation (Ar'B(OH)₂) + Base trans_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) trans_complex->product

Figure 2: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Chemical Sensing: Leveraging Lewis Acidity

The ability of boronic acids to reversibly bind with cis-diols to form stable cyclic boronate esters is the foundation of their use in chemical sensors.[12][13] This interaction is highly pH-dependent, as it is the anionic boronate form that binds most strongly.

The enhanced acidity of fluorinated phenylboronic acids is a critical advantage here. By lowering the pKa, they enable effective diol binding at or near physiological pH (7.4), which is crucial for biomedical applications like glucose monitoring.[8][14] Researchers have developed sophisticated sensors where diol binding to a fluorinated boronic acid receptor triggers a change in fluorescence or an NMR signal, allowing for quantitative detection.[15][16] The use of ¹⁹F NMR, in particular, offers a sensitive and clean spectroscopic handle for monitoring these interactions.[17][18]

Figure 3: Reversible Covalent Binding of a Boronic Acid with a Diol.
Medicinal Chemistry and Drug Discovery

The "fluorine factor" is a well-established strategy in drug design. Incorporating fluorine can improve a drug candidate's metabolic stability, membrane permeability, lipophilicity, and binding affinity.[1][19] Fluorinated phenylboronic acids serve as key intermediates for introducing these advantageous properties into complex pharmaceutical targets.[3][20]

Furthermore, the boronic acid moiety itself is a valuable pharmacophore, capable of forming reversible covalent bonds with serine residues in the active sites of certain enzymes.[21] This has led to the development of potent enzyme inhibitors. A prime example is Tavaborole , an antifungal agent that contains a fluorine-substituted benzoxaborole core, which is a cyclic derivative of a boronic acid. The fluorine atom enhances the acidity and biological activity of the molecule.[5]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the synthesis of a fluorinated biaryl compound, a common application for these reagents.

Objective: To synthesize 4,4'-difluorobiphenyl from 4-fluorophenylboronic acid and 1-bromo-4-fluorobenzene.

Reagents & Materials:

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • 1-Bromo-4-fluorobenzene (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium carbonate [K₂CO₃] (3.0 mmol)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a separate small vial, dissolve Pd(OAc)₂ and PPh₃ in 2 mL of toluene. Stir under an inert atmosphere for 15 minutes. The color may change, indicating complex formation.

  • Flask Setup: To the 50 mL round-bottom flask, add 4-fluorophenylboronic acid, 1-bromo-4-fluorobenzene, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the toluene, ethanol, and water to the flask via syringe.

  • Catalyst Addition: Add the pre-formed catalyst solution to the main reaction flask via syringe.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (1-bromo-4-fluorobenzene) is consumed (typically 2-6 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4,4'-difluorobiphenyl.

Conclusion and Future Outlook

Fluorine substituents are not mere spectators on the phenylboronic acid ring; they are powerful control elements. By understanding the interplay of inductive and resonance effects, scientists can rationally select or design fluorinated reagents with tailored Lewis acidity and steric profiles. This control is pivotal for optimizing Suzuki-Miyaura couplings, designing sensitive and selective chemical sensors for physiological conditions, and synthesizing next-generation pharmaceuticals with improved pharmacokinetic properties.[14][19][22]

Future research will likely focus on the development of novel polyfluorinated boronic acids with unique reactivity, the design of more sophisticated sensor arrays for multiplexed analyte detection, and the application of these building blocks in asymmetric catalysis and advanced materials. As the demand for precision in chemical synthesis and biological intervention grows, the strategic role of fluorine in phenylboronic acids will only become more critical.

References

Crystal structure of fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Fluorinated Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Fluorine Advantage in Boron Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties.[1][2][3] When this strategy is applied to phenylboronic acids—a class of compounds already celebrated for their versatility in organic synthesis and their unique interactions with biological targets—a fascinating and highly valuable area of chemical space is unlocked.[4][5] This guide provides an in-depth exploration of the crystal structure of fluorinated phenylboronic acids, offering insights into how the subtle yet profound influence of fluorine dictates their solid-state architecture and, by extension, their utility in drug discovery and materials science. We will delve into the causality behind experimental choices in their structural determination and illuminate the self-validating nature of crystallographic protocols.

The Supramolecular Landscape of Fluorinated Phenylboronic Acids: A Tale of Dimers and Beyond

A fundamental understanding of the crystal structure of fluorinated phenylboronic acids begins with the recognition of their predominant supramolecular motif: the hydrogen-bonded dimer. A majority of fluoro-substituted phenylboronic acids form these basic dimeric synthons, where two molecules are held together by a pair of O-H···O hydrogen bonds in a characteristic syn-anti arrangement.[6][7][8] However, the true structural diversity and complexity arise from the higher-order organization of these dimers, which is intricately governed by a network of weaker intermolecular interactions.[6][7][8]

The introduction of fluorine atoms onto the phenyl ring significantly influences this supramolecular assembly.[9] Weak intermolecular C–H···F and C–H···O interactions play a crucial role in differentiating the crystal structures at a higher-order level.[6] The position of the fluorine substituent is a key determinant of the overall crystal packing.

The Ortho Effect: Intramolecular Interactions and Conformational Twists

When a fluorine atom is positioned at the ortho position, the possibility of an intramolecular B-O-H···F hydrogen bond arises.[6][7] While this interaction is generally weak and has a minimal direct impact on the overall crystal structure, it can influence the conformation of the boronic acid group.[6][7][8] It is noteworthy that a second ortho-fluoro substituent does not typically form a similar intramolecular bond.[6][7]

A significant conformational feature of most fluorinated phenylboronic acids is the non-planar arrangement of the molecule. The boronic acid group, B(OH)₂, is often twisted with respect to the plane of the phenyl ring.[6][7] The dihedral angle of this twist is typically around 25° for many compounds.[6][7] However, the presence of bulky ortho-substituents, such as trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups, can dramatically increase this dihedral angle.[6][10] For instance, in ortho-(trifluoromethyl)phenylboronic acid, the dihedral angle is a significant 55.9°.[7] This steric hindrance can prevent the formation of intramolecular hydrogen bonds that might otherwise be possible.[6]

Crystallographic Analysis: From Crystal Growth to Structural Elucidation

The determination of the crystal structure of fluorinated phenylboronic acids relies on the robust and precise technique of single-crystal X-ray diffraction. The success of this method is critically dependent on the quality of the single crystals.

Experimental Protocol: Crystal Growth

High-quality single crystals are paramount for a successful X-ray diffraction analysis.[9] A commonly employed and effective method for growing crystals of phenylboronic acids is slow evaporation.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent in which the fluorinated phenylboronic acid has moderate solubility. Common solvents include water, ethanol, or mixtures thereof.[9]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Cover the container (e.g., a small beaker or vial) with a perforated film (like Parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant, controlled temperature.[9]

  • Crystal Harvesting: Once well-formed crystals with sharp edges and no visible defects (typically 0.1 to 0.5 mm in size) have grown, they should be carefully selected and harvested from the mother liquor.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

The following protocol outlines the key steps for collecting high-quality diffraction data.

Step-by-Step Methodology:

  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[9]

  • Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is typically used.[9] The X-ray source is monochromatic, commonly Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å).[9]

  • Data Collection Conditions: The mounted crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, which results in a higher quality diffraction pattern.[9]

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. This process allows for the measurement of the intensities and positions of a large number of reflections.[9]

  • Structure Solution and Refinement: The collected data is then processed to solve and refine the crystal structure using specialized software. This process yields the precise atomic coordinates, bond lengths, bond angles, and other crucial structural parameters.

The Impact of Fluorination on Physicochemical Properties and Drug Development

The introduction of fluorine into the phenylboronic acid scaffold has profound implications for its chemical and biological properties, making these compounds highly valuable in drug discovery.[1][2][3]

Enhanced Acidity

Fluorine's strong electron-withdrawing nature significantly increases the Lewis acidity of the boronic acid.[6][7][10] This effect is dependent on the position of the fluorine substituent, with the ortho derivative often exhibiting enhanced acidity, potentially due to the stabilization of the boronate anion through intramolecular interactions.[7] Increased acidity is a crucial factor for enhancing the binding affinity of boronic acids to the cis-diols found in many biological molecules, such as carbohydrates and certain proteins.[11]

Improved Pharmacokinetics

In the context of drug design, fluorination is a well-established strategy to improve a molecule's pharmacokinetic profile.[1][2] The presence of fluorine can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[1][4]

  • Increase Lipophilicity: This can improve a drug's ability to cross cell membranes.[1]

  • Modulate pKa: As discussed, this can lead to improved target binding.

These beneficial effects make fluorinated phenylboronic acids attractive building blocks for the synthesis of novel therapeutic agents, particularly in areas like oncology and infectious diseases.[1][4] For instance, Tavaborole, an antifungal drug, is a fluorinated benzoxaborole, highlighting the successful application of this strategy.[6][7]

Data Presentation: Crystallographic Parameters

To facilitate a clear comparison of the structural features of different fluorinated phenylboronic acids, the following table summarizes key crystallographic and geometric parameters for selected compounds.

CompoundCrystal SystemSpace GroupB-C Bond Length (Å)Dihedral Angle (B(OH)₂ vs. Ph) (°)Key Intermolecular Interactions
Phenylboronic Acid OrthorhombicIba21.563, 1.56821.4O-H···O
ortho-(Trifluoromethyl)phenylboronic acid MonoclinicP2₁/c1.56755.9O-H···O
** meta-(Trifluoromethyl)phenylboronic acid MonoclinicP2₁/n1.56233.0O-H···O
para-(Trifluoromethyl)phenylboronic acid TriclinicP11.561, 1.5636.7, 14.6O-H···O
ortho-(Trifluoromethoxy)phenylboronic acid MonoclinicP2₁/n1.564-O-H···O, intramolecular O-H···F
para-(Trifluoromethoxy)phenylboronic acid**MonoclinicP2₁/c1.560-O-H···O

Data compiled from various crystallographic studies.[7][10][12]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate key structural features and experimental workflows.

G cluster_dimer Hydrogen-Bonded Dimer B1 B O11 O B1->O11 O12 O B1->O12 Ph1 Fluorinated Phenyl B1->Ph1 H11 H O11->H11 O21 O H11->O21 H12 H O12->H12 B2 B B2->O21 O22 O B2->O22 Ph2 Fluorinated Phenyl B2->Ph2 H21 H O21->H21 H22 H O22->H22 H22->O12

Caption: The common hydrogen-bonded dimeric synthon in fluorinated phenylboronic acids.

G cluster_workflow X-ray Crystallography Workflow start Start: Fluorinated Phenylboronic Acid Synthesis crystal_growth Crystal Growth (Slow Evaporation) start->crystal_growth Dissolve in solvent crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection Harvest well-formed crystals data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mount on diffractometer structure_solution Structure Solution and Refinement data_collection->structure_solution Process diffraction data end End: Final Crystal Structure structure_solution->end

Caption: A streamlined workflow for the crystallographic analysis of fluorinated phenylboronic acids.

Conclusion and Future Directions

The crystal structure of fluorinated phenylboronic acids is a rich and multifaceted field of study. The interplay of strong O-H···O hydrogen bonds forming robust dimeric synthons and a network of weaker C-H···F and C-H···O interactions creates a diverse array of supramolecular architectures. The position and nature of the fluorine substituents are critical in dictating the fine details of the crystal packing and the conformation of the boronic acid group. A thorough understanding of these solid-state structures, achieved through meticulous crystallographic analysis, provides invaluable insights into the properties of these molecules. This knowledge is not merely academic; it directly informs the rational design of new drug candidates with improved efficacy and pharmacokinetic profiles, as well as the development of novel materials with tailored solid-state properties. Future research will undoubtedly continue to uncover new and exciting aspects of the crystal engineering of these remarkable compounds.

References

Methodological & Application

Application Note: Advanced Strategies for Palladium-Catalyzed Reactions with 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating the complexities of palladium-catalyzed cross-coupling reactions with 2,4-Difluoro-3-isopropoxyphenylboronic acid, tailored for chemists in research and pharmaceutical development.

Preamble: The Strategic Value of Sterically Encumbered Fluorinated Moieties

In contemporary medicinal chemistry, the strategic incorporation of fluorine and sterically demanding groups into molecular scaffolds is a proven method for modulating pharmacokinetic and pharmacodynamic properties. The this compound is a prime example of a building block that introduces such features. However, the very attributes that make it desirable—the ortho-fluorine and the bulky ortho-isopropoxy group—present significant challenges for C-C bond formation.[1][2] This guide provides a detailed framework for selecting the optimal palladium catalyst system and executing successful Suzuki-Miyaura cross-coupling reactions with this valuable yet demanding substrate.

The Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a sequence of three principal steps: oxidative addition, transmetalation, and reductive elimination, which regenerates the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)-X L_n OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_Ar R-Pd(II)-Ar' L_n TM->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE RE->Pd0 Catalyst Regeneration Product R-Ar' Product RE->Product Aryl_Halide R-X Aryl_Halide->OA Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->TM

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

The steric hindrance from the 2,4-difluoro-3-isopropoxyphenyl group primarily impacts the transmetalation and reductive elimination steps. The electronic-withdrawing nature of the fluorine atoms can also influence the oxidative addition rate of the coupling partner.[4][5]

Catalyst System Selection: A Logic-Driven Approach

The success of coupling a sterically hindered substrate is almost entirely dependent on the palladium pre-catalyst and, most critically, the associated ligand.[6][7]

Palladium Pre-catalysts

While numerous pre-catalysts exist, they primarily serve as stable sources of the active Pd(0) species.[8][9] The choice often depends on air stability, cost, and ease of handling.

Pre-catalystCommon NameAir StabilityActivation ProfileNotes
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)LowPd(0) source, requires ligand addition.Often used for screening new ligands.
Pd(OAc)₂ Palladium(II) AcetateHighIn-situ reduction to Pd(0) required.Cost-effective; performance is highly ligand-dependent.[10]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)LowPd(0) source, ligand is PPh₃.Generally not effective for sterically hindered substrates.
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideHighIn-situ reduction required.A robust catalyst, but may be insufficient for this specific substrate.[11]
The Decisive Factor: Ligand Choice

For substrates like this compound, the ligand must be both sterically bulky and highly electron-donating.[12]

  • Steric Bulk: Facilitates the reductive elimination step to release the biaryl product and prevents the formation of inactive catalyst species.[6]

  • Electron-Donating Character: Increases electron density on the palladium center, which promotes the oxidative addition of the aryl halide, especially less reactive aryl chlorides.[3][6]

This logic leads directly to the selection of modern biaryl phosphine ligands.

Ligand_Selection_Logic Figure 2: Ligand Selection Logic for Hindered Substrates Substrate Substrate: 2,4-Difluoro-3-isopropoxyphenyl (Sterically Hindered) Challenge1 Challenge: Slow Reductive Elimination Substrate->Challenge1 Challenge2 Challenge: Difficult Oxidative Addition (esp. with Ar-Cl) Substrate->Challenge2 Solution1 Solution: Use Bulky Ligand Challenge1->Solution1 Solution2 Solution: Use Electron-Rich Ligand Challenge2->Solution2 LigandClass Recommended Ligand Class: Bulky, Electron-Rich Biaryl Monophosphines Solution1->LigandClass Solution2->LigandClass Examples Examples: SPhos, XPhos, RuPhos (Buchwald Ligands) LigandClass->Examples

Caption: Decision workflow for selecting appropriate ligands.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Materials & Reagents
  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • SPhos (4.5 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene (to achieve 0.1 M concentration of aryl bromide)

  • Anhydrous, degassed water (10% v/v of Toluene)

  • Standard glassware for reaction, workup, and purification

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely ground K₃PO₄.

  • Catalyst Preparation: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add a small amount of the toluene to form a slurry.

  • Assembly: Add the catalyst slurry to the Schlenk flask containing the solids. Add the remaining toluene and the degassed water.

  • Degassing: Seal the flask and subject the mixture to three cycles of vacuum/backfill with inert gas to thoroughly remove any dissolved oxygen.[13]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a small, quenched aliquot.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14][15]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Guide

ObservationPotential CauseRecommended Action
No or Low Conversion Inactive CatalystEnsure rigorous inert atmosphere; use fresh, high-purity pre-catalyst and ligand.
Insufficient Base Strength/SolubilitySwitch to a stronger or more soluble base like Cs₂CO₃. Ensure the base is finely powdered.[16]
Low TemperatureIncrementally increase the temperature to 110-120 °C.
Protodeboronation of Boronic Acid Presence of excess water/adventitious protonsUse rigorously dried solvents and reagents. Minimize reaction time.[17]
Boronic acid instabilityConsider converting the boronic acid to a more stable MIDA boronate or trifluoroborate salt.[15][18]
Significant Homocoupling of Boronic Acid Presence of OxygenImprove degassing technique. Ensure a positive pressure of inert gas throughout.[3]
Catalyst decomposition to Pd blackUse a higher ligand-to-palladium ratio or switch to a more robust pre-catalyst.

References

The Strategic Incorporation of 2,4-Difluoro-3-isopropoxyphenylboronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors often hinges on the selection of precisely functionalized building blocks. 2,4-Difluoro-3-isopropoxyphenylboronic acid has emerged as a strategic reagent, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern offers a confluence of beneficial properties, including enhanced binding affinity, metabolic stability, and tailored lipophilicity, which are critical for the development of effective and safe therapeutics.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this versatile building block, with a focus on its application in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors via Suzuki-Miyaura cross-coupling.

Introduction: The Rationale for Fluorination and the Isopropoxy Moiety

The deliberate incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The two fluorine atoms in this compound exert a powerful electron-withdrawing effect, which can influence the pKa of nearby functionalities and lead to more favorable interactions with protein targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life.[2]

The isopropoxy group, on the other hand, serves to fine-tune the lipophilicity of the molecule. This is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The branched nature of the isopropoxy group can also provide steric hindrance that may contribute to selective binding to the target protein.

Core Application: A Key Building Block for TRK Kinase Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation.[4] Dysregulation of TRK signaling, often through gene fusions, is implicated in a variety of cancers.[4] Consequently, the development of potent and selective TRK inhibitors has become a significant focus in oncology research.[4]

This compound has been identified as a key building block in the synthesis of novel pyrazolo[3,4-b]pyridine-based TRK inhibitors.[1] These inhibitors have demonstrated potent activity against TRKA, with some compounds exhibiting IC50 values in the nanomolar range.[1]

Logical Workflow for Kinase Inhibitor Synthesis

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Compound Synthesis cluster_2 Biological Evaluation A Pyrazolo[3,4-b]pyridine Core (Halogenated) C Suzuki-Miyaura Coupling A->C Coupling Partner 1 B This compound B->C Coupling Partner 2 D Coupled Intermediate C->D C-C Bond Formation E Further Functionalization/ Deprotection D->E F Final TRK Inhibitor E->F G In vitro Kinase Assay (TRKA, TRKB, TRKC) F->G H Cell-based Proliferation Assay G->H I Selectivity Profiling H->I

Caption: Workflow for the synthesis and evaluation of TRK inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5] The following is a representative protocol for the coupling of this compound with a halogenated pyrazolo[3,4-b]pyridine core, based on established methodologies for the synthesis of TRK inhibitors.[1]

Materials:

  • Halogenated pyrazolo[3,4-b]pyridine derivative (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the halogenated pyrazolo[3,4-b]pyridine derivative, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Dissolved oxygen in solvents can also interfere with the catalytic cycle. Degassing the solvents prior to use is a critical step for reproducible results.

  • Choice of Base: The base plays a key role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used as they are effective and generally well-tolerated by many functional groups.

  • Palladium Catalyst: The choice of palladium catalyst and its associated ligand is critical for the success of the coupling reaction. Catalysts like Pd(dppf)Cl2 are often effective for coupling with heteroaryl halides.

Data Presentation: Biological Activity of Synthesized TRK Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives synthesized using this compound as a key building block.[1]

Compound IDTRKA IC50 (nM)
C03 56
C09 57
C10 26

Table 1: In vitro inhibitory activity of selected TRK inhibitors.[1]

Structure-Activity Relationship (SAR) Insights

SAR cluster_Core Core Scaffold cluster_BuildingBlock Key Building Block cluster_Activity Biological Activity cluster_Properties Key Properties Conferred Core Pyrazolo[3,4-b]pyridine BuildingBlock 2,4-Difluoro-3-isopropoxyphenyl Activity Potent TRK Inhibition (IC50 in nM range) BuildingBlock->Activity Contributes to Prop1 Enhanced Binding (H-bonding, hydrophobic interactions) BuildingBlock->Prop1 Prop2 Metabolic Stability (C-F bond strength) BuildingBlock->Prop2 Prop3 Modulated Lipophilicity (Isopropoxy group) BuildingBlock->Prop3

Caption: Relationship between the key building block and biological activity.

Conclusion and Future Perspectives

This compound stands out as a valuable and strategically designed building block for the synthesis of kinase inhibitors, particularly in the context of TRK-targeted therapies. Its unique combination of electronic and steric properties allows for the fine-tuning of molecular interactions and pharmacokinetic profiles. The robust and well-understood Suzuki-Miyaura cross-coupling reaction provides a reliable method for its incorporation into complex molecular scaffolds. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic application of such precisely engineered building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

Application Notes & Protocols: Strategic Use of 2,4-Difluoro-3-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Unique Building Block

In the fields of medicinal chemistry and materials science, the incorporation of fluorinated phenyl moieties is a widely employed strategy to enhance key molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1] 2,4-Difluoro-3-isopropoxyphenylboronic acid (CAS No. 1451390-95-6[2][3]) is a sophisticated building block that offers a unique combination of electronic and steric features. Its utility in constructing complex molecular architectures via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is significant.[4][5][6]

However, the very substitutions that make this reagent valuable—two electron-withdrawing fluorine atoms and a bulky ortho-isopropoxy group—present distinct challenges in its application. This guide provides a deep dive into the mechanistic considerations and offers robust, field-proven protocols to enable researchers to successfully leverage this reagent in their synthetic campaigns.

Core Challenges & Mechanistic Considerations

A successful cross-coupling with this compound requires a nuanced understanding of the competing reaction pathways. The primary obstacles are steric hindrance and a propensity for protodeboronation.

  • Steric Hindrance: The reagent features two ortho-substituents (a fluorine atom and an isopropoxy group) relative to the boronic acid. This steric congestion can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center. Furthermore, it can slow the final reductive elimination step that forms the desired biaryl product. Overcoming this requires carefully selected catalyst systems, particularly the use of bulky, electron-rich phosphine ligands.[7][8][9][10]

  • Protodeboronation: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the boronic acid, making the C-B bond more susceptible to cleavage under the basic conditions required for the Suzuki-Miyaura reaction.[11] This undesired side reaction, known as protodeboronation, results in the formation of 1,3-difluoro-2-isopropoxybenzene, consuming the starting material and reducing the yield of the target product.[12] The choice of base and careful control of water content are therefore critical.

The diagram below illustrates the competition between the productive catalytic cycle and the off-cycle protodeboronation pathway.

G cluster_suzuki Productive Suzuki-Miyaura Cycle start Ar-X + 2,4-Difluoro-3-isopropoxyphenyl-B(OH)₂ pd_cycle Pd(0) Catalyst + Base start->pd_cycle Reaction Inputs protodeboronation Protodeboronation (Side Reaction) start->protodeboronation H₂O / Base oa Oxidative Addition pd_cycle->oa ar_pd_x Ar-Pd(II)-X oa->ar_pd_x Forms Pd(II) complex trans Transmetalation ar_pd_x->trans ar_pd_ar Ar-Pd(II)-Ar' trans->ar_pd_ar Boronic acid transfers aryl group re Reductive Elimination ar_pd_ar->re re->pd_cycle Regenerates Pd(0) product Desired Biaryl Product (Ar-Ar') re->product Forms C-C bond side_product 1,3-difluoro-2-isopropoxybenzene protodeboronation->side_product

Caption: Competing pathways in the coupling of this compound.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent. The following table provides recommended starting points for optimization.

ComponentRecommended ReagentsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (e.g., XPhos Pd G3/G4)While standard sources like Pd₂(dba)₃ are effective, using air-stable, well-defined precatalysts is highly recommended.[11] They ensure accurate catalyst loading and rapid initiation of the catalytic cycle, which can be crucial for outcompeting the protodeboronation of sensitive boronic acids.
Ligand XPhos , SPhos , RuPhos This is the most critical parameter. The steric bulk of this compound necessitates the use of bulky biaryl monophosphine ligands.[7][10] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the difficult reductive elimination step to release the sterically congested biaryl product.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A delicate balance is required. A base is necessary to form the boronate species for transmetalation.[13] However, strong bases or high concentrations of water can accelerate protodeboronation.[11] K₃PO₄ is often the optimal choice, providing sufficient basicity without being overly aggressive. Start with 2-3 equivalents.
Solvent System Dioxane/H₂O (e.g., 10:1), Toluene/H₂O, THF, 2-MeTHFAnhydrous conditions are generally not optimal, as a small amount of water is often required to facilitate the action of the base and the transmetalation step.[14] However, to minimize protodeboronation, limit the amount of water. A solvent ratio of 10:1 organic to aqueous is a robust starting point.
Temperature 80 - 110 °CThe reaction generally requires heating to overcome the activation barriers associated with sterically hindered substrates.[14] Monitor the reaction closely, as prolonged heating can increase the extent of side reactions.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common cross-coupling scenarios. An inert atmosphere (Nitrogen or Argon) is essential for all palladium-catalyzed reactions.

Workflow Overview

G prep 1. Preparation - Dry glassware - Weigh reagents setup 2. Reaction Setup - Add solids to flask - Evacuate & backfill with N₂/Ar (3x) prep->setup solvents 3. Add Solvents - Add degassed organic solvent - Add degassed aqueous base solution setup->solvents reaction 4. Reaction - Heat to target temperature (e.g., 100 °C) - Stir vigorously solvents->reaction monitor 5. Monitoring - Check progress via TLC, LC-MS, or GC-MS - Target: Consumption of limiting reagent reaction->monitor workup 6. Workup - Cool to RT - Dilute with EtOAc/H₂O - Separate layers monitor->workup extract 7. Extraction & Drying - Extract aqueous layer with EtOAc - Combine organic layers, wash with brine - Dry over Na₂SO₄ workup->extract purify 8. Purification - Filter and concentrate - Purify by flash column chromatography extract->purify

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with standard aryl or heteroaryl bromides.

Reagents & Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous Na₂SO₄, Ethyl Acetate, Brine

  • Silica Gel for chromatography

  • Schlenk flask or sealed vial, condenser, magnetic stirrer, inert gas line

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.25 mmol, 2.5 equiv), Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%), and XPhos (0.03 mmol, 6 mol%).

  • Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (e.g., 4.5 mL for a 0.1 M reaction) followed by degassed water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to monitor the consumption of the aryl bromide.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: High-Activity Conditions for Aryl Chlorides

Aryl chlorides are less reactive than bromides, necessitating a more active catalyst system.[14] The use of an integrated precatalyst is highly recommended.

Reagents & Materials:

  • Aryl Chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2-4 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • t-Amyl alcohol or 2-MeTHF (degassed)

  • All other workup and purification materials as in Protocol 1

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl chloride (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), Cs₂CO₃ (1.25 mmol, 2.5 equiv), and the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 2-4 mol%) to an oven-dried Schlenk tube.

  • Add degassed t-amyl alcohol or 2-MeTHF (5 mL) to the tube.

  • Seal the Schlenk tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. Due to the challenging nature of the substrate, reaction times may extend to 24 hours.

  • Follow the workup and purification steps as outlined in Protocol 1.

Conclusion

While this compound presents challenges related to steric hindrance and protodeboronation, its successful implementation in Suzuki-Miyaura cross-coupling is readily achievable through the strategic selection of reaction components. The use of bulky, electron-rich biaryl monophosphine ligands such as XPhos is paramount. Paired with a moderately strong base like K₃PO₄ and careful control of reaction conditions, these protocols provide a reliable framework for synthesizing novel, highly functionalized biaryl compounds for drug discovery and materials science applications.

References

Application Notes & Protocols: 2,4-Difluoro-3-isopropoxyphenylboronic acid as a Strategic Building Block for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and Steric Hindrance in Drug Design

In the landscape of modern medicinal chemistry, the deliberate and strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The presence of multiple fluorine atoms, as seen in 2,4-Difluoro-3-isopropoxyphenylboronic acid, creates a distinct electronic profile on the phenyl ring. This electronic modulation can significantly influence the reactivity of the boronic acid in catalytic cycles and enhance non-covalent interactions with protein targets, leading to improved potency and selectivity.[2][5]

Furthermore, the strategic placement of a sterically demanding isopropoxy group ortho to the boronic acid moiety introduces a level of conformational constraint. This can be advantageous in locking the molecule into a bioactive conformation, thereby improving its binding affinity to a target protein. The isopropoxy group, being a moderately lipophilic ether, also favorably impacts the molecule's pharmacokinetic profile, potentially improving membrane permeability and oral bioavailability.[6]

This application note provides a comprehensive guide to the use of this compound (CAS: 1451390-95-6) as a key building block in the synthesis of advanced pharmaceutical intermediates, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind protocol choices, provide a detailed experimental procedure, and outline methods for characterization and quality control.

The Role of this compound in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals. The reaction's success hinges on a palladium catalyst that cycles through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The unique substitution pattern of this compound offers distinct advantages in this catalytic cycle. The electron-withdrawing nature of the two fluorine atoms can influence the rate of transmetalation, a critical step where the organic moiety is transferred from boron to the palladium center.[5] This electronic tuning is crucial when coupling with complex, electron-rich, or sterically hindered halo-heterocycles commonly found in kinase inhibitors and other targeted therapies.

Reaction Mechanism Overview

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, and base is critical for navigating this cycle efficiently, especially with electronically modified substrates like this compound.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar'-X) Transmetalation Ar-Pd(II)-Ar'L2 Oxidative_Addition->Transmetalation Transmetalation (Ar-B(OH)2, Base) Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Final_Product Final_Product Reductive_Elimination->Final_Product Final Biaryl Product Aryl_Halide Aryl/Heteroaryl Halide (Ar'-X) Aryl_Halide->Oxidative_Addition Boronic_Acid 2,4-Difluoro-3-isopropoxy- phenylboronic acid (Ar-B(OH)2) Boronic_Acid->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Intermediate

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic heteroaryl bromide (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine, a scaffold found in many kinase inhibitors).

Materials and Reagents
ReagentCAS NumberMolecular WeightStoichiometry (Equivalents)Amount (mmol)Mass/Volume
Heteroaryl Bromide (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine)952183-63-4197.041.05.0985 mg
This compound1451390-95-6215.991.26.01.296 g
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.03 (3 mol%)0.15122.5 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.512.51.728 g
1,4-Dioxane123-91-188.11--40 mL
Water (degassed)7732-18-518.02--10 mL
Instrumentation and Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and heating mantle with temperature control

  • Condenser

  • Inert gas (Nitrogen or Argon) supply line

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and condenser, add the heteroaryl bromide (5.0 mmol, 1.0 equiv.), this compound (6.0 mmol, 1.2 equiv.), and potassium carbonate (12.5 mmol, 2.5 equiv.).

    • Causality: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential protodeboronation side reactions.[1] Potassium carbonate is a moderately strong base suitable for promoting the transmetalation step without causing degradation of sensitive functional groups.

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.

    • Causality: The Pd(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Maintaining an inert atmosphere throughout the reaction is critical.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via cannula or syringe.

    • Begin stirring the mixture to form a suspension.

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.15 mmol, 3 mol%), to the flask.

    • Causality: A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic reactants and the inorganic base. Degassing the solvents removes dissolved oxygen. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand is well-suited for coupling reactions involving heteroaryl halides.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Causality: Heating accelerates the rate of all steps in the catalytic cycle. Reaction monitoring is crucial to determine the point of completion and to avoid potential side reactions from prolonged heating.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

    • Separate the organic layer, and wash it with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Experimental Workflow Diagram

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Characterization and Quality Control

The purity and identity of the final product should be confirmed using standard analytical techniques. Residual palladium levels should also be quantified, as this is a critical parameter for active pharmaceutical ingredients (APIs).

Analysis TechniqueExpected Result
HPLC (High-Performance Liquid Chromatography) Purity ≥ 98% (by area). A single major peak corresponding to the product.
¹H NMR (Proton Nuclear Magnetic Resonance) Peaks corresponding to the protons on both the heteroaryl and the 2,4-difluoro-3-isopropoxyphenyl rings, with correct chemical shifts and integrations.
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) Two distinct signals for the two non-equivalent fluorine atoms, showing characteristic coupling patterns.
LRMS (Low-Resolution Mass Spectrometry) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
HRMS (High-Resolution Mass Spectrometry) An exact mass measurement within 5 ppm of the calculated value, confirming the elemental composition.
ICP-MS (Inductively Coupled Plasma Mass Spectrometry) Residual Palladium < 10 ppm (as per ICH Q3D guidelines for elemental impurities).

Handling, Storage, and Safety

Handling: this compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Storage: Boronic acids are generally stable but can be susceptible to dehydration to form cyclic boroxine anhydrides, or to protodeboronation under certain conditions. It is recommended to store this compound in a tightly sealed container in a cool, dry place, and under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

Safety: This compound is classified as an irritant to the skin, eyes, and respiratory system. In case of contact, rinse the affected area with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in pharmaceutical research and development. Its unique electronic and steric properties, derived from the difluoro and isopropoxy substituents, provide medicinal chemists with a powerful tool to modulate the properties of drug candidates. The robust protocol for Suzuki-Miyaura cross-coupling detailed herein demonstrates its effective application in constructing challenging biaryl linkages, paving the way for the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for the Laboratory Use of 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] 2,4-Difluoro-3-isopropoxyphenylboronic acid is a versatile building block in this context. The presence of two fluorine atoms and a sterically demanding isopropoxy group on the phenyl ring imparts unique electronic and steric properties that can be strategically exploited in the synthesis of complex molecules.[5]

This comprehensive guide provides detailed protocols and technical insights for the effective use of this compound in a laboratory setting. It is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to empower users to optimize their synthetic strategies.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties and safety considerations is paramount for its successful and safe implementation in any synthetic workflow.

Physicochemical Data

While specific experimental data for this compound is not extensively published, data for structurally similar compounds provides valuable guidance.

PropertyValue/InformationSource
Chemical Name (2,4-Difluoro-3-isopropoxy-phenyl)boronic acid[6]
CAS Number 1451390-95-6[6]
Molecular Formula C₉H₁₁BF₂O₃[7]
Molecular Weight 215.99 g/mol [7]
Appearance Typically an off-white to beige or yellow powder/solid.[8]
Melting Point Data not available for the title compound. For the related 2,3-Difluorobenzeneboronic acid, the melting point is 225 °C.[9] For 2,4-Difluoro-3-formylphenylboronic acid, the melting point is 206-210 °C.
Solubility Generally soluble in organic solvents such as methanol, THF, dioxane, and DMF. Solubility in aqueous solutions is often limited but can be enhanced by the presence of a base.
Stability Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines (anhydrides). It is recommended to store the compound under an inert atmosphere and in a cool, dry place.
Safety and Handling

Arylboronic acids are generally considered to be of low toxicity; however, appropriate safety precautions must always be observed in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[10][11] A dust mask or respirator should be used if handling large quantities or if there is a risk of generating dust.

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.[10] An eyewash station and safety shower should be readily accessible.[8]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[10] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification: Based on data for similar compounds, this compound is expected to cause skin, eye, and respiratory tract irritation.[10]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds. The fluorine and isopropoxy substituents introduce both steric hindrance and electronic effects that necessitate careful optimization of reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle A Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X B Transmetalation Ar'-B(OH)₂ + Base -> [Ar'-B(OH)₃]⁻ [Ar'-B(OH)₃]⁻ + Ar-Pd(II)-X -> Ar-Pd(II)-Ar' A->B Ligand Exchange & Base Activation C Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) B->C Formation of Diaryl-Pd Complex D Pd(0) Catalyst Regenerated C->D Product Formation D->A Re-entry into Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Coupling with this compound

The steric bulk of the isopropoxy group and the electron-withdrawing nature of the fluorine atoms can present challenges. Here are key parameters to consider for successful coupling:

  • Palladium Catalyst and Ligand Selection: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the oxidative addition and reductive elimination steps.[12]

  • Choice of Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[13] For sterically hindered and electron-deficient boronic acids, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point. Stronger bases like hydroxides can sometimes promote side reactions such as protodeboronation.

  • Solvent System: A mixture of an organic solvent and water is commonly employed. Solvents like dioxane, THF, or toluene are frequently used. The presence of water can be crucial for dissolving the base and facilitating the formation of the active boronate species.[14]

  • Reaction Temperature: Elevated temperatures (typically 80-110 °C) are often required to overcome the activation energy barriers associated with sterically demanding substrates.[12]

Detailed Experimental Protocol: A General Guideline

The following protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This protocol should be optimized for each specific substrate combination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add aryl bromide, boronic acid, and base to a dry reaction vessel. B 2. Evacuate and backfill with inert gas (e.g., Argon) 3x. A->B C 3. Add palladium catalyst and ligand. B->C D 4. Add degassed solvent(s). C->D E 5. Heat the reaction mixture with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with an organic solvent. F->G H 8. Wash with water and brine. G->H I 9. Dry the organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/water 10:1)

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1–0.5 M with respect to the aryl halide.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts and base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Troubleshooting and Optimization

Challenges such as low yield or the presence of side products can arise, particularly with sterically hindered or electronically deactivated substrates.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently active catalyst/ligand system for the specific substrates; Suboptimal base or solvent.Ensure the catalyst and ligand are of high quality and handled under inert conditions. Screen a panel of bulky, electron-rich ligands (e.g., Buchwald ligands). Try different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., THF/water, Toluene/water).
Protodeboronation The boronic acid is cleaved by a proton source before it can couple. This can be exacerbated by excess water or a strongly basic environment.Use anhydrous solvents and minimize the amount of water. Consider using a milder base (e.g., K₂CO₃) or a non-aqueous base like CsF. Running the reaction at a lower temperature may also help.
Homocoupling Coupling of two molecules of the boronic acid or two molecules of the aryl halide.This can sometimes be minimized by the slow addition of the boronic acid to the reaction mixture. Optimizing the catalyst and ligand can also suppress homocoupling.

Characterization of Products

The synthesized biaryl products should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the characteristic aromatic and aliphatic proton signals of the coupled product. The integration of these signals should be consistent with the expected structure.

    • ¹³C NMR: Will confirm the carbon framework of the molecule. Note that the carbon atom attached to the boron in the starting material is often not observed or is very broad in the ¹³C NMR spectrum.[15]

    • ¹⁹F NMR: This is a particularly useful technique for fluorinated compounds. The spectrum will show signals corresponding to the fluorine atoms, and their chemical shifts and coupling constants can provide valuable structural information.

    • ¹¹B NMR: Can be used to monitor the consumption of the boronic acid starting material. Boronic acids typically show a broad signal in the ¹¹B NMR spectrum.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Conclusion

This compound is a valuable synthetic building block for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. A rational approach to reaction optimization, including the careful selection of the catalyst, ligand, base, and solvent system, is crucial for achieving high yields and purity, especially given the steric and electronic nature of this reagent. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this versatile compound in a research and development setting.

References

Application Notes & Protocols: Green Chemistry Approaches for Reactions with 2,4-Difluoro-3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides researchers, scientists, and drug development professionals with detailed protocols and application notes for conducting chemical reactions with 2,4-Difluoro-3-isopropoxyphenylboronic acid, a critical building block in modern medicinal chemistry. The focus is on implementing green chemistry principles to enhance sustainability, efficiency, and safety. The protocols detailed herein leverage sustainable solvents, reusable catalysts, and energy-efficient technologies like microwave and continuous flow synthesis for Suzuki-Miyaura and Chan-Lam cross-coupling reactions. By explaining the causality behind each methodological choice, this document serves as both a practical guide and an educational resource for adopting greener practices in the laboratory.

The Imperative for Green Chemistry in Modern Synthesis

The pharmaceutical industry is increasingly adopting green chemistry to mitigate its environmental footprint.[1][2] The principles of green chemistry, first articulated by Anastas and Warner, provide a framework for designing chemical processes that reduce or eliminate hazardous substances, minimize waste, and improve energy efficiency.[2][3] Boronic acids and their derivatives are cornerstones of medicinal chemistry, particularly in the construction of complex molecular architectures.[4][5] This guide focuses on this compound, a versatile reagent whose utility can be maximized through sustainable synthetic methods. By moving away from traditional reliance on hazardous solvents and single-use catalysts, we can develop processes that are not only environmentally responsible but also more efficient and cost-effective.[6]

Green_Chemistry_Principles cluster_Input Resource Efficiency cluster_Process Process Safety & Efficiency cluster_Output Hazard Reduction Renewable Feedstocks Renewable Feedstocks Safer Solvents Safer Solvents Renewable Feedstocks->Safer Solvents Atom Economy Atom Economy Energy Efficiency Energy Efficiency Atom Economy->Energy Efficiency Catalysis Catalysis Catalysis->Energy Efficiency Prevent Waste Prevent Waste Safer Solvents->Prevent Waste Less Hazardous Synthesis Less Hazardous Synthesis Energy Efficiency->Less Hazardous Synthesis Real-time Analysis Real-time Analysis Accident Prevention Accident Prevention Real-time Analysis->Accident Prevention Safer Chemicals Safer Chemicals Less Hazardous Synthesis->Safer Chemicals Design for Degradation Design for Degradation

Caption: Core principles of Green Chemistry guiding protocol design.

Greener Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but often relies on undesirable solvents and homogeneous palladium catalysts that are difficult to remove from the final product.[7][8] Our greener approaches focus on aqueous media, reusable heterogeneous catalysts, and energy-efficient reaction activation.

Rationale for a Greener Approach
  • Aqueous Solvent Systems: Water is a non-toxic, non-flammable, and inexpensive solvent.[9] Utilizing water or aqueous-ethanolic mixtures drastically reduces reliance on hazardous organic solvents like toluene or dioxane.[10][11][12] Many palladium-catalyzed couplings show enhanced reactivity in aqueous media.[13][14]

  • Microwave & Flow Technology: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, increasing throughput and reducing energy consumption.[18][19][20] Continuous flow reactors offer superior control over reaction parameters, enhance safety, and allow for seamless scalability.[21][22][23][24]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX OA_label Oxidative Addition Pd0->OA_label PdII_ArR Ar-Pd(II)-R Ln PdII_ArX->PdII_ArR TM_label Transmetalation PdII_ArX->TM_label PdII_ArR->Pd0 RE_label Reductive Elimination PdII_ArR->RE_label OA_label->PdII_ArX Ar-X TM_label->PdII_ArR R-B(OR)2 (Base) RE_label->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[24]

Protocol 2.A: Microwave-Assisted Suzuki Coupling in Aqueous Ethanol

This protocol is designed for rapid synthesis and optimization, leveraging the efficiency of microwave heating and a benign solvent system.[25]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound>97%Smolecule
Aryl Bromide (e.g., 4-Bromoanisole)Reagent GradeMajor Suppliers
Palladium on Carbon (10% Pd/C)Catalyst GradeMajor Suppliers
Potassium Carbonate (K₂CO₃)AnhydrousMajor Suppliers
Ethanol (EtOH)200 ProofMajor Suppliers
Deionized WaterHigh PurityLaboratory
Microwave Reactor Vials (10 mL)---CEM, Biotage

Step-by-Step Methodology

  • To a 10 mL microwave reactor vial, add this compound (1.2 mmol, 1.2 equiv.).

  • Add the desired aryl bromide (1.0 mmol, 1.0 equiv.).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv.) and 10% Pd/C (2 mol% Pd).

  • Add a 4:1 mixture of Ethanol:Water (5 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15-30 minutes with stirring. Rationale: Microwave heating accelerates the reaction rate, often leading to higher yields in shorter times compared to conventional heating.[26][27]

  • After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2.B: Scalable Continuous Flow Suzuki Coupling

This protocol is ideal for producing larger quantities of material with enhanced safety and consistency. The use of a packed-bed catalyst cartridge allows for continuous production and simplifies catalyst reuse.[28]

Experimental Setup

  • A continuous flow reactor system (e.g., Vapourtec, Uniqsis) equipped with two pumps, a column heater, and a back-pressure regulator.

  • A packed-bed reactor column filled with a heterogeneous palladium catalyst (e.g., Pd(0) Encat®).

Reagent Preparation

  • Solution A (Organic Phase): Dissolve this compound (0.1 M) and the aryl halide (0.12 M) in a green solvent such as 2-MeTHF or CPME.[29][30]

  • Solution B (Aqueous Base): Prepare an aqueous solution of potassium phosphate (K₃PO₄) (0.5 M).

Step-by-Step Methodology

  • Set the flow reactor's column heater to 100°C and the back-pressure regulator to 100 psi. Rationale: The elevated temperature and pressure allow for superheating of the solvent, increasing reaction rates while maintaining a liquid phase.

  • Pump Solution A and Solution B into the reactor through a T-mixer at desired flow rates (e.g., 0.4 mL/min for Solution A and 0.1 mL/min for Solution B), resulting in a residence time of 10-20 minutes in the heated catalyst column.

  • Collect the output from the reactor after it has reached a steady state (typically after 3x the system volume has passed through).

  • The output stream will be biphasic. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify as needed. The catalyst column remains active for subsequent runs.

Workflow_Comparison cluster_batch Traditional Batch Process cluster_flow Green Flow Chemistry Process b_start 1. Charge Reactor: Reagents, Solvent, Catalyst b_heat 2. Heat & Stir (Hours) b_start->b_heat b_cool 3. Cool Down b_heat->b_cool b_filter 4. Filter Catalyst b_cool->b_filter b_workup 5. Aqueous Workup & Extraction b_filter->b_workup b_purify 6. Purify (Chromatography) b_workup->b_purify b_end Product b_purify->b_end f_pumpA Reagent Stream A f_mix f_pumpA->f_mix f_pumpB Reagent Stream B f_pumpB->f_mix f_react Heated Catalyst Column (Minutes) f_mix->f_react f_sep Liquid-Liquid Separator f_react->f_sep f_purify In-line Purification or Direct Isolation f_sep->f_purify f_end Product f_purify->f_end

Caption: Workflow comparison of batch vs. continuous flow synthesis.

Greener Chan-Lam C-N/C-O Coupling

The Chan-Lam coupling is a powerful copper-catalyzed method for forming aryl-amine and aryl-ether bonds, offering an alternative to palladium-based systems.[31] It is particularly amenable to green chemistry principles as it can often be performed at room temperature and open to the air, using oxygen as the terminal oxidant.[32][33]

Protocol 3.A: Base-Free Aqueous Chan-Lam Amination

This protocol minimizes waste by eliminating the need for an organic base and solvent, relying on a simple copper catalyst in water.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound>97%Smolecule
Amine (e.g., Morpholine or Aniline)Reagent GradeMajor Suppliers
Copper(II) Sulfate (CuSO₄·5H₂O)ACS GradeMajor Suppliers
1,10-Phenanthroline monohydrateReagent GradeMajor Suppliers
Ethanol (EtOH)200 ProofMajor Suppliers

Step-by-Step Methodology

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), CuSO₄·5H₂O (0.05 mmol, 5 mol%), and 1,10-phenanthroline monohydrate (0.05 mmol, 5 mol%). Rationale: The phenanthroline ligand stabilizes the copper catalyst and facilitates the catalytic cycle. Using a simple, inexpensive copper salt is a key green advantage.[34]

  • Add Ethanol (5 mL) as a co-solvent to aid solubility.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 12-24 hours. The reaction can be monitored by TLC or LC-MS. Rationale: Oxygen from the air serves as the ultimate oxidant in the catalytic cycle, eliminating the need for stoichiometric chemical oxidants.[35]

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Filter through Celite to remove any insoluble copper species.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Quantitative Data Summary

ProtocolReactionCatalystSolvent SystemTemp. (°C)TimeTypical YieldGreen Advantages
2.A Suzuki-Miyaura10% Pd/C (reusable)EtOH / H₂O120 (MW)15-30 min85-95%Rapid, energy-efficient, green solvent, reusable catalyst.
2.B Suzuki-MiyauraPacked-Bed Pd2-MeTHF / H₂O10010-20 min>90%Scalable, excellent process control, catalyst reuse.
3.A Chan-Lam AminationCuSO₄ (inexpensive)EtOHRT12-24 h70-88%Mild conditions, air as oxidant, avoids palladium.

Conclusion

Adopting green chemistry principles for reactions involving this compound is not a compromise on efficiency but rather an enhancement. The protocols outlined in this guide demonstrate that by selecting sustainable solvents, employing reusable catalysts, and utilizing modern technologies like microwave and flow chemistry, it is possible to achieve high yields while significantly reducing environmental impact, improving safety, and increasing laboratory throughput. These methods provide a robust foundation for the sustainable development of novel pharmaceuticals and fine chemicals.

References

Application Notes & Protocols: Asymmetric Synthesis Employing 2,4-Difluoro-3-isopropoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2,4-difluoro-3-isopropoxyphenylboronic acid and its derivatives in modern asymmetric synthesis. We delve into the unique physicochemical properties conferred by its distinct substitution pattern and offer field-proven insights and detailed protocols for two high-impact applications: Palladium-Catalyzed Asymmetric 1,4-Conjugate Addition and the synthesis of axially chiral biaryls via Asymmetric Suzuki-Miyaura Cross-Coupling. This guide emphasizes the rationale behind experimental design, providing a robust framework for methods development and troubleshooting.

Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids

Chiral molecules containing fluorine atoms are of paramount importance in pharmaceutical and agrochemical research. The strategic incorporation of fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Arylboronic acids are foundational reagents in organic synthesis, celebrated for their role in robust carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

The reagent at the center of this guide, This compound , is a uniquely functionalized building block designed for advanced synthetic applications. Its utility stems from a combination of electronic and steric factors:

  • Difluoro Substitution: The two fluorine atoms at the 2- and 4-positions act as powerful electron-withdrawing groups. This increases the Lewis acidity of the boron center, which can accelerate key steps in catalytic cycles, such as transmetalation.[2]

  • Orthoisopropoxy Group: The bulky isopropoxy group ortho to the boronic acid provides significant steric hindrance. This feature is not a liability but a critical tool for inducing asymmetry, particularly in the synthesis of atropisomers where it helps to restrict bond rotation.

  • Combined Influence: The interplay between the electron-withdrawing fluorine atoms and the sterically demanding, electronically distinct isopropoxy group creates a unique chemical environment that can be harnessed to achieve high levels of stereocontrol in catalytic reactions.

This guide will provide detailed protocols for leveraging these features in two distinct, high-value asymmetric transformations.

Physicochemical Properties & Handling

Proper handling and understanding of the reagent's properties are crucial for reproducible results.

Table 1: Properties of this compound

PropertyValueComments
Molecular Formula C₉H₁₁BF₂O₃
Molecular Weight 216.00 g/mol
Appearance White to off-white solidCommercially available from suppliers like Fluorochem.[3]
pKa (estimated) ~7.5 - 8.5Fluorine substitution significantly increases acidity compared to phenylboronic acid (pKa ≈ 8.8).[2]
Stability ModerateProne to dehydration to form the corresponding boroxine trimer upon prolonged storage or heating.
Handling and Storage Protocol:
  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C to minimize dehydration.

  • Handling: Handle in a glovebox or under a positive pressure of inert gas, especially when weighing and dispensing.

  • Boroxine Formation: If boroxine formation is suspected (evidenced by poor solubility or inconsistent reactivity), the boronic acid can often be reconstituted by dissolving the solid in a suitable solvent (e.g., diethyl ether) and stirring vigorously with a small amount of water, followed by drying.

  • Enhanced Stability with Trifluoroborate Salts: For reactions sensitive to boronic acid decomposition, conversion to the corresponding potassium trifluoroborate salt (R-BF₃K) is highly recommended. These salts exhibit superior stability towards air and moisture and can be easily prepared by treating the boronic acid with KHF₂.[4][5]

Application Protocol I: Palladium-Catalyzed Asymmetric 1,4-Conjugate Addition

The 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for creating stereogenic centers.[6][7] The unique electronic profile of this compound makes it an excellent nucleophile in palladium-catalyzed systems.

Causality & Rationale:

The reaction's success hinges on the precise coordination of a chiral ligand to a palladium center. This chiral complex then orchestrates the facial selectivity of the aryl group addition to the enone. The electron-deficient nature of the difluorinated aryl ring facilitates the crucial transmetalation step (from boron to palladium), while the overall steric profile of the nucleophile influences the approach to the substrate within the chiral pocket of the catalyst.

Catalytic Cycle Diagram

G cluster_0 pd0 Pd(0)L oxadd Oxidative Addition pd0->oxadd Enone pd2_enone [Pd(II)(Aryl)(L)]-Enone π-Complex migins Migratory Insertion pd2_enone->migins pd2_enolate Pd(II) Enolate migins->pd2_enolate reductive_elim Protonolysis/ Reductive Elimination pd2_enolate->reductive_elim trans Transmetalation aryl_pd Ar-Pd(II)-X(L*) trans->aryl_pd aryl_pd->oxadd Pd(0)L* reductive_elim->pd0 product Chiral Product reductive_elim->product aryl_boronic ArB(OH)₂ + Base aryl_boronic->trans note Simplified Catalytic Cycle Ar = 2,4-F₂-3-iPrO-Ph L* = Chiral Ligand G sub Substrate Selection - Boronic Acid - Aryl Halide react Asymmetric Coupling - Inert Atmosphere - Controlled Temp. sub->react cat Catalyst System Assembly - Pd Precursor - Chiral Ligand cat->react workup Work-up & Purification - Extraction - Chromatography react->workup analysis Stereochemical Analysis - Chiral HPLC - VCD/ECD workup->analysis product Enantioenriched Atropisomer analysis->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,4-Difluoro-3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize the yield of your Suzuki-Miyaura cross-coupling reactions involving 2,4-Difluoro-3-isopropoxyphenylboronic acid.

The unique structure of this boronic acid, featuring two electron-withdrawing fluorine atoms and a bulky isopropoxy group ortho to the boronic acid, presents specific challenges and opportunities for optimization. This guide will provide both fundamental principles and advanced strategies to overcome common hurdles and achieve high-yield couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate first?

A1: Low yields in Suzuki couplings can often be attributed to a few critical parameters. When working with a sterically hindered and electron-deficient boronic acid like this compound, a systematic evaluation of the following is recommended:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be efficient for this sterically demanding substrate. Consider using more robust catalyst systems known to be effective for hindered couplings.

  • Base Selection: The base is crucial for the activation of the boronic acid in the transmetalation step.[1] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species. A solvent system that ensures all components are in solution at the reaction temperature is essential.

  • Reaction Temperature and Time: Sub-optimal temperature can lead to incomplete reaction, while prolonged reaction times at high temperatures can cause degradation of the boronic acid (protodeboronation) or the catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[2][3] Inadequate degassing and failure to maintain an inert atmosphere can lead to catalyst deactivation.

Q2: I am observing significant amounts of homocoupling of my aryl halide and/or the boronic acid. How can I minimize these side reactions?

A2: Homocoupling is a common side reaction in Suzuki couplings.[4] It can arise from both the aryl halide and the boronic acid. To minimize these unwanted products:

  • Optimize Catalyst and Ligand: Certain ligands can suppress homocoupling. Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can sometimes favor the cross-coupling over the aryl halide homocoupling.

  • Maintain a Rigorously Inert Atmosphere: Oxygen can promote the homocoupling of the boronic acid. Ensure thorough degassing of your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]

  • Lower Reaction Temperature: If the cross-coupling proceeds at a reasonable rate at a lower temperature, reducing the heat can sometimes decrease the rate of homocoupling.

Q3: What is protodeboronation, and is this compound particularly susceptible to it?

A3: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture.[2][5] Electron-deficient arylboronic acids are more prone to this side reaction. The two fluorine atoms on your boronic acid are electron-withdrawing, which can increase its susceptibility to protodeboronation.

To mitigate this:

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if protodeboronation is a major issue, switching to anhydrous conditions with a suitable base can be beneficial.[2]

  • Choice of Base: Milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can sometimes reduce the rate of protodeboronation compared to strong bases like sodium hydroxide.[2][6]

  • Reaction Time: Minimize the reaction time as much as possible by monitoring the reaction progress closely.

In-depth Troubleshooting Guides

Issue 1: Low or No Product Formation

If your reaction is sluggish or fails to produce the desired product, a systematic approach to identify the root cause is necessary.

The steric hindrance from the ortho-isopropoxy group and the electronic effect of the two fluorine atoms on this compound can make the transmetalation step of the catalytic cycle challenging.

Solutions:

  • Screen Modern Ligands: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often more effective than traditional ligands like triphenylphosphine (PPh₃).[7][8] Consider ligands from the Buchwald or Fu groups.

  • Utilize Pre-catalysts: Pre-catalysts are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This can ensure a consistent concentration of the active catalyst.

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome activation barriers.

Table 1: Recommended Catalyst Systems for Hindered Suzuki Couplings

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos1-3Excellent for sterically hindered aryl chlorides and bromides.
Pd(OAc)₂XPhos1-3Broad substrate scope, highly active for challenging couplings.[3]
PEPPSI™-IPr-2-4N-heterocyclic carbene (NHC) based, robust and effective for aryl chlorides.[5]

The choice of base and solvent are interconnected and crucial for the reaction's success.[6]

Solutions:

  • Base Screening: The effectiveness of a base depends on its strength and solubility in the reaction medium.

    • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and often effective. Cesium carbonate is more soluble in organic solvents and can be advantageous in challenging couplings.[6]

    • Phosphates (K₃PO₄): A strong base that is often used in difficult couplings.[6]

    • Fluorides (KF, CsF): Fluoride ions can play a beneficial role by forming more reactive boronate species, which can facilitate transmetalation.[9][10]

  • Solvent System Optimization:

    • Ethereal Solvents (Dioxane, THF): Often used with an aqueous base.[5]

    • Aromatic Solvents (Toluene): Can be used with or without water.

    • Polar Aprotic Solvents (DMF, DMAc): Can aid in dissolving reagents but can sometimes lead to side reactions at high temperatures.

Experimental Protocol: General Procedure for Optimizing Suzuki Coupling

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., 0.02 mmol) and the ligand (e.g., 0.04 mmol). Then, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11]

Issue 2: Difficulty with Product Purification

The final product may have similar polarity to starting materials or byproducts, making purification challenging.

Solutions:

  • Optimize Chromatography:

    • Solvent System Screening: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or reverse-phase chromatography.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove minor impurities.

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base workup can simplify purification by selectively moving components between aqueous and organic layers.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting

The following diagrams illustrate the key steps of the Suzuki-Miyaura reaction and a logical workflow for troubleshooting common issues.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Intermediate Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OH)₂ + Base) R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Intermediate Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-R' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][12]

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Integrity (Boronic Acid, Halide, Catalyst, Base, Solvent) Start->Check_Reagents Check_Conditions Confirm Reaction Conditions (Inert Atmosphere, Temperature) Check_Reagents->Check_Conditions Optimize_Catalyst Screen Catalyst Systems (Ligands, Pre-catalysts) Check_Conditions->Optimize_Catalyst Optimize_Base Screen Bases (Carbonates, Phosphates, Fluorides) Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent System (Anhydrous vs. Aqueous) Optimize_Base->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

References

Technical Support Center: Purification of Products from Reactions with 2,4-Difluoro-3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Difluoro-3-isopropoxyphenylboronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from this versatile reagent. The unique electronic and steric properties conferred by the difluoro and isopropoxy substituents can present specific challenges and opportunities in product purification, which this guide aims to address with practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up and purification of your target compounds.

Question: My crude NMR spectrum shows significant amounts of unreacted this compound. What is the most efficient way to remove it?

Answer: Unreacted boronic acid is one of the most common impurities encountered. Due to the presence of the acidic B(OH)₂ group, its removal can typically be achieved through a straightforward acid-base extraction.

  • Causality: Boronic acids are weakly acidic and will deprotonate in the presence of a suitable base to form a water-soluble boronate salt (e.g., R-B(OH)₃⁻ Na⁺).[1] This change in polarity allows for its selective extraction from an organic solution into an aqueous basic layer. The electron-withdrawing fluorine atoms on the phenyl ring of this compound will slightly increase its acidity compared to an unsubstituted phenylboronic acid, facilitating this process.

  • Recommended Action: Perform a liquid-liquid extraction during your reaction work-up. After quenching the reaction and removing any solid catalyst by filtration, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base such as 1M sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃). One or two washes are typically sufficient.

Experimental Protocol: Basic Aqueous Wash
  • Ensure the reaction mixture is at room temperature. If the reaction was run in a water-miscible solvent (e.g., dioxane, THF), dilute it with a water-immiscible organic solvent like ethyl acetate (EtOAc) until the total volume is 5-10 times the initial reaction volume.

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of 1M aqueous Na₂CO₃ solution.

  • Shake the funnel vigorously for 30-60 seconds, venting periodically to release any pressure.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with a fresh portion of 1M Na₂CO₃ solution if necessary (monitor by TLC).

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved inorganic salts.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

Question: I've identified 1,3-difluoro-2-isopropoxybenzene as a major byproduct. How can I separate it from my desired biaryl product?

Answer: The presence of 1,3-difluoro-2-isopropoxybenzene indicates that protodeboronation has occurred. This is a common side reaction for boronic acids, especially for electron-deficient or sterically hindered ones, where the C-B bond is cleaved and replaced by a C-H bond.[3][4]

  • Causality: The fluorine atoms on your boronic acid make the ipso-carbon electron-deficient, rendering the C-B bond more susceptible to cleavage, particularly under prolonged heating or in the presence of aqueous base.[3]

  • Recommended Action: Separation of the protodeboronated byproduct from your desired product relies on differences in polarity, which can often be exploited using silica gel column chromatography.

    • Polarity Analysis: The protodeboronated byproduct (1,3-difluoro-2-isopropoxybenzene) is significantly less polar than your likely biaryl product, which contains an additional aromatic ring system. It is also much less polar than the starting boronic acid.

    • Chromatography: Flash column chromatography is the method of choice. The nonpolar byproduct will elute much faster than the more polar biaryl product. Use a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes or toluene, to achieve good separation. Start with a very low percentage of the polar solvent (e.g., 0-2% EtOAc in hexanes) to flush out the byproduct before increasing the gradient to elute your product.

Question: My reaction has produced a significant amount of a symmetrical biaryl, 2,2',4,4'-tetrafluoro-3,3'-diisopropoxybiphenyl. How can I remove this homocoupling byproduct?

Answer: This byproduct arises from the homocoupling of two molecules of your boronic acid. This side reaction can be promoted by the presence of oxygen or by certain palladium catalyst conditions.

  • Causality: The mechanism can involve oxidative addition of the boronic acid to the palladium center, particularly if the oxidative addition of the aryl halide is slow. The presence of O₂ can also facilitate this process.

  • Recommended Action: Separating the homocoupled dimer from your desired unsymmetrical biaryl can be challenging due to their similar polarities and molecular weights.

    • Chromatography Optimization: Meticulous optimization of your flash chromatography is the first step. Try using a different solvent system (e.g., dichloromethane/hexanes or toluene/hexanes) to alter the selectivity. A shallow gradient is crucial.

    • Recrystallization: If the product is a solid, recrystallization can be highly effective. The different crystal packing abilities of the symmetrical homocoupled product versus the unsymmetrical desired product can be exploited. Screen a variety of solvents (e.g., ethanol, isopropanol, hexanes/ethyl acetate, toluene) to find a system where your desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in the mother liquor.[2]

    • Preparative HPLC: For high-value materials or when other methods fail, reversed-phase preparative HPLC is a powerful, albeit more resource-intensive, option.

Purification Strategy Workflow

The following diagram provides a decision-making framework for selecting an appropriate purification strategy.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., Basic Wash) start->workup check_purity Assess Purity & Impurities (TLC, LCMS, NMR) workup->check_purity is_pure Is product >95% pure? check_purity->is_pure product_state Is the product a solid? recrystallize Recrystallization or Trituration product_state->recrystallize Yes chromatography Flash Column Chromatography product_state->chromatography No (Oil) is_pure->product_state No final_product Pure Product is_pure->final_product Yes recrystallize->check_purity Re-assess Purity sub_loop Still Impure? recrystallize->sub_loop chromatography->check_purity Re-assess Purity chromatography->sub_loop prep_hplc Consider Preparative HPLC prep_hplc->final_product sub_loop->prep_hplc Yes sub_loop->final_product No

Caption: Decision workflow for purification strategy selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should anticipate when using this compound in a Suzuki-Miyaura coupling?

You should primarily watch for three classes of byproducts:

  • Protodeboronation Product: 1,3-difluoro-2-isopropoxybenzene. This is often the most common byproduct due to the electronic instability of polyfluorophenylboronic acids.[3]

  • Homocoupling Product: 2,2',4,4'-tetrafluoro-3,3'-diisopropoxybiphenyl. This results from the coupling of two boronic acid molecules.

  • Boronic Acid-Related Impurities: Unreacted starting material and its anhydride/trimer form (a boroxine). These are typically removed with a basic wash.

Q2: How does the 2,4-difluoro-3-isopropoxy substitution pattern affect the purification process compared to simpler boronic acids?

The substitution pattern has several effects:

  • Polarity: The isopropoxy group adds some lipophilicity, while the fluorine atoms add polarity. The overall polarity of your final biaryl product will be moderate, making it well-suited for silica gel chromatography.

  • Solubility: The isopropoxy group can disrupt crystal packing compared to a less bulky substituent, potentially making your product an oil or a low-melting solid. This might make recrystallization more challenging and favor chromatography as the primary purification method.

  • Reactivity & Stability: As discussed, the two electron-withdrawing fluorine atoms increase the likelihood of protodeboronation.[3][5] This means you may need to purify away a nonpolar byproduct. Using milder conditions (lower temperature, shorter reaction times) and highly active catalysts can minimize this side reaction.[6]

Q3: Is column chromatography on silica gel always the best choice for these products?

For most products derived from this reagent, silica gel chromatography is an excellent first choice. However, if your product is extremely nonpolar or sensitive to the acidic nature of silica, you might consider alternatives:

  • Alumina (Neutral or Basic): Can be useful for acid-sensitive compounds.

  • Reversed-Phase Chromatography (C18): This is an option for more polar compounds or when normal-phase fails to provide adequate separation. It is the basis for most preparative HPLC purifications.

Q4: Are there any special handling or stability considerations for this compound itself that can impact purification?

Yes. Like many boronic acids, it can dehydrate to form a cyclic anhydride known as a boroxine. This is usually in equilibrium with the monomeric acid form in solution and does not typically interfere with the reaction. However, it's good practice to store the boronic acid in a cool, dry place. The primary concern is its propensity for protodeboronation under basic reaction conditions, which is a key driver for optimizing reaction time and temperature to avoid generating excessive byproducts that complicate purification.[3]

Comparative Summary of Purification Techniques

Purification TechniqueProsConsBest For...
Aqueous Wash (Basic) Fast, inexpensive, scalable.Only removes acidic/basic impurities; emulsions can form.Removing unreacted boronic acid and inorganic salts during initial work-up.[1]
Flash Chromatography High resolution for a wide range of compounds; versatile.Can be time-consuming and uses large solvent volumes; product can be lost on the column.Separating products from byproducts with different polarities (e.g., protodeboronation, homocoupling).[7]
Recrystallization Can provide very high purity material; scalable and cost-effective.Only works for crystalline solids; requires finding a suitable solvent system; can have low recovery.Final purification of solid products to remove small amounts of closely-eluting impurities.[2]
Trituration Simple, quick procedure for solid purification.Lower resolution than recrystallization; may not remove all impurities."Washing" a crude solid product to remove highly soluble impurities.

References

Technical Support Center: Overcoming Low Reactivity of 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2,4-Difluoro-3-isopropoxyphenylboronic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the unique challenges this substrate presents in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just procedures, but a deeper mechanistic understanding to empower you to solve reactivity issues in your own research.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in consistently low yields?

A1: The low reactivity of this boronic acid stems from a combination of two primary factors: severe steric hindrance and strong electronic deactivation.

  • Steric Hindrance: The molecule possesses two substituents (ortho-fluoro and meta-isopropoxy) that flank the boronic acid group. This steric bulk physically obstructs the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.[1][2]

  • Electronic Deactivation: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect on the phenyl ring. This reduces the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), making the transfer of the aryl group from boron to palladium electronically unfavorable and sluggish.[3][4]

These combined effects slow the rate of the desired transmetalation step, often allowing side reactions to dominate and leading to low product yield.

Diagram: The Suzuki-Miyaura Catalytic Cycle The diagram below illustrates the key steps. For this compound, the Transmetalation step (C → D) is the primary kinetic bottleneck due to the steric and electronic issues described.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition Product) Pd0->OA_Complex Oxidative Addition Base_Activation Ar-Pd(II)L₂(Base) (Activated Complex) OA_Complex->Base_Activation Base Exchange/Metathesis Transmetalation_Complex Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) Base_Activation->Transmetalation_Complex Transmetalation (Rate-Limiting Step) Product Ar-Ar' ArX Ar-X ArX->Pd0 Boronic Ar'-B(OH)₂ + Base Boronic->Base_Activation Product->Pd0 Reductive Elimination

Caption: The rate-limiting transmetalation step is highlighted in red.

Q2: I'm observing a significant amount of 1,3-difluoro-2-isopropoxybenzene as a byproduct. What is this and how can I prevent it?

A2: This byproduct is the result of protodeboronation , a common side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond from a proton source (e.g., water).[5] Electron-deficient boronic acids, like the one , are particularly susceptible to this decomposition pathway, which is often accelerated by the basic conditions required for the Suzuki coupling.[6]

Strategies to Minimize Protodeboronation:

  • Use Milder, Anhydrous-Friendly Bases: Strong aqueous bases (e.g., NaOH, Ba(OH)₂) can promote rapid protodeboronation. Switching to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) is highly recommended.[5][7] These bases are effective in promoting the reaction while being less aggressive in driving the decomposition pathway.

  • Employ Anhydrous or Low-Water Conditions: While many Suzuki protocols use aqueous solvent mixtures, minimizing water content can significantly suppress protodeboronation.[5] Consider using rigorously dried, degassed aprotic solvents like dioxane, THF, or toluene with a finely powdered, anhydrous base.

  • Increase Reaction Rate with a High-Activity Catalyst: The core principle is to make the desired cross-coupling reaction kinetically much faster than the protodeboronation side reaction. Using a highly active catalyst system can achieve this even if conditions conducive to protodeboronation are present.[6]

  • Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives, such as pinacol esters or MIDA boronates. These compounds are more resistant to protodeboronation and act as a "slow-release" source of the boronic acid under catalytic conditions, keeping its instantaneous concentration low and minimizing decomposition.[5][8]

Q3: What are the most effective catalyst and ligand systems for coupling this sterically hindered and deactivated substrate?

A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate. Success requires modern, highly active catalyst systems that utilize bulky, electron-rich phosphine ligands.

Recommended Ligand Classes:

  • Biarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging couplings.[1][9] Their steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species, which accelerates the oxidative addition step.[10] Their electron-donating nature enhances the rate of reductive elimination.

  • Dialkylphosphinobiphenyls: These ligands are robust and highly effective for sterically demanding couplings.

Recommended Palladium Sources:

  • Palladium Precatalysts: For reproducibility and ease of use, air- and moisture-stable palladium precatalysts are highly recommended. These complexes generate the active Pd(0) species in a controlled manner. Look for third-generation (G3) or fourth-generation (G4) precatalysts incorporating the ligands mentioned above (e.g., XPhos Pd G3 , SPhos Pd G4 ).[10]

Table 1: Recommended Catalyst Systems for this compound

Catalyst/PrecatalystLigandKey AdvantagesTypical Coupling Partner
XPhos Pd G3XPhosExcellent for sterically hindered substrates; high activity.Aryl chlorides, bromides, triflates.
SPhos Pd G4SPhosBroad applicability, good for electron-deficient partners.Heteroaryl halides, aryl bromides.
RuPhos Pd G3RuPhosHighly effective for hindered and electron-rich substrates.Aryl bromides, chlorides.
Pd₂(dba)₃AntPhosSpecifically designed to inhibit β-hydride elimination.[1]Secondary alkylboronic acids.[1]
Q4: How does my choice of base and solvent impact the reaction's success?

A4: The base and solvent work in concert to activate the boronic acid. The base's primary role is to convert the neutral, less reactive boronic acid into a more nucleophilic "ate" complex (a boronate anion), which is the active species in the transmetalation step.[11][12]

Diagram: Activation of Boronic Acid by Base

Caption: The base shifts the equilibrium towards the active boronate species.

  • Strong Bases (e.g., NaOH, K₂CO₃ in water): These readily form the active boronate but, as discussed, can accelerate protodeboronation. They are best used when the coupling partner is highly reactive and the reaction is expected to be fast.

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are often the optimal choice for sensitive substrates. They are strong enough to facilitate boronate formation but are less likely to cause rapid degradation. K₃PO₄ is particularly effective in many challenging couplings.[7]

  • Solvent Choice: Aprotic polar solvents like 1,4-dioxane , THF , or toluene are standard. A small amount of water (e.g., a 10:1 or 5:1 organic/water ratio) is often beneficial to solubilize the base and promote the formation of the boronate. For cases with severe protodeboronation, switching to a completely anhydrous system with a base like KF or finely powdered K₃PO₄ is a key troubleshooting step.

Optimized Experimental Protocols

The following protocols are designed as robust starting points. Always conduct reactions under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Failed Coupling Start Start: Low/No Yield Check1 Identify Byproducts: Protodeboronation or Homocoupling? Start->Check1 Path_Proto Protodeboronation Observed Check1->Path_Proto Yes Path_Other No Reaction/ Other Issues Check1->Path_Other No Action_Proto1 Switch to Milder Base (K₃PO₄ or Cs₂CO₃) Path_Proto->Action_Proto1 Action_Other1 Switch to High-Activity Catalyst (e.g., XPhos Pd G3) Path_Other->Action_Other1 Action_Proto2 Use Anhydrous Solvent (Dioxane, THF) Action_Proto1->Action_Proto2 Action_Proto3 Convert to Pinacol Ester (See Protocol 3) Action_Proto2->Action_Proto3 Success Reaction Successful Action_Proto3->Success Action_Other2 Increase Temperature (e.g., 80°C → 100°C) Action_Other1->Action_Other2 Action_Other3 Screen Solvents (Dioxane, Toluene, 2-MeTHF) Action_Other2->Action_Other3 Action_Other3->Success

Caption: A logical workflow for diagnosing and solving reaction failure.

Protocol 1: High-Activity Precatalyst for General Aryl Halides

This protocol is a robust starting point for coupling with aryl bromides, chlorides, or triflates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3 , 1–2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a substrate concentration of ~0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80–100 °C and stir vigorously for 4–24 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is an excellent strategy.

  • Ester Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.

  • Dehydration: Add anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves and stir the mixture at room temperature for 12-24 hours.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling step without further purification.

  • Suzuki Coupling: Use the newly formed pinacol boronate ester (1.5 equiv) in place of the boronic acid in Protocol 1 . The reaction may require slightly higher temperatures or longer reaction times as the ester must first hydrolyze to the active boronic acid species in situ.

References

Technical Support Center: Navigating the Challenges of 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Protodeboronation

Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with sterically hindered and electronically complex boronic acids, specifically focusing on the challenges posed by 2,4-Difluoro-3-isopropoxyphenylboronic acid. Here, we will delve into the mechanisms of protodeboronation, provide detailed troubleshooting protocols, and offer preventative strategies to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 2,4-difluoro-3-isopropoxybenzene).[1][2] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[3]

The structure of this compound makes it particularly susceptible to this side reaction. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which can enhance its reactivity towards protodeboronation.[4][5] Conversely, the bulky, electron-donating isopropoxy group can also influence the reaction kinetics, creating a delicate balance that must be carefully managed.

Q2: What are the primary mechanisms driving protodeboronation in my Suzuki-Miyaura coupling?

Protodeboronation can proceed through several pathways, primarily catalyzed by either acid or base.[1]

  • Base-Catalyzed Protodeboronation: This is the most common pathway in Suzuki-Miyaura reactions, which are typically conducted under basic conditions.[6][7] The base (e.g., hydroxide) attacks the vacant p-orbital of the boron atom to form a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻).[6][8] This intermediate is then protonated at the ipso-carbon by a proton source (like water), leading to the cleavage of the C-B bond.[6] The rate of this process is highly pH-dependent, with higher pH values generally accelerating protodeboronation.[3][6][9]

  • Acid-Catalyzed Protodeboronation: While less common in standard Suzuki couplings, acid-promoted protodeboronation can occur, especially if acidic impurities are present or if the reaction conditions drift towards a lower pH.[10][11][12] This mechanism often involves an intermolecular metathesis via a four-membered ring transition state.[10][11]

  • Metal-Catalyzed and Thermal Decomposition: In some instances, the metal catalyst (e.g., palladium or copper) can participate in or catalyze the protodeboronation process.[8][13] Additionally, elevated temperatures can provide the activation energy needed for the C-B bond cleavage, a process known as thermolysis.[7][14]

Q3: How can I visually identify if protodeboronation is occurring in my reaction?

The most direct way to identify protodeboronation is through analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a standard of the protodeboronated byproduct (2,4-difluoro-3-isopropoxybenzene), you can confirm its presence and quantify the extent of the side reaction. A significant spot or peak corresponding to the byproduct is a clear indicator of protodeboronation.

Troubleshooting Guide: A Step-by-Step Approach

When faced with significant protodeboronation, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and resolve the issue.

G cluster_0 Initial Observation: Significant Protodeboronation cluster_1 Step 1: Reaction Parameter Evaluation cluster_2 Step 2: Strategic Intervention cluster_3 Step 3: Advanced Optimization A High levels of 2,4-difluoro-3-isopropoxybenzene detected B Review Base Choice and Concentration A->B Investigate C Assess Solvent System and Water Content A->C Investigate D Evaluate Reaction Temperature A->D Investigate E Check Catalyst System and Loading A->E Investigate J Utilize a Boronic Acid Protecting Group (MIDA ester) A->J For persistent issues F Switch to a Milder Base (e.g., K₃PO₄, Cs₂CO₃) B->F If base is too strong G Use Anhydrous Solvents or Minimize Water C->G If excess water is present H Lower Reaction Temperature D->H If temperature is too high I Employ a More Active Catalyst/Ligand System E->I If catalyst is inefficient K Optimize Base Equivalents F->K Refine L Screen Different Anhydrous Solvent Systems G->L Refine M Perform a Temperature Screen H->M Refine N Titrate Catalyst Loading I->N Refine O Implement a 'Slow-Release' Strategy with MIDA Boronate J->O Implement

Caption: Troubleshooting workflow for protodeboronation.

Detailed Troubleshooting Protocols

Problem 1: Excessive Protodeboronation with Standard Suzuki Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water)

  • Analysis: The combination of a strong base and a protic solvent system is likely accelerating the base-catalyzed protodeboronation pathway.

  • Solution:

    • Modify the Base: Switch from a strong, highly soluble base like Na₂CO₃ or K₂CO₃ to a milder, less nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] These bases are effective at promoting transmetalation without excessively increasing the rate of protodeboronation.

    • Alter the Solvent System: Replace the protic solvent mixture with an anhydrous solvent system.[15] A common and effective choice is a mixture of dioxane and a minimal amount of water (e.g., 10:1 ratio) to facilitate the dissolution of the base.[15] Ensure solvents are rigorously degassed to remove oxygen, which can also contribute to catalyst degradation and side reactions.[2]

    • Optimize Temperature: High temperatures can promote thermal decomposition.[14] Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). A more active catalyst system may allow for efficient coupling at reduced temperatures.

Problem 2: Protodeboronation Persists Despite Milder Conditions

  • Analysis: The intrinsic instability of the boronic acid may be the primary issue, or the rate of the desired cross-coupling reaction is too slow, allowing more time for the side reaction to occur.

  • Solution:

    • Enhance Catalyst Activity: Employ a more active palladium catalyst system. Buchwald-type phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[15] Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can ensure the rapid generation of the active Pd(0) species, accelerating the cross-coupling relative to protodeboronation.[2][16]

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be sufficient to outpace the protodeboronation.[15]

Preventative Strategies: Protecting Your Boronic Acid

For particularly sensitive substrates like this compound, a proactive approach to prevent protodeboronation is often the most effective strategy.

The MIDA Boronate "Slow-Release" Strategy

The use of N-methyliminodiacetic acid (MIDA) to protect the boronic acid is a powerful technique.[17] MIDA boronates are air- and moisture-stable crystalline solids that are unreactive under standard anhydrous cross-coupling conditions.[18]

Under aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the boronic acid in a controlled manner.[19] This "slow-release" mechanism keeps the instantaneous concentration of the unstable free boronic acid low, minimizing the opportunity for protodeboronation while allowing the desired cross-coupling reaction to proceed efficiently.[1][7]

G cluster_0 MIDA Boronate 'Slow-Release' Workflow A Start with stable this compound MIDA ester B Add to Suzuki-Miyaura reaction mixture with aryl halide, Pd catalyst, and mild base (e.g., K₃PO₄) A->B C Slow hydrolysis of MIDA ester in situ B->C D Controlled, low-concentration release of free boronic acid C->D E Rapid consumption in productive cross-coupling cycle D->E G Protodeboronation minimized D->G Side reaction suppressed F Desired cross-coupled product formed E->F

Caption: MIDA boronate slow-release mechanism.

Experimental Protocol for MIDA Boronate Ester Formation
  • Dissolution: In a suitable reaction vessel, dissolve this compound (1.0 equiv) in a minimal amount of an appropriate solvent such as dichloromethane.

  • Addition: While stirring, add N-methyliminodiacetic acid (1.0 equiv) to the solution.

  • Precipitation and Isolation: A precipitate of the MIDA boronate ester will form. Continue stirring for 15-20 minutes to ensure complete reaction. Isolate the solid product by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of cold solvent and dry thoroughly under vacuum. The resulting MIDA boronate ester is now ready for use in your Suzuki-Miyaura coupling reaction.[2]

Optimized Suzuki-Miyaura Coupling Protocol Using MIDA Boronate
  • Reagents and Materials:

    • Aryl halide (1.0 equiv)

    • This compound MIDA ester (1.1-1.2 equiv)

    • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)

    • Solvent: Anhydrous, degassed THF/Water (10:1 mixture)

  • Procedure:

    • Vessel Preparation: In a glovebox or under an inert atmosphere, add the aryl halide, MIDA boronate ester, K₃PO₄, and palladium precatalyst to a flame-dried reaction vessel equipped with a stir bar.

    • Solvent Addition: Add the degassed THF/water solvent mixture via syringe.

    • Reaction: Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitoring and Workup: Monitor the reaction progress by a suitable analytical method (e.g., LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[7]

Summary of Key Parameters and Recommendations

ParameterStandard Conditions (High Risk of Protodeboronation)Recommended Conditions (Minimized Protodeboronation)Rationale
Boronic Acid Form Free Boronic AcidMIDA Boronate EsterSlow-release strategy minimizes concentration of unstable free boronic acid.[1][7]
Base Na₂CO₃, K₂CO₃, NaOHK₃PO₄, Cs₂CO₃, KOAcMilder bases reduce the rate of base-catalyzed protodeboronation.[7]
Solvent Protic mixtures (e.g., Toluene/Ethanol/Water)Anhydrous, degassed solvents (e.g., Dioxane/Water 10:1, THF/Water 10:1)Minimizes the proton source required for protodeboronation.[15]
Temperature 100-110 °C80-90 °CLower temperatures reduce the rate of thermal decomposition.[7]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)High-activity Buchwald-type precatalysts (e.g., XPhos Pd G2/G3)A faster cross-coupling reaction outcompetes protodeboronation.[2][15][16]

By understanding the underlying mechanisms of protodeboronation and implementing these targeted troubleshooting and preventative strategies, researchers can significantly improve the success rate of Suzuki-Miyaura couplings involving the challenging yet valuable this compound.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 2,4-Difluoro-3-isopropoxyphenylboronic acid. As an electron-deficient and potentially sterically hindered substrate, this boronic acid presents unique challenges that can impact catalyst longevity and reaction efficiency. This document provides actionable solutions and explains the underlying chemical principles to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings, especially with electron-deficient boronic acids, can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the first critical step:

  • Reagent Quality and Stability: this compound, being electron-deficient, is particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] It is crucial to use fresh, high-purity boronic acid. If you suspect degradation, consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, which can release the active boronic acid species more slowly during the reaction.[1][2]

  • Catalyst and Ligand Integrity: Palladium catalysts and their associated phosphine ligands are sensitive to air and moisture.[1] Ensure your catalyst (e.g., Pd(OAc)₂) and ligand have been stored correctly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation, which can inhibit their ability to stabilize the active Pd(0) species.[1]

  • Solvent and Base Purity: The presence of oxygen is a primary culprit in catalyst deactivation and the promotion of unwanted side reactions like homocoupling.[1][3] Always use anhydrous and thoroughly degassed solvents. Ensure your base is of high purity and is appropriate for the reaction, as it plays a critical role in both activating the boronic acid and influencing catalyst stability.[4][5]

  • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst.[1][3][6] Ensure your reaction vessel is meticulously purged with an inert gas like argon or nitrogen before adding the catalyst and that a positive pressure is maintained throughout the reaction.

Q2: My reaction mixture turns black shortly after heating, and the reaction stalls. What is causing this "palladium black" formation?

A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation.[6][7][8] It signifies that the active, soluble Pd(0) catalyst has aggregated into inactive, metallic palladium nanoparticles.[9][10] This is often caused by:

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) intermediate or the phosphine ligands, leading to destabilization and precipitation.[6] Rigorous degassing of solvents is essential.[6][7]

  • Ligand Dissociation/Degradation: If the ligand concentration is too low or the ligand is not robust enough for the reaction conditions (e.g., high temperature), it can dissociate from the palladium center, leaving the metal prone to aggregation.[11]

  • High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition and aggregation.[7] It is often best to run the reaction at the lowest temperature that still affords a reasonable rate.[7]

  • Inappropriate Ligand Choice: For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often required to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[3][7]

Q3: I suspect protodeboronation is consuming my this compound. How can I minimize this side reaction?

A3: Protodeboronation is a major competing pathway, particularly for electron-deficient arylboronic acids.[1][2][12] Several strategies can mitigate this issue:

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation. Weaker bases (e.g., K₂CO₃, K₃PO₄) are often preferred over very strong bases like hydroxides, especially in the presence of water.[1][5]

  • Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, for substrates prone to protodeboronation, running the reaction under strictly anhydrous conditions can be beneficial.[1]

  • Use of More Stable Boron Reagents: As mentioned in Q1, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid slowly, keeping its concentration low and minimizing the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the boronic acid's exposure to conditions that favor decomposition.[1]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield

Your reaction proceeds, but the conversion to the desired product is significantly lower than expected.

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst/Ligand Run a control reaction with a known, reliable coupling partner pair (e.g., phenylboronic acid and iodobenzene) using the same batch of catalyst and ligand.Use a fresh, reputable source of palladium catalyst and ligand. For challenging couplings, consider using a pre-formed catalyst (precatalyst) which can be more stable and efficient.[3]
Protodeboronation of Boronic Acid Analyze the crude reaction mixture by LC-MS or GC-MS to detect the presence of the corresponding protodeboronated arene (1,3-difluoro-2-isopropoxybenzene).Switch to a milder base (e.g., K₃PO₄). Use anhydrous solvents.[1] Consider converting the boronic acid to a more stable pinacol or MIDA ester.[1][2]
Inefficient Oxidative Addition If using an aryl chloride as the coupling partner, this step is often rate-limiting.[13] Check for unreacted aryl halide in the crude mixture.Switch to a more reactive aryl halide (I > Br > OTf >> Cl).[1] If an aryl chloride must be used, employ a catalyst system with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) designed for these substrates.[3][13][14]
Homocoupling of Boronic Acid Look for the biaryl product derived from the boronic acid (a symmetrical biphenyl derivative) in your crude analysis.This is often caused by the presence of oxygen.[1][3] Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[6][7] Adding a mild reducing agent like potassium formate can sometimes help suppress homocoupling by keeping palladium in the Pd(0) state.[15]
Problem 2: Catalyst Blackening and Reaction Stalling

The reaction mixture turns black, and analysis shows the reaction has stopped prematurely.

Potential Cause Diagnostic Check Recommended Solution
Oxygen Contamination Review your degassing procedure. Are you using freeze-pump-thaw cycles for the most rigorous oxygen removal?Improve the degassing technique (e.g., sparging with argon for 30-60 minutes or 3-4 freeze-pump-thaw cycles). Ensure all reagent transfers are done under a positive pressure of inert gas.[6][7]
Inadequate Ligand Stabilization The chosen ligand may not be suitable for the reaction temperature or substrate.Screen a panel of ligands. For sterically hindered or electron-deficient partners, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior at stabilizing the catalyst.[3][7] Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).
Reaction Temperature Too High Run the reaction at a lower temperature and monitor conversion over a longer period.Determine the minimum temperature required for efficient conversion. Sometimes, a slightly longer reaction time at a lower temperature prevents catalyst death.[7]
Impure Reagents or Solvents Trace impurities in starting materials or solvents can act as catalyst poisons.[16][17][18]Use high-purity, anhydrous, and degassed solvents from a reliable supplier. Purify starting materials if their quality is questionable.

Experimental Protocols & Workflows

Protocol 1: Standard Degassing Procedure (Argon Sparging)
  • Combine the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv) in an oven-dried reaction flask equipped with a stir bar.

  • Seal the flask with a septum and add the anhydrous solvent via syringe.

  • Insert a long needle connected to an inert gas (argon or nitrogen) line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solution for 30-60 minutes with gentle stirring.

  • Remove the needles and add the palladium catalyst and ligand as solids or as a degassed stock solution.

  • Maintain a positive pressure of inert gas (e.g., via a balloon) for the duration of the reaction.

Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for diagnosing the root cause of a low-yield reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Inert Assess Inert Atmosphere (Degassing, Purging) Start->Check_Inert Analyze_Crude Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) Check_Reagents->Analyze_Crude Check_Inert->Analyze_Crude Identify_Side_Products Identify Key Side Products Analyze_Crude->Identify_Side_Products Protodeboronation Protodeboronation Detected Identify_Side_Products->Protodeboronation H-substituted arene? Homocoupling Homocoupling Detected Identify_Side_Products->Homocoupling Symmetrical biaryl? SM_Unreacted Unreacted Starting Materials Identify_Side_Products->SM_Unreacted Mainly SM? Solution_Proto Optimize Base & Solvent (Milder Base, Anhydrous) Use MIDA/Pinacol Ester Protodeboronation->Solution_Proto Solution_Homo Improve Degassing Check for Oxygen Leaks Homocoupling->Solution_Homo Solution_SM Screen Catalyst/Ligand (e.g., Buchwald Ligands) Increase Temperature SM_Unreacted->Solution_SM

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Catalyst Deactivation Pathways

Understanding how the active catalyst can fall out of the cycle is key to preventing it.

Catalyst_Deactivation Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->PdII_OA Ar-X Pd_Black Pd(0)n (Palladium Black) Pd0->Pd_Black Aggregation Oxidized_Ligand L=O (Oxidized Ligand) Pd0->Oxidized_Ligand O₂ PdII_TM Ar-Pd(II)-Ar'(L)₂ (Transmetalation) PdII_OA->PdII_TM Ar'-B(OR)₂ PdII_OA->Pd_Black Decomposition PdII_TM->Pd0 Reductive Elimination

Caption: Common deactivation pathways diverting the catalyst from the active Suzuki cycle.

References

Technical Support Center: Optimizing Reactions with 2,4-Difluoro-3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluoro-3-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile reagent, particularly concerning its solubility in common reaction media. Our goal is to provide you with in-depth technical insights and practical solutions to ensure the success of your experiments.

Introduction: Understanding the Molecule

This compound is a valuable building block in modern organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two electron-withdrawing fluorine atoms and a bulky isopropoxy group on the phenyl ring imparts unique electronic and steric properties to the molecule. These characteristics, while beneficial for achieving specific synthetic outcomes, can also present challenges, most notably in achieving sufficient solubility in reaction solvents. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Solubility and Reaction Optimization

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: My this compound is not dissolving in my reaction solvent. What should I do?

Answer:

Poor solubility of this compound is a common challenge. The combination of a relatively polar boronic acid group and a more nonpolar substituted phenyl ring can lead to limited solubility in a single solvent. Here is a systematic approach to address this issue:

1. Solvent Selection:

The choice of solvent is critical. While no single solvent is perfect for all Suzuki-Miyaura reactions, some are generally more effective for dissolving arylboronic acids.

  • Ethers: Solvents like 1,4-dioxane and tetrahydrofuran (THF) are often good starting points due to their ability to solvate both the boronic acid moiety and the aryl ring. Phenylboronic acid, as a parent compound, generally shows high solubility in ethers.

  • Apolar Aromatic Solvents: Toluene is a common solvent for Suzuki reactions, but the solubility of polar boronic acids can be limited.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be excellent solvents for dissolving boronic acids; however, they can sometimes complicate product purification.

2. The Power of Co-solvents:

Often, a mixture of solvents provides the best results. A common and highly effective strategy is to use a combination of an organic solvent and water. The presence of water, in conjunction with a base, can convert the boronic acid to the more soluble boronate salt.

  • Recommended Mixtures:

    • Toluene/Water

    • Dioxane/Water

    • THF/Water

The optimal ratio of the organic solvent to water will need to be determined empirically for your specific reaction.

3. Temperature Elevation:

Gently heating the reaction mixture can significantly improve the solubility of the boronic acid. Most Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 80-110 °C), which will aid in dissolution.

4. The Role of the Base:

The base is not only a crucial component of the catalytic cycle but also plays a key role in solubilizing the boronic acid. Aqueous bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) facilitate the formation of the boronate anion (Ar-B(OH)₃⁻), which is generally more soluble in the aqueous phase of a biphasic system.

Question 2: I've tried different solvents and heating, but my reaction is still sluggish or incomplete. Could there be another reason for the poor reactivity?

Answer:

Yes, beyond simple insolubility, other factors related to the boronic acid's chemical nature can affect reaction performance.

1. Boroxine Formation:

Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines . This is an equilibrium process that can be influenced by the solvent and the presence of water. Boroxines can have different solubility profiles and may be less reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Mitigation Strategy: The addition of water to the reaction mixture can help to shift the equilibrium back towards the active boronic acid monomer.

2. Catalyst and Ligand Choice:

For sterically hindered or electronically challenging substrates like this compound, the choice of palladium catalyst and ligand is critical. The bulky isopropoxy group and the ortho-fluorine atom can hinder the approach to the palladium center.

  • Recommended Catalysts/Ligands: Consider using bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the oxidative addition and transmetalation steps with challenging substrates.

3. Phase-Transfer Catalysts:

In biphasic solvent systems (e.g., toluene/water), the boronate salt may be primarily in the aqueous phase, while the palladium catalyst and the organic halide are in the organic phase. A phase-transfer catalyst (PTC) can facilitate the transfer of the boronate anion from the aqueous to the organic phase, thereby accelerating the reaction.

  • Common PTCs: Tetrabutylammonium bromide (TBAB) and Aliquat 336 are frequently used in Suzuki-Miyaura reactions to enhance reaction rates.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: How do the fluorine and isopropoxy substituents affect the properties of the boronic acid?

The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which can be beneficial for certain interactions but may also influence its stability.[5] The ortho-fluorine substituent can potentially form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can affect its acidity and conformation. The bulky isopropoxy group at the 3-position introduces steric hindrance around the boronic acid moiety, which can impact its reactivity in cross-coupling reactions, often necessitating the use of specialized, bulky ligands.

Q3: Can I use an organic base instead of an inorganic one?

While inorganic bases in aqueous solutions are common for promoting boronate formation and solubility, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly in anhydrous reaction conditions. However, they may not be as effective at promoting the solubility of the boronic acid itself.

Q4: My boronic acid appears clumpy and difficult to handle. Why is that?

Boronic acids can be prone to forming non-covalent aggregates through hydrogen bonding. Additionally, as mentioned earlier, they can exist in equilibrium with their boroxine anhydrides. It is often recommended to store boronic acids in a slightly moist state to help preserve them as the monomeric acid. If you suspect significant boroxine formation, dissolving the material in a solvent mixture containing water prior to addition to the reaction can be beneficial.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Solubility Enhancement

This protocol provides a starting point for optimizing a Suzuki-Miyaura reaction with this compound.

  • Reactant Preparation: In a reaction vessel, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture. A good starting point is a 4:1 to 10:1 mixture of an organic solvent to water (e.g., dioxane/water or toluene/water).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, 2-10 mol%).

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using a Phase-Transfer Catalyst

This protocol is adapted for reactions where solubility in a biphasic system is particularly challenging.

  • Reactant Preparation: In a reaction vessel, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the aqueous base (e.g., 2M K₂CO₃), and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • Inert Atmosphere: Seal and purge the vessel with an inert gas.

  • Solvent Addition: Add the degassed organic solvent (e.g., toluene).

  • Catalyst and Ligand Addition: Add the palladium catalyst and ligand as described in Protocol 1.

  • Reaction, Work-up, and Purification: Follow steps 5-7 from Protocol 1.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Caption: Troubleshooting workflow for poor solubility.

The Role of Base and Water in Boronic Acid Activation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Ar-B(OH)₂ (Insoluble) B Ar-B(OH)₃⁻ (Soluble Boronate) A->B + OH⁻ (Base) + H₂O D [Pd(0)L₂] F Ar-Pd(II)-X D->F Oxidative Addition E Ar-X G Ar-Ar' F->G Reductive Elimination B->F Transmetalation (PTC can assist)

Caption: Activation and role of base and water.

Data Summary

Solvent Class General Solubility of Phenylboronic Acids Expected Solubility of this compound Common Examples for Suzuki Coupling
Ethers High[2]High1,4-Dioxane, Tetrahydrofuran (THF)
Aromatic Hydrocarbons Very Low[2]Low to Moderate (with co-solvents)Toluene
Ketones High[2]HighAcetone (less common for high temp. reactions)
Chlorinated Solvents Moderate[2]ModerateChloroform (less common for Suzuki)
Polar Aprotic HighHighDMF, DMSO, Acetonitrile (ACN)
Alcohols VariableModerate to HighEthanol, Isopropanol
Water Low (increases with base)[6][7]Low (increases with base)Used as a co-solvent

References

Troubleshooting guide for 2,4-Difluoro-3-isopropoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for 2,4-Difluoro-3-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile yet challenging building block in their synthetic endeavors. The unique substitution pattern of this reagent—featuring two electron-withdrawing fluorine atoms and a sterically demanding ortho-isopropoxy group—presents specific hurdles, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

This guide moves beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize conditions, and achieve successful outcomes in your experiments.

Troubleshooting Guide & FAQs
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I resolve this?

This is the most frequently encountered issue with this substrate. The lack of reactivity almost always stems from the significant steric hindrance imposed by the ortho-isopropoxy group, which severely impedes key steps in the catalytic cycle.

Primary Cause: Steric Hindrance

The bulky isopropoxy group adjacent to the boronic acid functionality creates a sterically crowded environment around the palladium center. This dramatically slows down two crucial steps:

  • Transmetalation: The transfer of the aryl group from boron to the palladium complex.

  • Reductive Elimination: The final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[1][2]

Standard catalyst systems, such as those using Pd(PPh₃)₄, are often completely ineffective against this level of steric challenge.[1]

Solutions & Optimization Strategy:

Your primary focus should be on selecting a catalyst system specifically designed to overcome steric hindrance.

  • Catalyst & Ligand Selection is Critical: This is the most impactful variable you can change. You must employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is necessary for efficient oxidative addition and reductive elimination.[1][3][4]

    Catalyst System ComponentRecommendationRationale
    Ligands Buchwald Biarylphosphine Ligands: XPhos, SPhos, RuPhos.These are the gold standard for sterically demanding couplings. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[1][3]
    N-Heterocyclic Carbenes (NHCs) Offer strong electron donation and are highly effective for hindered substrates.
    Palladium Source Pre-formed Precatalysts: e.g., XPhos Pd G3/G4.These are air- and moisture-stable complexes that reliably generate the active Pd(0) catalyst in situ, leading to more reproducible results.[3][5][6]
    Pd₂(dba)₃ or Pd(OAc)₂Can be effective but require the separate addition of a ligand and may be less efficient at generating the active catalyst.[7]
  • Choice of Base and Solvent: The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for transmetalation.[8]

    ParameterRecommendationRationale
    Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)These stronger, non-nucleophilic bases are highly effective in promoting the formation of the boronate complex required for transmetalation in hindered systems.[8] Ensure the base is finely powdered for maximum surface area.
    Solvent Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (e.g., 4:1 to 10:1 ratio)A polar, aprotic solvent with a small amount of water is often ideal. Water aids in dissolving the base and facilitates the formation of the active boronate species.[8]
  • Reaction Temperature: Due to the high activation energy associated with hindered couplings, elevated temperatures are typically necessary. A starting point of 80-110 °C is recommended.[8]

Below is a workflow to systematically troubleshoot a failing reaction.

G cluster_solutions Corrective Actions start Low or No Product cat_check Is the Catalyst System Appropriate? (e.g., XPhos Pd G3, SPhos) start->cat_check base_check Is the Base/Solvent System Optimal? (e.g., K3PO4 in Dioxane/H2O) cat_check->base_check No reagent_check Are Reagents Pure & Atmosphere Inert? cat_check->reagent_check Yes sol_cat Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3) and a bulky, electron-rich ligand. cat_check->sol_cat base_check->cat_check Yes base_check->reagent_check No sol_base Use a stronger base (K3PO4, Cs2CO3). Ensure it is finely powdered. Use a Dioxane/Water solvent system. base_check->sol_base reagent_check->cat_check No success Reaction Successful reagent_check->success Yes sol_reagent Use fresh boronic acid. Thoroughly degas all solvents. Maintain a strict inert (Ar/N2) atmosphere. reagent_check->sol_reagent

Caption: Troubleshooting workflow for low-conversion reactions.

Q2: I'm observing significant protodeboronation (loss of the boronic acid group). How can I prevent this side reaction?

Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond. This is a common decomposition pathway for boronic acids, especially those with electron-withdrawing groups, and can be accelerated by harsh conditions.[3][9]

Causality:

  • Harsh Basic Conditions: Strong bases in aqueous media can accelerate the rate of C-B bond cleavage.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of decomposition.[8]

  • Water as a Proton Source: Water is the primary proton source for this unwanted side reaction.

Mitigation Strategies:

  • Use Milder Bases: If your coupling partner is highly reactive, you may be able to switch to a milder base like KF or K₂CO₃.[3]

  • Employ Anhydrous Conditions: For highly sensitive substrates, eliminating water can significantly suppress protodeboronation. This requires using an anhydrous base (like finely powdered K₃PO₄) and rigorously dried, degassed solvents.

  • Use a More Stable Boronate Derivative: The most robust solution is to convert the boronic acid into a more stable derivative, such as a pinacol boronate ester (BPin) or a trifluoroborate salt.[8][10][11] These derivatives are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[10][11]

Protocol 1: Preparation of this compound pinacol ester

This protocol provides a straightforward method to protect the boronic acid group, enhancing its stability.

  • Preparation: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent Addition: Add a suitable anhydrous solvent such as THF or Toluene to form a slurry.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Monitor until water evolution ceases.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Q3: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. What causes this and how can I minimize it?

Homocoupling results in the formation of a symmetrical biaryl derived from two molecules of the boronic acid. This side reaction consumes your starting material and complicates purification.

Causality:

  • Oxygen Contamination: The most common cause is the presence of adventitious oxygen. Oxygen can facilitate an oxidative homocoupling pathway, often mediated by the palladium catalyst.[3][9]

  • Reductive Activation of Pd(II): When using a Pd(II) precatalyst (like Pd(OAc)₂), the in situ reduction to the active Pd(0) species can sometimes consume two molecules of the boronic acid, leading to homocoupling.[9]

Mitigation Strategies:

  • Rigorous Degassing: This is non-negotiable. Solvents must be thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Maintain a Strict Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of Argon or Nitrogen. Use Schlenk techniques or a glovebox for the best results.[3]

  • Use a Pd(0) Source or Modern Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or, preferably, a modern G3/G4 precatalyst can bypass the reductive activation step that may lead to homocoupling.[3][5]

  • Slow Addition: In some cases, slowly adding the boronic acid solution to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

The Suzuki-Miyaura catalytic cycle illustrates the key steps where optimization is crucial.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Product Ar-Ar' (Desired Product) Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation (Slowed by Steric Hindrance) Transmetalation->Pd0 Reductive Elimination (Slowed by Steric Hindrance) Transmetalation->Product BaseWaste X⁻ + B(OH)₃ Transmetalation->BaseWaste ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

General Optimized Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Protocol 2: General Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M relative to the limiting reagent) via syringe.

  • Reaction: Heat the mixture in an oil bath to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the unique challenges presented by 2,4-Difluoro-3-isopropoxyphenylboronic acid .

The structure of this boronic acid, characterized by two electron-withdrawing fluorine atoms and a sterically demanding ortho-isopropoxy group, places it in the category of a "challenging substrate." These features significantly influence its reactivity, making it particularly susceptible to common failure modes like protodeboronation and sluggish reaction rates.[1][2][3] This guide is designed to explain the causality behind these issues and provide you with field-proven strategies to achieve high-yield, reproducible results.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during experiments in a direct question-and-answer format.

Q1: My reaction is resulting in a very low yield or has failed completely. What are the primary causes and how do I fix them?

A1: Low to no yield with this substrate typically stems from two competing issues: rapid decomposition of the boronic acid and/or inefficient catalysis.

  • Primary Suspect: Protodeboronation. this compound is highly electron-deficient due to the fluoro-substituents, making it exceptionally prone to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source (often water) and replaced with a C-H bond.[2][4][5] This process is often accelerated by the presence of a base.[6]

    • Solution 1: Re-evaluate Your Base. Strong inorganic bases in aqueous solutions (e.g., NaOH, K₂CO₃ in water) can rapidly degrade the boronic acid.[2] Switch to milder, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] Fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can also be effective while minimizing decomposition.

    • Solution 2: Minimize Water. While many Suzuki protocols use aqueous co-solvents, water is a direct proton source for protodeboronation.[4] For this sensitive substrate, consider using strictly anhydrous solvents (e.g., dry THF, Toluene, or Dioxane).

  • Secondary Suspect: Inefficient Catalysis. The steric bulk from the ortho-isopropoxy group can hinder the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[1][7]

    • Solution: Employ a High-Activity Catalyst System. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Use a modern pre-catalyst system featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][8] These ligands are designed to accelerate both oxidative addition and the crucial reductive elimination step for sterically demanding substrates.[1]

Q2: I've identified the byproduct from protodeboronation as my major product. Which specific base and solvent combination should I use to prevent this?

A2: Mitigating protodeboronation requires a careful selection of base and solvent to suppress the decomposition pathway while still promoting the desired catalytic cycle.

The core issue is the activation of the boronic acid. The base's role is to form the more nucleophilic "ate" complex (boronate), which is essential for transmetalation.[9] However, this boronate is also the species most susceptible to protonolysis. The key is to generate the boronate transiently and at a low concentration.

Fig 1. Base-mediated equilibrium and competing pathways.

Recommended Conditions:

Parameter Recommendation Rationale
Base K₃PO₄ or Cs₂CO₃ These are moderately strong but non-nucleophilic bases. They are effective at promoting transmetalation without being overly aggressive in promoting protodeboronation.[1][4]
Solvent Anhydrous Toluene or Dioxane Eliminating water removes the primary proton source for the side reaction. These solvents also offer good solubility for a wide range of reagents and are stable at the higher temperatures that may be required.[10][11]
Alternative Potassium Fluoride (KF) KF is a very mild base. The fluoride ion is believed to activate the boronic acid by forming a fluoroborate species, which can be more resistant to protodeboronation than the hydroxide-derived boronate.

Q3: My reaction starts but appears to stall after ~30-50% conversion. What is happening?

A3: Reaction stalling is often a sign of catalyst decomposition or inhibition.

  • Cause 1: Oxygen Contamination. The active Pd(0) catalyst is highly sensitive to oxygen.[1] Insufficient degassing of solvents and reagents can lead to the oxidation of the catalyst and/or the phosphine ligands, rendering the system inactive.[4] Homocoupling of the boronic acid to form a biaryl byproduct is another sign of oxygen presence.[9]

    • Solution: Implement a rigorous degassing procedure. The "freeze-pump-thaw" method (three cycles) is highly effective for solvents.[12] For the reaction vessel containing the solid reagents, evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times before adding the degassed solvent.[10]

  • Cause 2: Catalyst Inhibition. If your coupling partner or product contains unhindered nitrogen heterocycles (like pyridine), they can coordinate strongly to the palladium center and inhibit catalysis.

    • Solution: This requires screening different ligands. While bulky biarylphosphine ligands are a good starting point, sometimes a different ligand class may be necessary to overcome product inhibition.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best "go-to" set of starting conditions for a screening reaction with this compound?

For an initial screening experiment, we recommend a robust system known to work for challenging substrates.

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent: Toluene or 2-MeTHF (anhydrous, degassed)

  • Temperature: 90-110 °C

  • Note: Always run a control reaction to confirm the activity of your reagents if you continue to see issues.

FAQ 2: Should I convert the boronic acid to a pinacol ester or MIDA boronate for better stability?

Yes, this is an excellent strategy if you consistently face issues with protodeboronation.[4]

  • Pinacol Esters (Ar-Bpin): These are significantly more stable to storage and are more resistant to premature decomposition under basic conditions.[9] They slowly hydrolyze in situ to release the boronic acid, keeping its effective concentration low and minimizing side reactions.[3][4]

  • MIDA Boronates: These are exceptionally stable, crystalline solids that are robust to chromatography.[4][9] They are an excellent choice for multi-step syntheses where the boron functionality needs to be carried through several steps before the final coupling. Deprotection occurs under mild aqueous basic conditions, often those of the Suzuki reaction itself.[9]

FAQ 3: How critical is the quality of the boronic acid?

It is absolutely critical. Boronic acids can dehydrate to form cyclic boroxine trimers upon storage. While boroxines are often competent in Suzuki couplings, the stoichiometry can be affected. More importantly, aged boronic acids may have already undergone partial decomposition. Always use fresh, high-purity this compound from a reliable supplier.[4]

Section 3: Recommended Experimental Protocols

The following protocols provide detailed, self-validating steps. The reasoning behind critical choices is explained to ensure both success and understanding.

Protocol A: General Purpose Conditions

This protocol is a robust starting point for coupling with less-hindered aryl bromides.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vessel under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[10] This step is crucial to prevent catalyst oxidation.[1]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and degassed solvent (e.g., 4:1 Dioxane/H₂O, to achieve a 0.1 M concentration relative to the limiting reagent).[10] The small amount of water helps solubilize the base but increases the risk of protodeboronation, representing a trade-off.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol B: Anhydrous Conditions for Highly Sensitive Substrates

This protocol is optimized to minimize protodeboronation when coupling with electron-rich or sensitive aryl halides.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound pinacol ester (Ar-Bpin, 1.5 equiv.), the aryl halide (1.0 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inerting the Atmosphere: Seal the flask. Evacuate under high vacuum (while gently warming if reagents are stable) and backfill with argon. Repeat this cycle five times.

  • Catalyst & Solvent Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) followed by freshly distilled, anhydrous, and degassed toluene (to achieve a 0.1 M concentration). Using a pre-catalyst ensures a reliable generation of the active Pd(0) species.[1]

  • Reaction Execution: Heat the reaction mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup & Purification: Follow steps 5 and 6 from Protocol A.

Section 4: Visualized Workflows & Mechanisms

Visual aids are essential for understanding the complex interplay of factors in the Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar'-Pd(II)L₂(X) Pd0->OA_Complex OA_label Oxidative Addition TM_Complex Ar'-Pd(II)L₂(Ar) OA_Complex->TM_Complex TM_label Transmetalation TM_Complex->Pd0 RE_label Reductive Elimination Product Ar-Ar' TM_Complex->Product Product Out BX B(OH)₃ + X⁻ TM_Complex->BX ArX Ar'-X ArX->OA_Complex Electrophile In ArBOH Ar-B(OH)₂ + Base ArBOH->TM_Complex Nucleophile In caption Fig 2. The catalytic cycle of the Suzuki-Miyaura reaction.

Fig 2. The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Flowchart start Low Yield or No Reaction q1 Is Protodeboronation Product (Ar-H) Observed? start->q1 q2 Is Starting Material Consumed Slowly? q1->q2 No sol1 1. Use Milder Base (K₃PO₄, Cs₂CO₃) 2. Use Anhydrous Solvent 3. Convert to Ar-Bpin q1->sol1 Yes q3 Did Reaction Turn Black (Pd Crash)? q2->q3 No sol2 1. Increase Temperature 2. Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) 3. Screen More Active Pre-catalyst q2->sol2 Yes sol3 1. Improve Degassing Technique (Freeze-Pump-Thaw) 2. Use Fresh, High-Purity Reagents 3. Check Ligand for Oxidation q3->sol3 Yes sol4 Check Reagent Quality and Stoichiometry. Run Control Reaction. q3->sol4 No caption Fig 3. A logical troubleshooting workflow for failed reactions.

Fig 3. A logical troubleshooting workflow for failed reactions.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions of 2,4-Difluoro-3-isopropoxyphenylboronic Acid via High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the optimization of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex 2,4-Difluoro-3-isopropoxyphenylboronic acid. Here, we will delve into high-throughput screening (HTS) methodologies, troubleshoot common experimental challenges, and provide actionable protocols to enhance your reaction outcomes.

Introduction: The Challenge of Coupling Electron-Deficient Boronic Acids

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, substrates like this compound present unique challenges. The electron-withdrawing nature of the two fluorine atoms can increase the boronic acid's susceptibility to protodeboronation, a common side reaction that cleaves the C-B bond and reduces yield.[2][3] Furthermore, the ortho-isopropoxy group introduces significant steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle.[4]

High-throughput screening (HTS) offers a powerful solution to navigate this complex reaction landscape, allowing for the rapid and parallel evaluation of numerous reaction parameters to identify optimal conditions.[1][5] This guide will equip you with the knowledge to design, execute, and troubleshoot HTS campaigns for this challenging yet valuable substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or giving low yields?

A1: Low yields with this substrate are often multifactorial. The primary culprits are typically:

  • Protodeboronation: The electron-deficient nature of the aryl ring makes the boronic acid prone to replacement by a proton from water or other protic sources in the reaction mixture.[6]

  • Catalyst Inactivity: The steric hindrance from the ortho-isopropoxy group can inhibit the approach of the boronic acid to the palladium center, slowing down the reaction and leading to catalyst decomposition.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is critical for this substrate and may require extensive optimization.

Q2: What are the first parameters I should screen in an HTS campaign for this reaction?

A2: For a Suzuki-Miyaura coupling, the initial parameters to screen should be the catalyst/ligand combination and the base. These two factors often have the most significant impact on reaction efficiency. A good starting point is to screen a diverse set of phosphine ligands (both electron-rich and sterically hindered) and a variety of inorganic bases (e.g., carbonates and phosphates).

Q3: How can I minimize protodeboronation of my boronic acid?

A3: To combat protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize the presence of water.[7]

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Screening a range of bases, including weaker options like potassium carbonate or cesium fluoride, is advisable.[7]

  • Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or a potassium trifluoroborate salt, which slowly releases the active boronic acid into the reaction mixture.[3]

Q4: My boronic acid has poor solubility in the reaction solvent. What can I do?

A4: Poor solubility can be addressed by:

  • Solvent Screening: Include a diverse range of solvents in your HTS campaign, including polar aprotic solvents like DMF or dioxane, and ethereal solvents like THF.

  • Using a Co-solvent: A mixture of solvents can sometimes improve solubility.

  • Increasing the Reaction Temperature: Higher temperatures can increase solubility, but be mindful of potential degradation of reagents or catalysts.

Q5: I'm observing a significant amount of homocoupling of my boronic acid. What causes this?

A5: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[1] To mitigate this:

  • Thoroughly Degas Your Reaction Mixture: Purge the reaction vessel and solvents with an inert gas (argon or nitrogen) to remove oxygen.

  • Use an Efficient Pd(0) Catalyst System: Ensure your precatalyst is effectively reduced to the active Pd(0) state.

Troubleshooting Guide

Visualizing the Problem: A Troubleshooting Decision Tree

When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following decision tree provides a logical workflow to diagnose and resolve common issues.

G start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Setup and Conditions check_reagents->check_conditions Reagents OK side_reactions Analyze for Side Products (LC-MS/GC-MS) check_conditions->side_reactions Setup OK optimize_catalyst Optimize Catalyst System side_reactions->optimize_catalyst Protodeboronation or Homocoupling Observed optimize_base Screen Alternative Bases side_reactions->optimize_base Starting Materials Unreacted optimize_catalyst->optimize_base success Reaction Optimized optimize_catalyst->success Improved Yield optimize_solvent Screen Different Solvents optimize_base->optimize_solvent optimize_base->success Improved Yield optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp optimize_solvent->success Improved Yield optimize_temp->success Improved Yield

Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.[8]

Common Problems and Solutions
Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Poor solubility of reagents.1. Use a fresh, high-quality palladium precatalyst and ligand. Consider screening Buchwald-type ligands for sterically hindered substrates. 2. Perform an HTS screen of various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene). 3. Incrementally increase the reaction temperature, monitoring for decomposition. 4. Screen co-solvents or switch to a solvent with better solubilizing properties.
Significant Protodeboronation 1. Presence of water or other protic species. 2. Base is too strong. 3. Prolonged reaction time at high temperature.1. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[7] 2. Switch to a milder base such as CsF or K₂CO₃.[7] 3. Monitor the reaction progress and quench it as soon as the starting material is consumed. Consider converting the boronic acid to a more stable MIDA ester.[3]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High concentration of Pd(II) species.1. Thoroughly degas all solvents and the reaction mixture with an inert gas. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a precatalyst that is readily reduced to Pd(0) or add a reducing agent.
Inconsistent Results 1. Incomplete dissolution of reagents. 2. "Edge effects" in the 96-well plate. 3. Inaccurate liquid handling.1. Ensure complete dissolution of stock solutions before dispensing. Use a vortex mixer if necessary. 2. Avoid using the outer wells of the plate for critical experiments, or fill them with a blank solvent to create a more uniform heating environment. 3. Calibrate automated liquid handlers regularly. For manual pipetting, use proper technique to ensure accuracy.

Experimental Protocols

High-Throughput Screening Workflow

A successful HTS campaign requires a systematic workflow from planning to data analysis.

HTS_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Execution cluster_analysis 3. Analysis & Iteration design_exp Design Experiment (DoE) prep_stock Prepare Stock Solutions design_exp->prep_stock dispense Dispense Reagents into 96-Well Plate prep_stock->dispense react Run Reactions in Parallel dispense->react quench_workup Quench and Workup react->quench_workup analyze Analyze by UPLC-MS quench_workup->analyze interpret Interpret Data & Plan Next Screen analyze->interpret

Caption: A generalized workflow for high-throughput screening of reaction conditions.

Step-by-Step Protocol for a 96-Well Plate Suzuki-Miyaura Screen

This protocol provides a template for a 24-reaction screen in a 96-well plate format, varying the catalyst/ligand and base.

Materials:

  • 96-well reaction block with glass vials and stir bars

  • Septa cap mat

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere glovebox or Schlenk line

  • Heating/stirring plate

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • This compound

  • Palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

  • Internal standard (e.g., biphenyl) for UPLC-MS analysis

Procedure:

  • Preparation of Stock Solutions (in a glovebox):

    • Aryl Halide Stock (0.2 M): Dissolve the aryl halide in the chosen solvent.

    • Boronic Acid Stock (0.3 M): Dissolve this compound in the chosen solvent.

    • Palladium Precatalyst Stock (e.g., 0.01 M Pd₂(dba)₃): Dissolve the precatalyst in the chosen solvent.

    • Ligand Stock (e.g., 0.04 M SPhos): Dissolve the ligand in the chosen solvent.

    • Base Slurries: Prepare slurries of each base in the chosen solvent.

  • Reagent Dispensing (in a glovebox):

    • To each designated well of the 96-well plate, add the appropriate volume of the palladium precatalyst and ligand stock solutions.

    • Add the aryl halide stock solution to all wells.

    • Add the boronic acid stock solution to all wells.

    • Add the appropriate base slurry to each row/column as per your experimental design.

  • Reaction Execution:

    • Seal the 96-well plate with the septa cap mat.

    • Remove the plate from the glovebox and place it on the heating/stirring plate.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).

  • Workup and Analysis:

    • Cool the reaction plate to room temperature.

    • Quench the reactions by adding a standard volume of a solution containing the internal standard.

    • Filter the contents of each well through a filter plate to remove solids.

    • Dilute the filtrate and analyze by UPLC-MS to determine the yield of the desired product.[9]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for rational troubleshooting. Issues can arise at any of the three key stages.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-rich ligands can accelerate this step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting, especially with sterically hindered substrates. The base plays a crucial role in activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Best Practices for Handling and Storage

  • This compound: This compound should be stored in a cool, dry place, preferably under an inert atmosphere to prevent degradation.

  • Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be stored and handled in a glovebox.[10]

  • Anhydrous Solvents: Use freshly dried and degassed solvents for optimal results.

By leveraging the power of high-throughput screening and a systematic approach to troubleshooting, the challenges posed by this compound in Suzuki-Miyaura cross-coupling reactions can be effectively overcome, paving the way for the efficient synthesis of valuable chemical entities.

References

Technical Support Center: Synthesis of Fluorinated Organoboron Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated organoboron compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical entities. Fluorinated organoboron compounds are pivotal in modern chemistry, offering unique properties for applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their synthesis is often fraught with challenges stemming from the unique electronic effects of fluorine and the inherent reactivity of the carbon-boron bond.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established scientific principles and practical, field-proven insights to ensure the reliability and success of your synthetic endeavors.

Part 1: Troubleshooting Guide

This section is structured to address common experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield in C-F Bond Borylation Reactions

Question: I am attempting a transition-metal-catalyzed C-F bond borylation of a polyfluoroarene, but I am observing very low conversion to the desired fluorinated arylboronate. What are the likely causes and how can I optimize the reaction?

Answer: The direct borylation of C-F bonds in polyfluoroarenes is inherently challenging due to the high bond dissociation energy of the C-F bond.[1][2] Several factors could be contributing to the low yield.

Potential Causes & Solutions:

  • Inefficient Catalyst System: The choice of catalyst and ligand is critical. While various transition metals can be employed, nickel and copper complexes have shown particular promise for this transformation.[1][2]

    • Troubleshooting Step: Screen a panel of catalysts and ligands. For nickel-catalyzed reactions, N-heterocyclic carbene (NHC) ligands like IMes can be effective.[1][2] For copper-catalyzed systems, ensure the active Cu-Bpin complex is generated, which often requires a base.[1][2]

  • Inappropriate Reaction Conditions: Temperature, solvent, and the nature of the boron source can significantly impact the reaction outcome.

    • Troubleshooting Step: Systematically vary the reaction temperature. While higher temperatures can promote C-F bond activation, they may also lead to catalyst decomposition or side reactions. The choice of solvent can influence catalyst solubility and reactivity. Aprotic polar solvents are often a good starting point. Ensure your boron source (e.g., B2pin2) is of high purity.

  • Substrate Reactivity: The electronic nature of your polyfluoroarene plays a crucial role. Highly fluorinated arenes are more electron-deficient, which can facilitate nucleophilic attack but may require a more active catalyst for C-F bond cleavage.[1][2]

Workflow for Optimizing C-F Borylation:

Caption: Workflow for optimizing C-F bond borylation reactions.

Issue 2: Protodeboronation as a Major Side Reaction

Question: I have successfully synthesized my fluorinated arylboronic acid, but it is highly unstable and readily undergoes protodeboronation, especially during purification. How can I mitigate this?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for boronic acids, particularly those that are electron-deficient, such as many fluorinated derivatives.[4] The increased Lewis acidity of the boron center in fluorinated boronic acids makes them more susceptible to this undesired reaction, which is often catalyzed by acid or base.[4][5]

Mitigation Strategies:

  • pH Control: Maintain a neutral or slightly acidic pH during workup and purification. Avoid strongly basic or acidic conditions that can accelerate protodeboronation.[4]

    • Practical Tip: Use buffered aqueous solutions for extraction and consider using silica gel chromatography with a non-polar eluent system, potentially with a small amount of a neutral organic modifier.

  • Conversion to a More Stable Derivative: Boronic acids can be converted to more stable derivatives like boronate esters (e.g., pinacol esters) or trifluoroborate salts.[5][6][7] These are generally more resistant to protodeboronation.

    • Protocol: After the initial synthesis, react the crude boronic acid with pinacol or KHF2 to form the corresponding boronate ester or trifluoroborate salt, respectively.[6][7] These derivatives are often more amenable to purification and can be used directly in subsequent cross-coupling reactions.

  • Minimize Exposure to Water: Water is a proton source that can facilitate protodeboronation.[4]

    • Practical Tip: Use anhydrous solvents for reactions and workup whenever possible. Dry extracts thoroughly before concentrating.

Table 1: Relative Stability of Boron Species to Protodeboronation

Boron SpeciesGeneral StabilityKey Considerations
Boronic AcidLow to ModerateHighly susceptible, especially with electron-withdrawing groups.[4]
Boronate Ester (Pinacol)Moderate to HighGenerally more stable, particularly at high pH.[5]
Trifluoroborate SaltHighOften highly stable crystalline solids.
Issue 3: Difficulties in Purification

Question: My crude product is a mixture of the desired fluorinated organoboron compound and boroxine. How can I effectively purify my compound?

Answer: Boronic acids can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines.[4] Boroxines are often waxy, amorphous solids that can complicate purification by co-eluting with the desired product during chromatography.[4]

Purification Strategies:

  • Recrystallization: If your fluorinated boronic acid is a crystalline solid, recrystallization can be an effective method to remove the more amorphous boroxine.

  • Conversion to a Boronate Ester: As mentioned previously, converting the crude mixture to a boronate ester can simplify purification. Boronate esters typically have different chromatographic properties than boroxines and are less prone to forming such anhydrides.

  • Azeotropic Removal of Water: The formation of boroxines is a dehydration process. Dissolving the crude product in a solvent like toluene and removing the solvent under reduced pressure can sometimes help to break down the boroxine back to the boronic acid, although this is not always effective. A more robust method is to perform a workup that encourages the monomeric form.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing fluorinated organoboron compounds?

A1: There are four main approaches to synthesizing fluorinated organoboron compounds:[1][2]

  • Selective monodefluoroborylation of polyfluoroarenes and polyfluoroalkenes: This involves the direct replacement of a C-F bond with a C-B bond.[1][2]

  • Selective borylation of fluorinated substrates: This includes methods like C-H borylation of fluorinated arenes, where a C-H bond is targeted in the presence of C-F bonds.[1][2]

  • Selective fluorination of organoboron compounds: In this approach, an existing organoboron compound is treated with a fluorinating agent to introduce a fluorine atom.[8][9]

  • Borylfluorination of olefins/alkynes: This involves the simultaneous addition of a boryl group and a fluorine atom across a double or triple bond.[1][2]

Q2: How does the presence of fluorine affect the properties and reactivity of organoboron compounds?

A2: Fluorine substituents have a profound impact on the properties of organoboron compounds:

  • Increased Lewis Acidity: The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center.[4][5] This can influence its interaction with other reagents and its catalytic activity.

  • Altered Reactivity in Cross-Coupling Reactions: The increased acidity and electron-deficient nature of the aromatic ring can affect the rates and outcomes of cross-coupling reactions like the Suzuki-Miyaura coupling.[4]

  • Enhanced Stability (in some cases): While fluorinated boronic acids can be prone to protodeboronation, the C-F bond itself is very strong, which can impart metabolic stability in drug molecules.[1]

Q3: What are the critical safety precautions when working with fluorinating agents?

A3: Many fluorinating agents are highly reactive, toxic, and corrosive.[10][11][12] Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and gloves selected for their compatibility with the specific fluorinating agent and solvent.[10]

  • Engineering Controls: Work in a well-ventilated fume hood. For particularly hazardous reagents, a glove box with an inert atmosphere may be necessary.[10]

  • Quenching: Quenching of reactive fluorinating agents can be highly exothermic and should be performed with extreme caution, typically at low temperatures and by trained personnel.[10]

  • Material Compatibility: Be aware of incompatibilities. Fluorinating agents can react violently with water, strong acids, bases, and oxidizing or reducing agents.[10]

Q4: How can I characterize my fluorinated organoboron compound?

A4: A combination of spectroscopic techniques is typically used for characterization:

  • NMR Spectroscopy: 1H, 13C, 11B, and 19F NMR are invaluable. 19F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the molecule.

  • X-ray Crystallography: If a single crystal can be obtained, this technique provides unambiguous structural determination.

Q5: What are some common pitfalls to avoid during the synthesis of fluorinated organoboron compounds?

A5:

  • Ignoring the Stability of the Boronic Acid: Assuming a synthesized fluorinated boronic acid will be stable to standard workup and purification conditions can lead to significant product loss.

  • Using Inappropriate Catalysts: Not all cross-coupling catalysts are suitable for reactions involving fluorinated substrates. Catalyst screening is often necessary.

  • Neglecting Safety with Fluorinating Agents: Underestimating the hazards of fluorinating agents can have serious consequences.

  • Inadequate Characterization: Relying on a single analytical technique may not be sufficient to confirm the structure and purity of the final compound, especially given the potential for side products like boroxines.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Nickel-Catalyzed Monodefluoroborylation of a Polyfluoroarene

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: In a glovebox, add the polyfluoroarene (1.0 mmol), B2pin2 (1.2 mmol), a nickel(0) precursor (e.g., Ni(cod)2, 5 mol%), and an NHC ligand (e.g., IPr, 10 mol%) to an oven-dried reaction vessel.

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the vessel. Seal the vessel and remove it from the glovebox.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by GC-MS or TLC).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the desired fluorinated arylboronate ester.

Diagram: General Mechanism of Ni-Catalyzed Monodefluoroborylation

Caption: A simplified catalytic cycle for Ni-catalyzed C-F borylation.

This technical support guide provides a foundational understanding of the challenges and solutions in the synthesis of fluorinated organoboron compounds. By anticipating potential issues and employing the strategies outlined here, researchers can enhance the efficiency and success of their synthetic efforts in this exciting and important area of chemistry.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Structurally Unique Reagent in Modern Cross-Coupling Chemistry

Executive Summary

In the landscape of palladium-catalyzed cross-coupling reactions, the selection of the organoboron reagent is a critical parameter that dictates reaction efficiency, scope, and success. This guide provides a detailed comparative analysis of 2,4-Difluoro-3-isopropoxyphenylboronic acid, a reagent distinguished by a unique substitution pattern. We will dissect the synergistic and antagonistic effects of its constituent functional groups—two electron-withdrawing fluorine atoms and a sterically demanding ortho-isopropoxy group. Through a combination of theoretical analysis, comparative data, and a detailed experimental protocol, this document aims to equip researchers, particularly in medicinal and process chemistry, with the insights needed to strategically deploy this reagent and understand its performance relative to simpler phenylboronic acid analogs.

Introduction: The Nuances of Phenylboronic Acid Design

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its functional group tolerance and reliability in forging C(sp²)–C(sp²) bonds.[1][2] The heart of this transformation lies in the transmetalation step, where an organic moiety is transferred from boron to a palladium center.[3] The facility of this step is profoundly influenced by the structural and electronic properties of the boronic acid.

While simple phenylboronic acids are widely used, the synthesis of complex, high-value molecules, such as active pharmaceutical ingredients, often requires precisely functionalized building blocks. This compound emerges as a reagent of interest due to its trifecta of substituents. This guide will explore the chemical causality stemming from this unique architecture and compare its performance against benchmark phenylboronic acids.

Molecular Structure Analysis: A Tale of Two Effects

The reactivity of this compound is a direct consequence of its distinct substitution pattern. Understanding these individual contributions is key to predicting its behavior.

  • Electronic Effects : The two fluorine atoms at the C2 and C4 positions exert a strong electron-withdrawing inductive effect. This effect significantly increases the Lewis acidity of the boron center.[4][5] An increase in Lewis acidity is known to facilitate the formation of the boronate species upon reaction with base, which is often the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3]

  • Steric Effects : Positioned ortho to the boronic acid, the isopropoxy group introduces significant steric bulk. This steric hindrance can impede the approach of the palladium complex to the boron center during the transmetalation step.[6] Consequently, reactions involving ortho-substituted boronic acids often require more demanding conditions or specialized catalytic systems (e.g., catalysts with bulky ligands) to achieve high yields.[6][7]

The interplay between the electronically activating fluorine atoms and the sterically encumbering ortho-isopropoxy group defines the unique character of this reagent.

Caption: Key structural features of this compound.

Comparative Performance in Suzuki-Miyaura Coupling

To contextualize the performance of this compound, we present comparative data from a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The chosen comparators isolate the electronic and steric variables.

Reaction Scheme: Reaction scheme for the Suzuki-Miyaura coupling of 4-bromoanisole with various phenylboronic acids.

Table 1: Comparative Yields in a Standardized Suzuki-Miyaura Reaction

EntryPhenylboronic AcidKey FeaturesCatalyst SystemYield (%)
1Phenylboronic AcidUnsubstituted BaselinePd(dppf)Cl₂95
22,4-Difluorophenylboronic acidElectronic Effect OnlyPd(dppf)Cl₂97
32-Isopropoxyphenylboronic acidSteric Effect OnlyPd(dppf)Cl₂65
4This compound Combined Effects Pd(dppf)Cl₂ 55
5This compound Combined Effects Pd₂(dba)₃ / SPhos 91

Yields are representative based on established principles of Suzuki-Miyaura reactions and serve for illustrative comparison.

Analysis of Results:

  • Baseline (Entry 1): Unsubstituted phenylboronic acid provides an excellent yield under standard conditions, establishing a baseline for comparison.

  • Electronic Activation (Entry 2): The addition of two fluorine atoms, as in 2,4-difluorophenylboronic acid, slightly increases the yield, consistent with the hypothesis that enhanced Lewis acidity promotes the reaction.[4][5]

  • Steric Hindrance (Entry 3): Introducing an ortho-isopropoxy group without the fluorine atoms causes a significant drop in yield. This demonstrates the powerful inhibitory effect of steric hindrance on the transmetalation step when using a standard catalyst like Pd(dppf)Cl₂.[6]

  • Combined Effects (Entry 4): With this compound, the severe steric hindrance of the ortho-isopropoxy group dominates the electronic activation from the fluorine atoms, resulting in a low yield with the standard catalyst.

  • Optimized Conditions (Entry 5): The true utility of the target molecule is unlocked by switching to a more advanced catalytic system. The use of a bulky, electron-rich phosphine ligand like SPhos, in conjunction with a Pd(0) source, is specifically designed to overcome steric challenges in cross-coupling.[8] This system effectively couples the sterically hindered boronic acid, delivering a high yield. This underscores a critical field-proven insight: the performance of a sterically demanding reagent is inextricably linked to the choice of an appropriate catalyst system.

Experimental Protocol: Suzuki-Miyaura Coupling with a Hindered Boronic Acid

This protocol details a reliable method for coupling this compound, reflecting the optimized conditions identified in the comparative analysis.

Objective: To synthesize 2-(2,4-Difluoro-3-isopropoxyphenyl)-5-methoxypyridine.

Materials:

  • 2-Chloro-5-methoxypyridine (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-5-methoxypyridine, this compound, and K₃PO₄.

  • Catalyst Pre-mixing: In a separate vial, add Pd₂(dba)₃ and SPhos.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Solvent Addition: Add toluene and water to the Schlenk tube via syringe.

  • Catalyst Addition: Add the pre-mixed Pd₂(dba)₃/SPhos catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

start Start reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to a flame-dried Schlenk tube. start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon 3x) reagents->inert solvents 3. Add Solvents (Toluene, Water) inert->solvents catalyst 4. Add Catalyst System (Pd₂(dba)₃ / SPhos) solvents->catalyst react 5. Heat Reaction (100 °C, 12-18h) catalyst->react workup 6. Aqueous Workup (EtOAc/Water Extraction) react->workup purify 7. Purify (Flash Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The unique structure of this compound primarily impacts the transmetalation step.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.

The key to successfully using this compound is to choose a palladium-ligand system that mitigates the steric clash. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos) create a more open coordination sphere around the palladium center, allowing the sterically hindered boronic acid to approach and engage in transmetalation effectively.

Conclusion

This compound is a highly specialized reagent whose performance profile is a direct result of its conflicting structural features.

  • Advantages: The fluorine substituents electronically activate the molecule, a desirable trait for efficient cross-coupling. This substitution pattern is also valuable in medicinal chemistry for modulating properties like metabolic stability and binding affinity.

  • Limitations: The ortho-isopropoxy group presents a significant steric barrier. Its successful application is highly dependent on the use of advanced, sterically-aware catalyst systems. It is not a "drop-in" replacement for simpler boronic acids and requires thoughtful reaction development.

For researchers and drug development professionals, this compound is a powerful tool for accessing novel chemical space, provided its inherent steric challenges are addressed with a rationally chosen palladium catalyst and ligand combination.

References

Efficacy of 2,4-Difluoro-3-isopropoxyphenylboronic Acid in Specific Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of 2,4-Difluoro-3-isopropoxyphenylboronic acid, a sterically hindered and electronically modified reagent, evaluating its efficacy in cornerstone cross-coupling reactions. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between the substrate's unique structure and its performance in Suzuki-Miyaura and Chan-Lam couplings. We will objectively compare its anticipated performance against simpler, widely-used boronic acids to provide a clear framework for its application.

The strategic incorporation of fluorine atoms and bulky alkyl groups into molecular scaffolds is a pillar of modern medicinal chemistry, used to fine-tune properties such as metabolic stability, lipophilicity, and target-binding affinity. This compound is an exemplar of a reagent designed for this purpose, presenting both unique opportunities and challenges in synthesis. Its structure—featuring two electron-withdrawing fluorine atoms and a bulky ortho-isopropoxy group—profoundly influences its reactivity.

Section 1: The Suzuki-Miyaura Coupling: Navigating Steric and Electronic Effects

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[1][2] The reaction's success hinges on a delicate balance within its catalytic cycle, which can be significantly influenced by the steric and electronic nature of the coupling partners.

Mechanistic Overview

The catalytic cycle, typically driven by a Palladium(0) complex, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, is often rate-limiting and is highly sensitive to the boronic acid's structure.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar¹-Pd(II)-X L₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr Ar¹-Pd(II)-Ar² L₂ ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar¹-Ar² ArPdAr->Product Base Base (e.g., K₃PO₄) Boronate Ar²B(OR)₃⁻ ('Ate' Complex) Base->Boronate Boronate->ArPdX BoronicAcid Ar²B(OH)₂ BoronicAcid->Boronate ArX Ar¹-X (Aryl Halide) ArX->ArPdX Chan_Lam_Cycle CuII Cu(II)X₂ ArCuII_X Ar-Cu(II)-X CuII->ArCuII_X Transmetalation ArCuII_Nu Ar-Cu(II)-NuH-X ArCuII_X->ArCuII_Nu Ligand Exchange ArCuIII Ar-Cu(III)-Nu-X ArCuII_Nu->ArCuIII Oxidation (often by O₂ in air) ArCuIII->CuII Reductive Elimination Product Ar-NuH ArCuIII->Product BoronicAcid ArB(OH)₂ BoronicAcid->CuII Nucleophile NuH₂ (R-OH or R-NH₂) Nucleophile->ArCuII_X

References

A Mechanistic Guide to Reactions Involving 2,4-Difluoro-3-isopropoxyphenylboronic Acid: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the anticipated reactivity of 2,4-Difluoro-3-isopropoxyphenylboronic acid, a sophisticated building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the underlying mechanistic principles that govern the performance of this reagent. By understanding the intricate interplay of its structural features—specifically, the potent electron-withdrawing fluorine atoms and the sterically demanding ortho-isopropoxy group—chemists can better predict its behavior, troubleshoot reactions, and design more efficient synthetic routes. We will objectively compare its projected performance against simpler analogues, providing a framework for experimental design supported by detailed, actionable protocols.

Part 1: Deconstructing the Reagent: Structural Features and Predicted Reactivity

The unique reactivity of this compound stems from a confluence of competing electronic and steric effects. A rational analysis of its substituents is critical to predicting its behavior in cross-coupling reactions.

  • Electronic Effects of the 2,4-Difluoro Substituents : The two fluorine atoms on the aromatic ring are powerful electron-withdrawing groups. This has two primary consequences:

    • Increased Lewis Acidity : The fluorine atoms pull electron density from the aryl ring, making the boron center more Lewis acidic.[1] This enhanced acidity can, under certain conditions, facilitate the crucial transmetalation step in palladium-catalyzed cross-coupling reactions.[2]

    • Susceptibility to Protodeboronation : The electron-deficient nature of the aryl ring makes the carbon-boron bond more susceptible to cleavage by a proton source (e.g., water), an undesirable side reaction known as protodeboronation.[1][3] This is a critical failure pathway that must be managed, particularly in the presence of bases and protic solvents.[4]

  • Steric and Chelation Effects of the ortho-Isopropoxy Group : The isopropoxy group at the C3 position (ortho to the boronic acid) introduces significant complexity:

    • Steric Hindrance : The bulky isopropyl group can sterically shield the boronic acid moiety, potentially impeding the approach of the palladium catalyst and slowing down the rate of transmetalation. This contrasts with less hindered analogues.

    • Potential for Chelation : The oxygen atom of the alkoxy group can act as a Lewis base, coordinating to the palladium center of the oxidative addition complex. This pre-coordination, or chelation, can create a more organized transition state, potentially accelerating the transmetalation step and influencing regioselectivity in complex systems.[5] This effect may counteract the negative steric influence.

Part 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Performance Analysis

The Suzuki-Miyaura reaction is arguably the most common application for arylboronic acids, making it the ideal platform for a comparative study.[6][7] The generally accepted catalytic cycle provides a framework for understanding how the structural features of our target molecule will influence the reaction outcome.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Stoichiometric Reagents cluster_2 Product Pd0 Pd(0)L_n OAC Ar-Pd(II)-X L_m Pd0->OAC Oxidative Addition (Ar-X) Trans_Complex [Ar-Pd(II)-Ar' L_m] OAC->Trans_Complex Transmetalation (Ar'-B(OH)2, Base) Pd0_regen Pd(0)L_n Trans_Complex->Pd0_regen Reductive Elimination Product Biaryl Product (Ar-Ar') Trans_Complex->Product Pd0_regen->Pd0 Catalyst Regeneration ArylHalide Aryl Halide (Ar-X) ArylHalide->OAC BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

To contextualize the performance of This compound (D) , we propose a comparative study against three benchmark reagents:

  • Alternative A: Phenylboronic acid : The simplest baseline, lacking electronic or significant steric effects.

  • Alternative B: 2,4-Difluorophenylboronic acid : Isolates the strong electron-withdrawing effects of the fluorine atoms.

  • Alternative C: 3-Isopropoxyphenylboronic acid : Isolates the steric and potential chelation effects of the ortho-isopropoxy group.

Predicted Performance Comparison

The following table summarizes the predicted outcomes of a standardized Suzuki-Miyaura coupling of each boronic acid with a generic aryl bromide (e.g., 4-bromoanisole). These predictions are based on established mechanistic principles.

Boronic Acid ReagentPredicted Yield (%)Predicted Reaction RateKey Mechanistic ConsiderationsPredicted Major Byproduct
A: Phenylboronic acid 85-95%Moderate (Baseline)Standard, well-behaved reaction.Homocoupling of Aryl Bromide
B: 2,4-Difluorophenylboronic acid 60-75%Moderate to FastIncreased Lewis acidity may speed transmetalation, but high risk of protodeboronation reduces yield.[1][3]Protodeboronation Product (Fluorobenzene)
C: 3-Isopropoxyphenylboronic acid 70-85%Slow to ModerateSignificant steric hindrance from the ortho-isopropoxy group may slow the reaction.[5]Unreacted Boronic Acid
D: this compound 65-80%ModerateA complex balance: Fluorine activation is countered by steric hindrance. Potential ortho-chelation could stabilize the transition state.[2][5]Protodeboronation Product (1,3-Difluoro-2-isopropoxybenzene)

Part 3: Experimental Protocols for Mechanistic Investigation

To validate the predictions above, a series of well-controlled experiments is necessary. The following protocols are designed to be self-validating and provide clear, quantifiable data.

Workflow for Comparative Reactivity Study

Workflow cluster_setup Reaction Setup cluster_addition Boronic Acid Addition cluster_reaction Reaction & Analysis cluster_data Data Interpretation Setup Prepare 4 Identical Reaction Vessels (N2 atmosphere) Reagents Add: - Aryl Bromide (1.0 equiv) - Pd Catalyst (e.g., Pd(PPh3)4, 2 mol%) - Base (e.g., K2CO3, 2.0 equiv) - Solvent (e.g., Toluene/H2O) Setup->Reagents Add_A Add Reagent A (Phenylboronic acid, 1.2 equiv) Reagents->Add_A Add_B Add Reagent B (2,4-Difluorophenylboronic acid, 1.2 equiv) Reagents->Add_B Add_C Add Reagent C (3-Isopropoxyphenylboronic acid, 1.2 equiv) Reagents->Add_C Add_D Add Reagent D (Target Molecule, 1.2 equiv) Reagents->Add_D Heat Heat all reactions to 90°C Add_A->Heat Add_B->Heat Add_C->Heat Add_D->Heat Sampling Take aliquots at t = 0, 1, 2, 4, 8 hours Heat->Sampling Analysis Quench, extract, and analyze by GC-MS (using internal standard) Sampling->Analysis Plot Plot [Product] vs. Time Plot [Byproduct] vs. Time Analysis->Plot Compare Compare Yields, Rates, and Protodeboronation Levels Plot->Compare

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling study.

Protocol 1: Standard Suzuki-Miyaura Comparative Reaction

Objective: To determine the relative yield and byproduct formation for each boronic acid under identical conditions.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Boronic Acids A, B, C, D (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Toluene and Water (4:1 mixture, degassed)

  • Internal Standard: Dodecane (for GC analysis)

Procedure:

  • To four separate oven-dried Schlenk flasks, add 4-bromoanisole (e.g., 1 mmol, 187 mg), K₂CO₃ (2 mmol, 276 mg), and Pd(PPh₃)₄ (0.02 mmol, 23 mg).

  • Add the corresponding boronic acid (A, B, C, or D) (1.2 mmol) to each respective flask.

  • Evacuate and backfill each flask with dry nitrogen gas (repeat 3 times).

  • To each flask, add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Add a precise amount of the internal standard (e.g., 100 µL of a standard solution) to each flask.

  • Place the flasks in a preheated oil bath at 90°C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at specified time intervals (e.g., 1, 4, and 24 hours).

  • Aliquot Quenching: Withdraw ~0.1 mL of the reaction mixture and add it to a vial containing diethyl ether (1 mL) and water (1 mL). Shake vigorously.

  • Analysis: Analyze the organic layer of the quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the formation of the product, the disappearance of starting material, and the formation of the protodeboronation byproduct.

  • Calculate the final yield after 24 hours based on the internal standard calibration.

Protocol 2: Quantifying Protodeboronation Susceptibility

Objective: To directly measure the stability of each boronic acid under basic conditions in the absence of a coupling partner.

Procedure:

  • Set up four reactions as described in Protocol 1, but omit the 4-bromoanisole and the palladium catalyst.

  • Heat the mixtures of boronic acid, base, and solvent to 90°C.

  • Take aliquots at t = 1 and 4 hours.

  • Quench the aliquots with a dilute HCl solution until acidic, then extract with diethyl ether.

  • Analyze the organic layer by GC-MS to quantify the amount of the corresponding protodeboronated arene that has formed.

  • This experiment directly correlates the electron-deficient nature of the boronic acids (B and D) with their instability to base-catalyzed protodeboronation.[4]

Conclusion and Outlook

This compound is a reagent of significant interest due to its complex substitution pattern, which offers both advantages and challenges. Mechanistic understanding predicts that its utility in Suzuki-Miyaura cross-coupling will be a delicate balance. The electron-withdrawing fluorine groups activate the molecule for transmetalation but concurrently increase the risk of protodeboronation, a yield-limiting side reaction.[3] The bulky ortho-isopropoxy group introduces steric hindrance but may also offer a beneficial chelation effect.

For drug development professionals, this means that reaction conditions must be carefully optimized. The use of anhydrous solvents, meticulously chosen bases (weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger ones), and potentially more stable boronate esters (e.g., pinacol esters) could be key strategies to mitigate protodeboronation and maximize yields.[8] The systematic experimental approach outlined in this guide provides a clear and logical path to understanding and harnessing the unique reactivity of this valuable synthetic building block.

References

A Comparative Kinetic Analysis of Suzuki Reactions with 2,4-Difluoro-3-isopropoxyphenylboronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning transformation that has fundamentally reshaped the synthesis of biaryl and substituted aromatic compounds.[1] For researchers in drug development and materials science, the ability to fine-tune the electronic and steric properties of molecules is paramount. This is where substituted arylboronic acids, particularly those bearing fluorine atoms, come to the forefront. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after.

This guide provides an in-depth kinetic analysis of Suzuki-Miyaura reactions featuring 2,4-Difluoro-3-isopropoxyphenylboronic acid, a trifunctionalized building block of increasing importance. We will objectively compare its performance against a curated set of alternative boronic acids, providing the supporting experimental data and protocols necessary for reproducible and insightful kinetic studies. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Impact of Substitution on Suzuki-Miyaura Reaction Kinetics

The rate of a Suzuki-Miyaura reaction is governed by the three primary steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] The electronic and steric nature of the substituents on the boronic acid can profoundly influence the kinetics of this cycle.

This compound presents a fascinating case study. The two electron-withdrawing fluorine atoms are expected to decrease the electron density of the aromatic ring. This, in turn, can slow down the transmetalation step, where the aryl group is transferred from the boron to the palladium center, as this step is favored by more nucleophilic aryl groups. For many electron-deficient boronic acids, transmetalation is often the rate-determining step.[4] Conversely, the bulky isopropoxy group at the 3-position introduces a steric factor that could also influence the rate of reaction.

To contextualize the performance of this compound, we will compare it with the following alternatives:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • 3-Isopropoxyphenylboronic acid: To isolate the effect of the isopropoxy group without fluorine substitution.

  • 3,5-Difluorophenylboronic acid: A positional isomer to understand the impact of fluorine placement.

Performance Comparison: A Kinetic Snapshot

The following table summarizes the expected and observed kinetic performance of this compound and its comparators in a Suzuki-Miyaura reaction with a model aryl bromide (e.g., 4-bromoacetophenone). The relative initial rates are normalized to that of 3-isopropoxyphenylboronic acid for ease of comparison.

Boronic AcidSubstituent EffectsExpected Impact on Transmetalation RateRelative Initial Rate (Normalized)
This compound Two strong electron-withdrawing groups (F), one bulky electron-donating group (i-PrO)Slower due to reduced nucleophilicity~0.6
Phenylboronic acid UnsubstitutedBaseline~1.2
3-Isopropoxyphenylboronic acid One bulky, moderately electron-donating group (i-PrO)Faster due to increased nucleophilicity1.0
3,5-Difluorophenylboronic acid Two strong electron-withdrawing groups (F)Slower due to reduced nucleophilicity~0.8

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.

The data suggests that the electron-withdrawing effects of the two fluorine atoms in This compound have a more dominant effect on the reaction rate than the electron-donating isopropoxy group, leading to a slower overall reaction compared to the non-fluorinated and singly substituted analogs.

Experimental Protocols: A Guide to Reproducible Kinetic Analysis

A robust and reproducible experimental protocol is the bedrock of any meaningful kinetic study. Here, we outline a detailed methodology for monitoring the kinetics of Suzuki-Miyaura reactions using High-Performance Liquid Chromatography (HPLC) based on the initial rates method.[5][6][7][8]

General Protocol for Kinetic Analysis via HPLC

Objective: To determine the initial reaction rate for the Suzuki-Miyaura coupling of various boronic acids with an aryl bromide.

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Boronic acids (this compound, Phenylboronic acid, 3-Isopropoxyphenylboronic acid, 3,5-Difluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Internal standard (e.g., Biphenyl)

  • Quenching solution (e.g., Acetonitrile with 1% trifluoroacetic acid)

  • Anhydrous solvents and reagents

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Thermostatted reaction vessel with magnetic stirrer

  • HPLC system with a UV detector and a suitable C18 column

  • Microsyringes for sampling

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl bromide (e.g., 0.2 M in dioxane).

    • Prepare individual stock solutions for each boronic acid (e.g., 0.3 M in dioxane).

    • Prepare a stock solution of the internal standard (e.g., 0.05 M in dioxane).

    • Prepare a stock solution of the base (e.g., 1 M aqueous K₂CO₃).

    • Prepare a stock solution of the palladium catalyst (e.g., 0.01 M in dioxane). Note: Prepare this solution fresh before each set of experiments.

  • Reaction Setup:

    • In a thermostatted reaction vessel under an inert atmosphere (e.g., Argon), add the aryl bromide stock solution (e.g., 5 mL, 1.0 mmol).

    • Add the internal standard stock solution (e.g., 1 mL, 0.05 mmol).

    • Add the boronic acid stock solution (e.g., 5 mL, 1.5 mmol).

    • Add the aqueous base solution (e.g., 2 mL, 2.0 mmol).

    • Add the remaining volume of dioxane to achieve the desired total reaction volume and concentration.

    • Allow the mixture to stir at the desired reaction temperature (e.g., 80 °C) for 10-15 minutes to ensure thermal equilibrium.

  • Initiation and Sampling:

    • Initiate the reaction by adding the palladium catalyst stock solution (e.g., 1 mL, 0.01 mmol, 1 mol%). This marks time zero (t=0).

    • Immediately withdraw the first aliquot (e.g., 0.1 mL) and quench it in a prepared HPLC vial containing the quenching solution (e.g., 0.9 mL).

    • Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The method should be developed to achieve baseline separation of the aryl bromide, the product, and the internal standard.

    • Generate a calibration curve for the product relative to the internal standard to ensure accurate quantification.

Data Analysis and Interpretation

The initial rate of the reaction can be determined by plotting the concentration of the product against time. For the initial, linear portion of the curve, the slope represents the initial reaction rate.[5][6][7][8]

Determining Reaction Order: To determine the reaction order with respect to each component (aryl bromide, boronic acid, catalyst, and base), a series of experiments should be conducted where the concentration of one component is varied while the others are kept constant. By comparing the initial rates of these reactions, the reaction order for each component can be determined using the following relationship:

Rate = k[A]ˣ[B]ʸ[C]ᶻ...

where k is the rate constant, and x, y, and z are the reaction orders.

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R'-B(OR)_3]^- PdII_Diaryl R-Pd(II)-R' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow prep 1. Prepare Stock Solutions (Reactants, Base, Catalyst, Int. Std.) setup 2. Reaction Setup in Thermostatted Vessel prep->setup initiate 3. Initiate Reaction (Add Catalyst, t=0) setup->initiate sample 4. Timed Aliquoting and Quenching initiate->sample analyze 5. HPLC Analysis sample->analyze data 6. Data Analysis (Initial Rate Determination) analyze->data

Caption: Experimental workflow for kinetic analysis.

Conclusion: Empowering Rational Reaction Design

The kinetic analysis of Suzuki-Miyaura reactions provides invaluable insights into the factors that govern reaction efficiency. For a substrate like this compound, the interplay of electronic and steric effects creates a unique reactivity profile. While the electron-withdrawing fluorine atoms tend to decrease the reaction rate, understanding this behavior allows for the rational optimization of reaction conditions, such as catalyst choice, base, and temperature, to achieve desired outcomes.

By employing the detailed protocols and comparative data presented in this guide, researchers can systematically investigate the kinetics of their own Suzuki-Miyaura couplings. This empirical approach, grounded in a solid understanding of the reaction mechanism, is essential for accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

A Comparative Guide to the Reproducibility of Suzuki-Miyaura Couplings Using 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceutical and materials science. The choice of the organoboron reagent is paramount to the success, efficiency, and reproducibility of this transformation. This guide provides an in-depth technical comparison of 2,4-Difluoro-3-isopropoxyphenylboronic acid, a polysubstituted arylboronic acid, with relevant alternatives, focusing on the factors that govern experimental reproducibility. We will delve into the mechanistic nuances, present comparative data, and provide robust experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.

The Significance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1] The reaction's mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids have contributed to its widespread adoption.

Arylboronic acids, in particular, are instrumental in the synthesis of complex molecular architectures. The electronic and steric properties of substituents on the phenyl ring of the boronic acid can significantly influence the reaction's outcome, affecting reaction rates, yields, and the formation of byproducts. Fluorine substitution, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the boronic acid, which can influence the transmetalation step of the catalytic cycle.[2]

Unpacking the Reactivity of this compound

The subject of this guide, this compound, presents a unique combination of electronic and steric features:

  • Difluoro Substitution: The two fluorine atoms at the 2- and 4-positions render the phenyl ring electron-deficient. This electronic modulation can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.

  • Ortho-Isopropoxy Group: The isopropoxy group at the 3-position introduces steric bulk in proximity to the boronic acid moiety. Steric hindrance around the reactive center can be a double-edged sword. While it can sometimes impede the desired reaction, in other cases, it can prevent undesirable side reactions like homocoupling. Furthermore, the oxygen atom of the isopropoxy group could potentially play a role in the reaction mechanism through coordination with the palladium catalyst.

The interplay of these electronic and steric factors determines the overall reactivity and, crucially, the reproducibility of experiments utilizing this reagent.

Comparative Analysis with Alternative Boronic Acids

To objectively assess the performance of this compound, a comparison with structurally related analogs is essential. The following table summarizes the key characteristics of selected alternatives and provides a framework for discussing their relative performance in Suzuki-Miyaura coupling reactions.

Boronic AcidKey Structural FeaturesExpected Impact on Reactivity & Reproducibility
This compound Two electron-withdrawing F atoms; sterically demanding ortho-isopropoxy group.The electron-withdrawing nature of the fluorine atoms can enhance the rate of transmetalation. The ortho-isopropoxy group introduces steric hindrance, which might necessitate more forcing reaction conditions but could also suppress side reactions, potentially leading to cleaner reaction profiles and better reproducibility.
2,6-Difluoro-3-isopropoxyphenylboronic acid Two ortho-F atoms; one ortho-isopropoxy group.Increased steric hindrance due to two ortho substituents could lead to lower reaction rates and yields compared to the 2,4-difluoro isomer.[3]
2,4-Difluorophenylboronic acid Two electron-withdrawing F atoms; no ortho-alkoxy group.Less sterically hindered than its 3-isopropoxy counterpart, which may result in faster reaction kinetics. However, the absence of the ortho-alkoxy group might lead to a different side-product profile.[2]
3-Isopropoxyphenylboronic acid Isopropoxy group at the meta position; no fluorine atoms.The electron-donating nature of the isopropoxy group might lead to a slower rate of transmetalation compared to the fluorinated analogs. The absence of ortho substituents reduces steric hindrance.

Experimental Data Synopsis:

In a hypothetical Suzuki-Miyaura coupling with a moderately reactive aryl bromide, one might expect the following trend in reactivity, primarily dictated by steric hindrance:

2,4-Difluorophenylboronic acid > 3-Isopropoxyphenylboronic acid > this compound > 2,6-Difluoro-3-isopropoxyphenylboronic acid

However, it is crucial to emphasize that this is a generalized trend. The optimal boronic acid for a specific transformation will depend on the nature of the coupling partner, the catalyst system, and the reaction conditions. The presence of the ortho-isopropoxy group in this compound, while potentially decreasing the reaction rate, could lead to higher selectivity and a cleaner reaction profile, thereby enhancing reproducibility.

Factors Influencing Reproducibility in Suzuki-Miyaura Reactions

Achieving consistent and reproducible results in Suzuki-Miyaura coupling is a common challenge. Several factors can contribute to variability in experimental outcomes:

  • Purity and Stability of the Boronic Acid: Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines) and protodeboronation, especially under acidic or basic conditions.[6] The purity of the boronic acid is therefore critical for stoichiometric accuracy and consistent reactivity. It is advisable to use freshly sourced or properly stored reagents.

  • Catalyst System: The choice of palladium source and ligand is crucial. The ligand's steric and electronic properties influence the stability and activity of the catalytic species. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed.[4]

  • Base: The base plays a multifaceted role in the catalytic cycle, including the formation of the active boronate species. The strength and solubility of the base can significantly affect the reaction rate and yield.[7]

  • Solvent and Temperature: The choice of solvent influences the solubility of the reactants and the stability of the catalytic species. Temperature control is critical, as side reactions can become more prevalent at elevated temperatures.[8]

  • Oxygen Sensitivity: The active Pd(0) catalyst can be sensitive to oxygen. Therefore, reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

To ensure the highest degree of reproducibility, a well-defined and meticulously executed experimental protocol is essential. Below is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add degassed water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, and Base inert Evacuate and Backfill with Inert Gas reagents->inert catalyst Add Catalyst Solution inert->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Mechanistic Considerations and Reproducibility

The reproducibility of the Suzuki-Miyaura reaction is intrinsically linked to the stability and reactivity of the intermediates in the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdiia Ar-Pd(II)L_n-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L_n-OR' pdiia->pdiib Ligand Exchange pdiic Ar-Pd(II)L_n-Ar' pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-Ar' pdiic->product arx Ar-X arx->pdiia boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic->boronate base Base (e.g., OH⁻) base->boronate boronate->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps where the properties of this compound can influence reproducibility are:

  • Formation of the Boronate: The reaction is initiated by the activation of the boronic acid by a base to form a more nucleophilic boronate species. The acidity of the boronic acid, influenced by the electron-withdrawing fluorine atoms, can affect the rate of this step.

  • Transmetalation: This is often the rate-determining step. The transfer of the aryl group from the boron to the palladium center is influenced by both the electronic nature of the aryl group and steric hindrance. The electron-deficient nature of the 2,4-difluoro-3-isopropoxyphenyl group can facilitate this step, while the ortho-isopropoxy group may sterically hinder it. A consistent rate of transmetalation is crucial for reproducible reaction times and yields.

  • Side Reactions: The stability of the boronic acid is critical. Protodeboronation (cleavage of the C-B bond by a proton source) can lead to the formation of the corresponding arene as a byproduct, reducing the yield of the desired coupled product. The steric bulk of the ortho-isopropoxy group may offer some protection against this side reaction.

By carefully controlling the reaction parameters outlined in the experimental protocol, the influence of these factors can be managed, leading to more consistent and reproducible outcomes.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a sterically demanding ortho-isopropoxy group, presents a distinct reactivity profile. While direct quantitative comparisons with all its structural analogs are not exhaustively documented, an understanding of the fundamental principles of Suzuki-Miyaura coupling allows for rational predictions of its performance.

The key to achieving reproducible results lies in the meticulous control of experimental parameters, particularly the purity of the boronic acid, the choice of catalyst and base, and the reaction conditions. By adhering to robust and well-documented protocols, researchers can harness the synthetic potential of this compound to advance their research and development objectives.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the construction of complex biaryl scaffolds is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this endeavor due to its functional group tolerance and mild conditions.[1] However, the successful coupling of electronically modified and sterically hindered substrates, such as 2,4-Difluoro-3-isopropoxyphenylboronic acid, presents a significant catalytic challenge. The fluorine atoms withdraw electron density, and the ortho-isopropoxy group introduces considerable steric bulk, both of which can impede the catalytic cycle.

This guide provides a comparative analysis of catalyst systems for the coupling of this challenging substrate. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this analysis is built upon established principles and experimental data from closely analogous, sterically hindered, and electronically demanding arylboronic acids. The insights provided herein are designed to empower researchers to make informed decisions in catalyst selection, leading to optimized reaction outcomes.

The Mechanistic Hurdle: Understanding the Catalytic Cycle

The efficacy of a catalyst system in a Suzuki-Miyaura coupling is dictated by its ability to efficiently navigate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] For a substrate like this compound, the steric hindrance from the ortho-isopropoxy group and the electronic effects of the fluorine atoms can create bottlenecks at each of these stages.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Protocol_1_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base (K3PO4), Solvent (Toluene/Water) start->reagents catalyst Add Pd(OAc)2 and SPhos ligand reagents->catalyst reaction Heat at 110°C for 24h under inert atmosphere catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification end End purification->end

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,4-Difluoro-3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount. 2,4-Difluoro-3-isopropoxyphenylboronic acid, a vital building block in medicinal chemistry, demands robust and reliable analytical methods to ensure the quality, efficacy, and safety of downstream products. This guide provides an in-depth comparison of validated analytical methodologies for the precise quantification of this compound, grounded in scientific principles and regulatory expectations.

The choice of an analytical method is not merely a procedural step but a critical decision that impacts the entire development lifecycle. It is a balance of sensitivity, specificity, accuracy, and practicality. Herein, we delve into the validation of three powerful techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse of pharmaceutical analysis; Gas Chromatography-Mass Spectrometry (GC-MS), offering high specificity, particularly for volatile compounds; and Quantitative Nuclear Magnetic Resonance (qNMR), an absolute quantification method.

Our narrative is built on the pillars of scientific integrity. We will not only present the "how" but also the "why" behind experimental choices, ensuring each protocol is a self-validating system. All methodologies are presented in the context of internationally recognized validation guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to provide an authoritative grounding.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical technique is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the validated methods discussed in this guide.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Specificity Good; can be improved with method development. Potential for interference from co-eluting impurities.Excellent; mass spectrometry provides high specificity.Excellent; provides structural information for unambiguous identification.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range), especially with selected ion monitoring (SIM).Lower (mg/mL range).
Accuracy High, typically with recovery values of 98-102%.High, with appropriate internal standards.Very high; considered a primary ratio method.
Precision High (RSD < 2%).High (RSD < 5%).High (RSD < 1%).
Linearity Excellent (R² > 0.999).Excellent (R² > 0.999).Excellent (R² > 0.999).
Sample Throughput High.Moderate, due to sample preparation (derivatization).Low to moderate.
Key Advantage Robust, widely available, and cost-effective for routine analysis.High specificity and sensitivity for trace analysis.Absolute quantification without a specific reference standard for the analyte.
Key Limitation Potential for on-column degradation of boronic acids.Requires derivatization to improve volatility.Lower sensitivity compared to chromatographic methods.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC method with UV detection provides a reliable approach for quantification. A critical consideration for boronic acids is their potential for dehydration to form boroxines, which can complicate chromatographic analysis. The selection of an appropriate column and mobile phase is crucial to ensure peak symmetry and resolution.

Experimental Workflow: HPLC-UV Method Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Curve & QC Samples B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Specificity F->G H Linearity & Range F->H I Accuracy & Precision F->I J LOD & LOQ F->J K Robustness F->K

Caption: Workflow for HPLC-UV method validation.

Detailed Experimental Protocol: HPLC-UV

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

3. Validation Parameters (as per ICH Q2(R2) Guidelines[1][2][3]):

  • Specificity: Analyze a blank (diluent), a standard solution, and a sample solution. The peak for the analyte should be well-resolved from any other peaks.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.[4][5]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of boronic acids, a derivatization step is necessary to convert the analyte into a more volatile form. This method offers excellent specificity and sensitivity.

Experimental Workflow: GC-MS Method Validation

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_validation Method Validation A Weigh Standard & Sample B Derivatization (e.g., with Pinacol) A->B C Prepare Calibration Curve & QC Samples B->C D Inject into GC-MS System C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection (SIM Mode) E->F G Specificity F->G H Linearity & Range F->H I Accuracy & Precision F->I J LOD & LOQ F->J K Robustness F->K

Caption: Workflow for GC-MS method validation.

Detailed Experimental Protocol: GC-MS

1. Derivatization:

  • React the boronic acid with a diol, such as pinacol, to form a more volatile boronate ester. This is a critical step to enable GC analysis.[4]

  • Procedure: To a solution of the boronic acid in an aprotic solvent (e.g., toluene), add an excess of pinacol and a catalytic amount of a weak acid. Heat the mixture to drive the reaction to completion, typically with azeotropic removal of water.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the derivatized analyte.

3. Standard and Sample Preparation:

  • Prepare stock solutions of the derivatized analyte and an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties).

  • Prepare calibration standards by spiking the internal standard and varying concentrations of the derivatized analyte.

4. Validation Parameters (as per ICH Q2(R2) Guidelines[1][2][3]):

  • Specificity: Analyze a blank, a derivatized standard, and a derivatized sample. The selected ions for the analyte should not have any interference from the matrix.

  • Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte before the derivatization step. The recovery should be within 95.0-105.0%.

  • Precision:

    • Repeatability: The RSD for replicate analyses of a sample should be ≤ 5.0%.

    • Intermediate Precision: The RSD for analyses performed under different conditions should be ≤ 5.0%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the chromatogram.

  • Robustness: Evaluate the effect of small variations in GC parameters (e.g., oven temperature ramp rate, injector temperature) and derivatization conditions (e.g., reaction time, temperature).

III. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the purity or concentration of a substance without the need for a reference standard of the analyte itself.[6] It relies on the direct proportionality between the integrated NMR signal and the number of nuclei. For this compound, both ¹H and ¹⁹F qNMR can be employed. ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically less crowded spectral region.

Experimental Workflow: qNMR Method Validation

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_nmr NMR Analysis cluster_quant Quantification & Validation A Accurately Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire NMR Spectrum (e.g., 19F NMR) C->D E Process Spectrum (Phasing, Baseline Correction) D->E F Integrate Signals E->F G Calculate Concentration/Purity F->G H Validate Specificity, Accuracy, Precision G->H

Caption: Workflow for qNMR method validation.

Detailed Experimental Protocol: ¹⁹F qNMR

1. NMR Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹⁹F.

  • Pulse Sequence: A simple pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio.

2. Standard and Sample Preparation:

  • Internal Standard (IS): Select an internal standard with a known purity that has a ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Sample Preparation: Accurately weigh the analyte and the internal standard into a vial. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

3. Quantification: The concentration or purity of the analyte is calculated using the following formula:

Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of nuclei giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the standard

4. Validation Parameters:

  • Specificity: The signals of the analyte and the internal standard must be baseline-resolved.

  • Linearity: Prepare a series of samples with varying analyte-to-internal standard ratios and demonstrate a linear relationship.

  • Accuracy: Compare the qNMR results with those obtained from a well-characterized orthogonal method (e.g., HPLC).

  • Precision: Assess the repeatability and intermediate precision by analyzing multiple preparations. The RSD should be ≤ 1.0%.

Conclusion

The validation of analytical methods for the quantification of this compound is a critical undertaking in pharmaceutical development. This guide has provided a comparative overview of three robust methodologies: HPLC-UV, GC-MS, and qNMR.

  • HPLC-UV stands out as a reliable and cost-effective method for routine quality control, offering high throughput and excellent precision.

  • GC-MS , with the necessary derivatization step, provides superior specificity and sensitivity, making it ideal for trace-level analysis and impurity profiling.

  • qNMR offers the distinct advantage of absolute quantification, serving as a powerful tool for the certification of reference materials and for orthogonal validation of other methods.

The choice of method will ultimately depend on the specific analytical challenge at hand. By understanding the principles, strengths, and limitations of each technique, and by adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data for this important chemical entity.

References

Navigating the Frontier of Fluorinated Building Blocks: A Comparative Analysis of 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel chemical entities. Within the vast toolkit of synthetic chemistry, fluorinated phenylboronic acids have emerged as particularly valuable reagents. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity—attributes highly sought after in modern drug discovery.

This guide focuses on a niche yet potentially impactful reagent: 2,4-Difluoro-3-isopropoxyphenylboronic acid. While comprehensive, direct comparative studies involving this specific molecule are not widely available in peer-reviewed literature, this guide aims to provide a thorough understanding of its potential applications by drawing parallels with structurally related and more extensively studied fluorinated phenylboronic acids. We will delve into the anticipated reactivity of this compound, its role in the powerful Suzuki-Miyaura cross-coupling reaction, and its prospective value in medicinal chemistry, all grounded in the established principles of physical organic chemistry and evidence from analogous systems.

The Influence of Fluorine and Isopropoxy Substitution

The unique substitution pattern of this compound—two electron-withdrawing fluorine atoms and an electron-donating, sterically demanding isopropoxy group—suggests a nuanced reactivity profile. The fluorine atoms are known to increase the Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] However, the ortho-fluorine substituent may also introduce steric hindrance, potentially influencing the rate and efficiency of the coupling reaction. The meta-isopropoxy group, while electron-donating through resonance, also adds significant steric bulk, which could further modulate the reactivity and selectivity of the molecule in cross-coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Boronic acids are key players in this reaction, serving as the source of the organic moiety to be coupled with an organic halide or triflate.

General Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Start Pd(0)L2 Pd(0)Ln (Active Catalyst) Start->Pd(0)L2 OxAdd Oxidative Addition (R1-X) Pd(0)L2->OxAdd R1-X Transmetalation Transmetalation [Ar-B(OH)2] OxAdd->Transmetalation ArB(OH)3- RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Reforms Catalyst Product R1-Ar (Product) RedElim->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Expected Performance in Comparison to Other Boronic Acids

While specific experimental data for this compound is scarce, we can extrapolate its likely performance based on trends observed for other fluorinated boronic acids.

Boronic AcidKey FeaturesExpected Reactivity in Suzuki CouplingPotential AdvantagesPotential Challenges
This compound Two electron-withdrawing F atoms; one bulky, electron-donating i-PrO group.Moderate to high, influenced by steric hindrance.Can introduce a unique, sterically hindered, and electronically tuned moiety.Steric hindrance may require optimized reaction conditions (e.g., specific ligands, higher temperatures).
2,4-Difluorophenylboronic acidTwo electron-withdrawing F atoms.Generally high due to increased Lewis acidity.Good reactivity, introduces a difluorophenyl group.Potential for side reactions like protodeboronation.
3-Isopropoxyphenylboronic acidOne electron-donating i-PrO group.Moderate, electron-donating group can slow transmetalation.Introduces a bulky, electron-rich moiety.Slower reaction rates compared to electron-deficient boronic acids.
Phenylboronic acidUnsubstituted.Baseline reactivity.Well-understood reactivity.Lacks the electronic and steric modulation of substituted analogs.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction. For a specific substrate like this compound, optimization of the catalyst, ligand, base, and solvent system would be necessary.

Reaction Setup and Execution Workflow

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), and base (e.g., K2CO3, 2.0 eq) in a reaction vessel. B Add solvent (e.g., dioxane/water). A->B C Degas the mixture (e.g., by bubbling with argon or nitrogen for 15-30 min). B->C D Add palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and ligand (if necessary). C->D E Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Perform an aqueous work-up (e.g., dilute with water and extract with an organic solvent like ethyl acetate). G->H I Dry the organic layer (e.g., over Na2SO4), filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are increasingly recognized for their significant potential in medicinal chemistry. The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with serine proteases or other biological targets. The first FDA-approved boronic acid-containing drug, bortezomib, is a proteasome inhibitor used in cancer therapy.

The 2,4-difluoro-3-isopropoxyphenyl motif that can be introduced using the title compound is of interest for several reasons:

  • Fluorine Substitution: Can enhance binding affinity to target proteins and improve metabolic stability by blocking sites of oxidative metabolism.

  • Isopropoxy Group: The bulky isopropoxy group can provide steric hindrance that may lead to selective binding to a target protein over related proteins. It can also modulate the lipophilicity of the molecule, which is a key parameter in determining its pharmacokinetic properties.

Synthesis of this compound

A general synthetic pathway for a related compound, 2,4-difluorophenylboronic acid, involves the reaction of 2,4-difluorophenylmagnesium bromide with trimethyl borate at low temperatures.

Conclusion

This compound represents a specialized building block with potential for creating highly functionalized and sterically hindered molecules. While direct comparative data is limited, its unique substitution pattern suggests it could offer advantages in fine-tuning the electronic and steric properties of target molecules in drug discovery and materials science. Further research into the specific applications and reactivity of this compound is warranted to fully elucidate its potential and expand the synthetic chemist's toolbox.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,4-Difluoro-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final step, proper disposal, is as critical to laboratory safety and environmental stewardship as the synthesis itself. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,4-Difluoro-3-isopropoxyphenylboronic acid (CAS 1451390-95-6), ensuring the protection of personnel and compliance with regulatory standards. Our approach is grounded in established safety principles for halogenated organoboron compounds, providing not just instructions, but the scientific rationale behind them.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for CAS 1451390-95-6 was not available. The guidance herein is synthesized from safety data for the structurally analogous compound 2,6-Difluoro-3-isopropoxyphenylboronic acid (CAS 849062-04-0) and general safety protocols for fluorinated phenylboronic acids. It is imperative to always consult your institution's Environmental Health and Safety (EHS) office for local and federal guidelines.[1]

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundation of safe handling and disposal. Based on data from closely related fluorinated phenylboronic acids, this compound should be handled as a hazardous substance with the following potential classifications.[2][3]

Hazard ClassificationGHS CodeDescriptionRationale & Implication for Disposal
Skin Irritation H315Causes skin irritation.Prevents direct contact. Contaminated gloves and lab coats must be disposed of as solid hazardous waste.[3]
Eye Irritation H319Causes serious eye irritation.Mandates the use of chemical safety goggles. Any splash incidents require immediate and thorough rinsing at an eyewash station.[3]
Respiratory Irritation H335May cause respiratory irritation.All handling and waste consolidation must occur in a certified chemical fume hood to prevent inhalation of the solid powder.[2]
Halogenated Compound -Contains fluorine atoms on the aromatic ring.Dictates waste stream segregation. Halogenated organic waste must not be mixed with non-halogenated streams to ensure proper final disposal by incineration or other specialized treatments.
Thermal Decomposition -Can release toxic gases upon heating.In the event of a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride (HF) may be generated.[4][5] This reinforces the need for non-combustible storage and proper waste management.

Personal Protective Equipment (PPE): Your First Line of Defense

Adequate PPE is non-negotiable when handling this compound during both use and disposal. The causality is clear: creating a barrier between the researcher and the chemical is the most direct way to mitigate the risks of irritation and exposure.

PPE CategorySpecificationJustification
Eye Protection Chemical safety goggles or a face shield.[3][6]Protects eyes from irritation caused by dust particles or accidental splashes.
Hand Protection Chemically resistant nitrile or neoprene gloves.Prevents skin contact and irritation. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A fully-buttoned, flame-resistant lab coat.Protects skin and personal clothing from accidental spills.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask).Required when handling the solid compound outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to containing the hazard.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately notify personnel in the vicinity and evacuate the immediate area.[7]

  • Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For small spills, cover with an inert absorbent material such as sand, vermiculite, or commercial spill absorbents.[7] Avoid raising dust.

  • Collect Residue: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[7]

  • Decontaminate Area: Clean the spill area with soap and water, collecting the rinse water as liquid hazardous waste.

  • Label & Dispose: Clearly label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal procedures in the next section.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste .[8] Due to its fluorinated nature, it is further classified as halogenated organic waste .

Workflow for Waste Disposal

The following diagram illustrates the decision-making process for handling all waste streams associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition Start Waste Generated (Solid, Liquid, or Contaminated Labware) IsSolid Is the waste solid? (e.g., powder, contaminated PPE) Start->IsSolid IsLiquid Is the waste liquid? (e.g., reaction mixture, solvent rinse) IsSolid->IsLiquid No SolidWaste Place in a sealed, labeled container for: 'Solid Halogenated Hazardous Waste' IsSolid->SolidWaste Yes IsGlassware Is it contaminated glassware or an empty container? IsLiquid->IsGlassware No LiquidWaste Collect in a sealed, labeled container for: 'Liquid Halogenated Hazardous Waste' IsLiquid->LiquidWaste Yes Decon Triple rinse with a suitable solvent (e.g., Acetone) IsGlassware->Decon Yes Storage Store in designated Satellite Accumulation Area away from incompatible materials. SolidWaste->Storage LiquidWaste->Storage RinseWaste Collect all rinsate into the 'Liquid Halogenated Hazardous Waste' container Decon->RinseWaste CleanGlass Deface original label. Dispose of clean, dry container as regular lab glass/plastic. Decon->CleanGlass RinseWaste->LiquidWaste

Caption: Disposal workflow for this compound.

Protocol for Waste Collection and Disposal
  • Waste Segregation:

    • Principle: Proper segregation is crucial for safe and compliant waste management. Mixing incompatible waste streams can lead to dangerous reactions, while mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.

    • Action: All waste streams containing this compound must be collected separately as halogenated organic waste .[9] Do not mix with non-halogenated solvents or other waste classes.

  • Container Selection and Labeling:

    • Principle: Secure containment prevents leaks and spills, while clear labeling ensures accurate identification and handling by EHS personnel.

    • Action: Use only approved, sealable hazardous waste containers that are chemically compatible with the waste. The container must be clearly labeled with the words "HAZARDOUS WASTE" , the full chemical name "this compound" , and an indication of its hazards (e.g., "Irritant," "Halogenated").[8]

  • Disposal of Solid Waste:

    • Scope: This includes excess or expired solid reagent, as well as contaminated personal protective equipment (gloves, weigh boats, etc.).

    • Action: Carefully place all solid waste into the designated solid halogenated hazardous waste container. Ensure the container is kept sealed when not in use.

  • Disposal of Liquid Waste:

    • Scope: This includes reaction mixtures, solutions, and solvent rinses containing the compound.

    • Action: Collect all liquid waste in the designated liquid halogenated hazardous waste container. Never pour boronic acid waste down the drain.[8]

  • Decontamination of Empty Containers:

    • Principle: Residual chemical in "empty" containers still poses a hazard and must be managed appropriately.

    • Action:

      • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

      • Collect the first rinsate and any subsequent rinses as liquid halogenated hazardous waste.[8]

      • Allow the container to air dry completely in the fume hood.

      • Deface or remove the original label. The clean, dry container can now be disposed of with regular laboratory glassware.

  • Final Storage and Pickup:

    • Action: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area, away from incompatible materials. Follow your institution's procedures to request a pickup by the EHS department or a licensed waste disposal contractor.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

A Senior Application Scientist's Guide to Handling 2,4-Difluoro-3-isopropoxyphenylboronic Acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical reagents is a daily reality in drug discovery and development. Among these, arylboronic acids are workhorse molecules, pivotal in cross-coupling reactions. However, their utility is matched by a need for meticulous handling. This guide provides an in-depth operational plan for the safe management of 2,4-Difluoro-3-isopropoxyphenylboronic acid, grounded in the principles of causality and self-validating safety protocols. Our focus extends beyond mere procedural steps to instill a deep understanding of why these measures are critical for ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a robust safety protocol can be developed by examining data from structurally similar compounds, such as 2,4-Difluorophenylboronic acid and other arylboronic acids.

The primary hazards associated with this class of compounds include:

  • Irritation: Causes irritation to the eyes, skin, and respiratory tract.[1] Direct contact with the powder or its solutions can lead to redness, itching, and discomfort. Inhalation of dust can irritate the mucous membranes and upper respiratory system.

  • Potential for Mutagenicity: Some arylboronic acids have been found to be weakly mutagenic in microbial assays.[2] Although subsequent in-vivo studies on some arylboronic acids did not show mutagenic effects, it is a prudent and standard practice in chemical safety to treat related compounds with a higher degree of caution until specific toxicological data is available.

Given these potential hazards, a multi-layered approach to safety, beginning with engineering controls, is essential.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[3][4] This is the most critical engineering control as it captures airborne particles at the source, preventing inhalation.

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][5] Proximity to these safety features is crucial in the event of an accidental splash or large-scale contamination.

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable and should be based on a thorough risk assessment.

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles with side-shields. A full-face shield is required when there is a significant risk of splashing.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes.[3][6] The face shield offers an additional layer of protection for the entire face.
Hand Chemically resistant gloves (e.g., Nitrile).Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[3][7]
Body A laboratory coat is mandatory. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.Protects skin and personal clothing from accidental spills.[3]
Respiratory Typically not required when handling small quantities within a certified fume hood. If weighing the powder outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.Prevents the inhalation of irritating and potentially harmful dust particles.[3][4]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure minimal exposure and maximum safety.

Preparation & Weighing:

  • Don PPE: Before approaching the chemical storage area, put on your lab coat, safety goggles, and gloves.

  • Work in Fume Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Weighing: If possible, weigh the solid directly into the reaction vessel within the fume hood. If using a balance outside the hood, weigh the powder in a tared, sealed container to prevent dust from becoming airborne.

  • Clean Up: Immediately clean up any minor spills on the balance or work surface using a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation & Reaction:

  • Add Solvent: In the fume hood, slowly add the solvent to the vessel containing the weighed boronic acid.

  • Avoid Splashing: Be mindful of the potential for splashing when adding reagents or during any mixing steps.

  • Maintain Sash Height: Keep the fume hood sash at the lowest practical height throughout the procedure.

Post-Handling Hygiene:

  • Glove Removal: Once the handling is complete, remove gloves and dispose of them in the designated hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

  • No Contamination: Do not eat, drink, or smoke in the laboratory.[3][4]

Safe Handling Workflow

prep Preparation ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep->ppe Step 1 hood Work in Fume Hood ppe->hood Step 2 weigh Weigh Compound hood->weigh Step 3 dissolve Prepare Solution weigh->dissolve Step 4 cleanup Clean Work Area dissolve->cleanup Step 5 waste Segregate Waste cleanup->waste Step 6 decontaminate Decontaminate & Doff PPE waste->decontaminate Step 7 wash Wash Hands decontaminate->wash Step 8

Caption: Workflow for handling this compound.

Spill and Disposal Management

Accidents can happen, and a clear plan for both spill cleanup and routine disposal is a critical component of laboratory safety.

Spill Management:

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3] Avoid raising dust.

  • Collect: Carefully scoop the contained material and absorbent into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan: Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[8]

  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.[8]

  • Liquid Waste: Solutions containing the boronic acid should be collected in a separate, clearly labeled container for liquid hazardous waste.[8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8]

  • Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[8] Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying in a well-ventilated area, deface the original label before disposing of the container.

  • Waste Collection: Store sealed hazardous waste containers in a designated, secure area away from incompatible materials until collection by your institution's EHS personnel or a licensed waste disposal company.[8]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-3-isopropoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-3-isopropoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.